molecular formula C12H16BrNO B1410540 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine CAS No. 1289113-43-4

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Cat. No.: B1410540
CAS No.: 1289113-43-4
M. Wt: 270.17 g/mol
InChI Key: JGJVNORFCLGNRV-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-cyclohexyloxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJVNORFCLGNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine: Synthesis, Properties, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Pyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in the design of novel bioactive molecules.[2] This guide focuses on a specific, yet potentially valuable derivative: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine . While detailed experimental data for this exact compound is not extensively available in public literature, this document serves as a technical primer, synthesizing established principles of pyridine chemistry to predict its properties, reactivity, and potential applications. By leveraging data from analogous structures, we provide a robust framework for researchers venturing into the synthesis and utilization of this and similar compounds in drug discovery and materials science.

Section 1: Molecular Overview and Physicochemical Properties

Structural Features

This compound is a substituted pyridine featuring a bromine atom at the 5-position, a cyclohexyloxy group at the 2-position, and a methyl group at the 3-position. The strategic placement of these functional groups imparts a unique combination of reactivity and steric and electronic properties. The bromine atom serves as a versatile handle for cross-coupling reactions, while the cyclohexyloxy group can influence solubility and receptor binding.

Predicted Physicochemical Properties

A comprehensive table of predicted physicochemical properties for this compound is presented below. These values are calculated based on its structure and can guide experimental design, including solvent selection and purification strategies.

PropertyPredicted Value
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
LogP 3.9 (approx.)
Boiling Point >300 °C (estimated)
Melting Point Not available (likely a low-melting solid or oil)
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water.[1]

Section 2: Synthesis and Purification

The synthesis of this compound can be approached through several established routes in pyridine chemistry. A plausible and efficient method involves the nucleophilic aromatic substitution of a di-substituted pyridine precursor.

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available dihalopyridine, such as 5-bromo-2-chloro-3-methylpyridine. The greater lability of the chloro group at the 2-position towards nucleophilic attack makes it the preferred site for substitution by cyclohexanol.

Synthesis_of_this compound 5-Bromo-2-chloro-3-methylpyridine 5-Bromo-2-chloro-3-methylpyridine Product This compound 5-Bromo-2-chloro-3-methylpyridine->Product Cyclohexanol Cyclohexanol Cyclohexanol->Product Base Base (e.g., NaH, K2CO3) Base->Product Solvent Solvent (e.g., DMF, THF) Solvent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions and should be optimized for specific laboratory conditions.

Materials:

  • 5-Bromo-2-chloro-3-methylpyridine

  • Cyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of cyclohexanol (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium cyclohexoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 5-bromo-2-chloro-3-methylpyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization and Spectral Data (Predicted)

The structure of the synthesized compound should be confirmed using standard analytical techniques. Below are the predicted spectral data based on analogous compounds.

Technique Predicted Data
¹H NMR The spectrum is expected to show signals for the pyridine ring protons, the methyl group protons, and the protons of the cyclohexyl ring. The pyridine protons will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm).[3] The methyl protons will be a singlet around δ 2.0-2.5 ppm. The cyclohexyl protons will show complex multiplets in the aliphatic region (δ 1.2-5.0 ppm).
¹³C NMR The spectrum will show distinct signals for the carbon atoms of the pyridine ring, the methyl group, and the cyclohexyl ring.
Mass Spec. The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, along with a characteristic isotopic pattern for a bromine-containing compound.
IR The IR spectrum will likely exhibit characteristic C-O-C stretching vibrations for the ether linkage, as well as C=N and C=C stretching vibrations for the pyridine ring.

Section 3: Chemical Reactivity and Potential Applications

The functional groups on this compound dictate its reactivity and potential applications, particularly in the synthesis of more complex molecules.

Key Reaction Pathways

The bromine atom at the 5-position is the primary site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents, a common strategy in the development of kinase inhibitors.[4][5]

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond with a terminal alkyne.

Reactivity_of_this compound Start This compound Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2, Pd catalyst) Start->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination (+ R2NH, Pd catalyst) Start->Buchwald C-N bond formation Sonogashira Sonogashira Coupling (+ R-C≡CH, Pd/Cu catalyst) Start->Sonogashira C-C triple bond formation Product_Suzuki 5-Aryl/Heteroaryl-2-(cyclohexyloxy)-3-methylpyridine Suzuki->Product_Suzuki Product_Buchwald 5-Amino-2-(cyclohexyloxy)-3-methylpyridine Buchwald->Product_Buchwald Product_Sonogashira 5-Alkynyl-2-(cyclohexyloxy)-3-methylpyridine Sonogashira->Product_Sonogashira

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Bromopyridines are invaluable intermediates in the synthesis of pharmaceuticals.[2][6] The 5-bromo-2-alkoxypyridine motif, in particular, is a precursor to a variety of biologically active compounds. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, related 5-bromopyridine derivatives have been utilized in the synthesis of potent kinase inhibitors.[4] The cyclohexyloxy group may also play a role in modulating the pharmacokinetic properties of a potential drug candidate.

Section 4: Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to other halogenated organic compounds. Based on data for similar brominated pyridines, the following hazards should be considered.[7][8]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] May cause respiratory irritation.[8]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

Handling and Storage:

  • Store in a well-ventilated place. Keep container tightly closed.

  • It is advisable to handle this compound in a chemical fume hood.

Section 5: Conclusion and Future Outlook

This compound represents a versatile building block with significant potential in synthetic and medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential biological activity. While this guide provides a predictive framework based on established chemical principles, further experimental investigation is necessary to fully elucidate its properties and unlock its full potential. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and application of this and related pyridine derivatives.

References

  • BenchChem. (2025). Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry. BenchChem.
  • Chempanda. (n.d.).
  • ACS Publications. (2021, August 31). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry.
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum. ChemicalBook.
  • Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex.
  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847–1853.
  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure.
  • PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. PubChem.
  • ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
  • PMC. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • TREA. (n.d.).
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine synthesis. ChemicalBook.
  • MilliporeSigma. (n.d.). 5-Bromo-2-fluoro-3-methylpyridine. MilliporeSigma.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • MDPI. (2017, January 27).
  • EPA. (n.d.). 5-BROMO-2-METHYLQUINOLINE Properties. EPA.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • ChemicalBook. (n.d.). 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum. ChemicalBook.
  • ACS Publications. (n.d.). THE PREPARATION OF 2-ALKYL AND 2-ARYL PYRIDINES AND QUINOLINES BY THE GRIGNARD REACTION1 (PRELIMINARY). Journal of the American Chemical Society.
  • RSC Publishing. (n.d.). Stability and reactivity of alkylidene dihydropyridines. RSC Publishing.
  • PMC - NIH. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Post-polymerization functionalization strategy for the synthesis of sulfonyl (trifluoromethanesulfonyl)imide functionalized (co). The Royal Society of Chemistry.
  • BLD Pharm. (n.d.). 3430-13-5|5-Bromo-2-methylpyridine. BLD Pharm.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methylpyridine >= 99.0 HPLC 3430-13-5. Sigma-Aldrich.
  • Organic Letters. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters.
  • OSTI.GOV. (2010, February 23). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine. Jubilant Ingrevia.

Sources

Strategic Synthesis and Application of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold for Medicinal Chemistry: Technical Guide

Executive Summary

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine represents a high-value "privileged scaffold" in modern drug discovery. Its structural architecture combines three critical features: a lipophilic ether linkage (cyclohexyloxy) for hydrophobic pocket occupation, a steric modulator (3-methyl) that enforces atropisomerism or restricts bond rotation, and a reactive halogen handle (5-bromo) for downstream diversification via palladium-catalyzed cross-coupling.

This guide details the robust synthesis, physicochemical characterization, and downstream utility of this core, designed for medicinal chemists requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Part 1: Structural Analysis & Pharmacophore Properties

The molecule functions as a versatile building block.[1][2] The 2-alkoxy group reduces the basicity of the pyridine nitrogen compared to a standard pyridine, while the 3-methyl group introduces a "ortho-effect," often crucial for selectivity in kinase inhibitors by twisting the core out of planarity relative to downstream substituents.

Physicochemical Profile (Predicted)
PropertyValueSignificance
Molecular Formula

Core composition
Molecular Weight 270.17 g/mol Fragment-like space (<300 Da)
cLogP ~4.2High lipophilicity; suitable for CNS penetration or hydrophobic pockets
TPSA ~22 ŲExcellent membrane permeability
H-Bond Donors 0No donor penalty
Rotatable Bonds 2Rigid core with flexible ether linker

Part 2: Synthetic Pathways (The Core)

The most reliable route to this compound is via Nucleophilic Aromatic Substitution (


) . While 2-chloro pyridines are cheaper, the 2-fluoro  analog is the superior starting material due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate, significantly lowering the activation energy [1].
Reaction Workflow Diagram

SynthesisWorkflow SM1 5-Bromo-2-fluoro-3-methylpyridine (Electrophile) Inter Meisenheimer Complex SM1->Inter Addition SM2 Cyclohexanol (Nucleophile) Base NaH (60% in oil) (Deprotonating Agent) SM2->Base Activation (THF, 0°C) Base->SM1 Alkoxide Attack Prod This compound (Target) Inter->Prod Elimination of F-

Figure 1:


 synthesis pathway utilizing the high reactivity of the 2-fluoro precursor.
Detailed Protocol: Displacement[2]

Objective: Synthesize 10g of target material.

Reagents:

  • 5-Bromo-2-fluoro-3-methylpyridine (1.0 eq)

  • Cyclohexanol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • Anhydrous THF or DMF (Concentration ~0.2 M)

Step-by-Step Methodology:

  • Alkoxide Formation:

    • Charge a flame-dried 3-neck flask with NaH (1.5 eq) under nitrogen atmosphere.

    • Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive (optional for this scale).

    • Add anhydrous THF and cool to 0°C.

    • Dropwise add Cyclohexanol (1.2 eq) dissolved in THF. Evolution of

      
       gas will be observed. Stir for 30 mins at 0°C until gas evolution ceases.
      
  • Nucleophilic Attack:

    • Add 5-Bromo-2-fluoro-3-methylpyridine (1.0 eq) as a solution in THF dropwise to the alkoxide mixture.

    • Note on Causality: The 3-methyl group provides steric bulk. While 2-fluoro is highly reactive, the methyl group may slow the approach. Heating is often required to drive conversion to completion.

  • Reaction Progression:

    • Warm the mixture to reflux (66°C for THF) or 80°C (if using DMF).

    • Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting material (fluoropyridine) should disappear within 2–4 hours.

  • Workup & Purification:

    • Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water and brine to remove DMF (if used).

    • Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Silica gel). Elute with 0-10% EtOAc in Hexanes. The product is less polar than the alcohol and the pyridine precursor.

Part 3: Reactivity Profile & Downstream Derivatization

The 5-bromo position is electronically activated for Pd-catalyzed coupling because the pyridine nitrogen pulls electron density, making the C-Br bond susceptible to oxidative addition [2].

Functionalization Logic

Derivatization Core This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3, XPhos) Core->Buchwald Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Biaryl Biaryl Kinase Inhibitors (Target Specificity) Suzuki->Biaryl Aminopyridine Aminopyridines (Solubility/H-Bonding) Buchwald->Aminopyridine Alkenyl Functionalized Linkers Heck->Alkenyl

Figure 2: Divergent synthesis strategies from the 5-bromo core.

Critical Considerations for Coupling
  • Catalyst Selection: For Suzuki coupling at the C5 position of electron-deficient pyridines,

    
      or 
    
    
    
    are standard. However, the ortho-methyl group at C3 creates steric pressure.[3] If yields are low, switch to
    
    
    + SPhos
    , as Buchwald ligands handle sterically hindered substrates effectively [3].
  • Base Sensitivity: The cyclohexyloxy ether is generally stable to basic conditions (

    
    , 
    
    
    
    ) used in coupling. Avoid strong Lewis acids (
    
    
    ) in subsequent steps, as they will cleave the ether.

Part 4: Analytical Characterization

To validate the integrity of the synthesized core, the following spectral signatures must be confirmed:

  • 1H NMR (400 MHz,

    
    ): 
    
    • Pyridine Protons: Two distinct aromatic signals. The proton at C6 (adjacent to N) will be a doublet at

      
       ppm. The proton at C4 will be a doublet at 
      
      
      
      ppm (coupling constant
      
      
      Hz).
    • Methyl Group: Singlet at

      
       ppm (3H).
      
    • Cyclohexyl Ether: Methine proton (

      
      ) multiplet at 
      
      
      
      ppm. Complex multiplets for the remaining 10 protons between
      
      
      ppm.
  • 13C NMR: Look for the deshielded C2 carbon (

    
     ppm) indicative of the 
    
    
    
    bond.
  • Mass Spectrometry: Distinctive bromine isotope pattern (1:1 ratio for M+ and M+2).

Part 5: Safety & Handling

  • 2-Fluoro-pyridines: Can be volatile and are skin irritants. Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all reaction vessels and tools with isopropanol or ethyl acetate before water disposal.

  • Storage: Store the final brominated product in amber vials at room temperature; it is generally stable but should be kept away from strong light to prevent slow debromination.

References

  • BenchChem. (2025). Application Notes: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2). Retrieved from

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Catalyst and Ligand Developments. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-fluoro-3-methylpyridine. Retrieved from

  • OpenStax. (2023). Nucleophilic Aromatic Substitution Mechanisms. Chemistry 2e. Retrieved from

Sources

Precision Synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine , a critical halogenated heterocyclic ether often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands).

The optimal pathway utilizes a Nucleophilic Aromatic Substitution (


)  strategy. This route is selected over transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) to ensure chemoselectivity—specifically, preserving the sensitive C5-Bromine handle for downstream functionalization while exclusively substituting the C2-Chlorine.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a pyridine core with three distinct substituents. The retrosynthetic disconnection focuses on the C–O ether bond at the 2-position.

Strategic Logic
  • Activation: The nitrogen atom in the pyridine ring renders the C2 and C4 positions electrophilic.

  • Differentiation: The C2-Chlorine is significantly more labile toward nucleophilic attack than the C5-Bromine due to the proximity to the ring nitrogen (inductive effect and resonance stabilization of the Meisenheimer intermediate).

  • Sterics: The C3-Methyl group introduces steric hindrance ortho to the reaction site. Consequently, the protocol requires a polar aprotic solvent (DMF or DMSO) and elevated temperatures to drive the attack of the bulky cyclohexyl alkoxide.

Retrosynthesis Target Target: This compound Precursor Precursor: 5-Bromo-2-chloro-3-methylpyridine Target->Precursor C-O Disconnection (S_NAr) Reagent Reagent: Cyclohexanol + NaH Target->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly via


.

Part 2: Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.CAS No.
5-Bromo-2-chloro-3-methylpyridine Substrate1.029241-62-1
Cyclohexanol Nucleophile1.2 - 1.5108-93-0
Sodium Hydride (60% in oil) Base1.57647-01-0
N,N-Dimethylformamide (DMF) Solvent10 Vol68-12-2
Step-by-Step Methodology

Step 1: Alkoxide Generation (The "Pre-Activation" Phase)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Action: Charge Sodium Hydride (1.5 equiv) into the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional for <5g scale).

  • Solvent: Add anhydrous DMF (5 volumes) and cool the suspension to 0°C using an ice bath.

  • Addition: Add Cyclohexanol (1.2 equiv) dropwise via syringe.

  • Observation: Gas evolution (

    
    ) will occur. Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of Sodium Cyclohexoxide.
    

Step 2: Nucleophilic Displacement (


) 
  • Addition: Dissolve 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv) in anhydrous DMF (5 volumes) and add this solution dropwise to the alkoxide mixture.

  • Reaction: Heat the mixture to 90–100°C .

  • Monitoring: Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or HPLC.

    • Target Time: 2–4 hours.

    • Endpoint: Disappearance of the chloro-pyridine starting material.

Step 3: Workup & Purification [1][2]

  • Quench: Cool to RT. Carefully quench with saturated

    
     solution (exothermic).
    
  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       5% Ethyl Acetate in Hexanes.
      
    • Note: The product is lipophilic; excess cyclohexanol will elute later (more polar).

Part 3: Mechanistic Pathway[3]

The reaction proceeds via an Addition-Elimination mechanism. The electron-deficient pyridine ring accepts the electron density from the alkoxide, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex) before expelling the chloride ion.

Mechanism Step1 Step 1: Alkoxide Attack (Rate Determining) Intermediate Meisenheimer Complex (Anionic) Step1->Intermediate Nucleophilic Addition Step2 Step 2: Chloride Elimination (Aromatization) Intermediate->Step2 Resonance Stabilization Product Product: Ether Formation Step2->Product -Cl⁻

Figure 2: The Addition-Elimination mechanism characteristic of


 on heteroaromatics.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

Expected Analytical Data
  • Appearance: Colorless to pale yellow oil (may solidify upon standing).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~8.1 ppm (d, 1H, H-6)
      
    • 
       ~7.6 ppm (d, 1H, H-4)
      
    • 
       ~5.0 ppm (m, 1H, Cyclohexyl CH-O)
      
    • 
       ~2.1 ppm (s, 3H, Ar-CH3)
      
    • 
       ~1.2–2.0 ppm (m, 10H, Cyclohexyl 
      
      
      
      )
  • Mass Spectrometry: [M+H]+ doublet at m/z 270/272 (characteristic 1:1 Br isotope pattern).

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 3-Methyl group.Increase Temp to 120°C; switch solvent to DMSO.
Hydrolysis Byproduct Wet solvent/reagents (Water acts as nucleophile).Use anhydrous DMF; flame-dry glassware; keep under

.
Loss of Bromine Pd-contamination or excessive heat/reductive conditions.Ensure no Pd cross-contamination; do not use reducing metals.

Part 5: Safety & Industrial Considerations

  • Sodium Hydride: Highly reactive with water. Releases flammable hydrogen gas. Use under inert atmosphere.

  • Exotherm: The quench step is exothermic. Add

    
     slowly at 0°C.
    
  • Scalability: For kilo-scale, replace NaH with Potassium tert-butoxide (KOtBu) in THF/Toluene to avoid

    
     gas evolution management, though reaction rates may be slower.
    

References

  • Nucleophilic Arom

    
    ) on Pyridines: 
    
    • Concept: The 2-position of pyridine is activated for nucleophilic attack, particularly when halogenated.
    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Analogous Synthesis (Methoxy Derivative)

    • Protocol: Synthesis of 5-bromo-2-methoxy-3-methylpyridine using Sodium Methoxide.[3] This serves as the direct precedent for the cyclohexyl analog.

    • Source: Patent WO2020051099A1, "Carboxamide and sulfonamide derivatives useful as TEAD modulators". Example 14, Step 1.

  • Reactivity of 2-Chloro-3-methyl-5-bromopyridine

    • Data: Demonstration of 2-chloro displacement in the presence of 5-bromo using zinc/palladium, confirming the 2-position is the primary electrophilic site.
    • Source: Patent WO2010101849A1, "N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides for use as wnt signaling modulators".

Sources

Technical Guide: Synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine , a high-value scaffold often utilized in the development of kinase inhibitors and GPCR modulators. The core synthetic challenge lies in achieving regioselective etherification at the C2 position while preserving the C5-bromine handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

This protocol relies on a Nucleophilic Aromatic Substitution (SNAr) strategy.[1][2] Unlike metal-catalyzed cross-couplings, this route is atom-economical and scalable, but it requires rigorous control over basicity and temperature to overcome the steric hindrance imposed by the C3-methyl group.

Part 1: Retrosynthetic Logic & Starting Material Selection

The synthesis is best approached via the disconnection of the C2–O ether bond. This reveals two primary precursors: the electrophilic pyridine core and the nucleophilic alcohol.

The Electrophile: 5-Bromo-2-chloro-3-methylpyridine
  • CAS: 29241-60-9[3]

  • Role: The scaffold providing the pyridine ring and the C5-Br handle.[4]

  • Selection Logic:

    • Leaving Group (Cl vs. F): While the fluoro-analog (5-Bromo-2-fluoro-3-methylpyridine) reacts significantly faster due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate, the chloro-analog is selected here for its superior cost-to-benefit ratio and wider commercial availability. The lower reactivity of the chloride is managed by optimizing the reaction temperature.

    • Regioselectivity: The 2-position is activated for nucleophilic attack by the adjacent nitrogen (–I and –M effects). The 5-bromo substituent further acidifies the ring inductively, but the C2-Cl bond is chemically distinct from the C5-Br bond, allowing for selective displacement without affecting the bromine handle.

The Nucleophile: Cyclohexanol
  • CAS: 108-93-0

  • Role: Introduces the cyclohexyloxy moiety.

  • Selection Logic:

    • Sterics: Cyclohexanol is a secondary alcohol with significant steric bulk. When coupling with a 3-substituted pyridine (ortho-substitution), steric clash is the primary kinetic barrier.

    • Activation: The alcohol is insufficiently nucleophilic in its neutral form. It must be converted to the alkoxide in situ using a strong, non-nucleophilic base (Sodium Hydride) to drive the reaction.

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic disconnection and the forward reaction pathway.

G cluster_conditions Critical Parameters Target Target Molecule This compound SM1 Electrophile 5-Bromo-2-chloro-3-methylpyridine (CAS: 29241-60-9) Intermediate Meisenheimer Complex (Anionic Intermediate) SM1->Intermediate S_NAr Attack SM2 Nucleophile Cyclohexanol (CAS: 108-93-0) SM2->Intermediate Activation (NaH) Intermediate->Target Elimination (-Cl) Params Solvent: Anhydrous DMF/THF Temp: 60-80°C Atmosphere: N2/Ar

Caption: Retrosynthetic map showing the convergence of the chloropyridine and activated cyclohexanol via the Meisenheimer intermediate.

Part 2: Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale , suitable for initial validation before scale-up.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[5][6]AmountRole
5-Bromo-2-chloro-3-methylpyridine 206.471.02.06 gElectrophile
Cyclohexanol 100.161.21.20 gNucleophile
Sodium Hydride (60% in oil) 24.001.30.52 gBase
DMF (Anhydrous) --20 mLSolvent
Water/Brine ---Workup
Step-by-Step Methodology
1. Activation of Nucleophile (Alkoxide Formation)
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a septum.

  • Solvent Charge: Add anhydrous DMF (10 mL) and cool to 0°C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (0.52 g, 60% dispersion) portion-wise. Caution: H2 gas evolution will be vigorous.

  • Alcohol Addition: Dissolve Cyclohexanol (1.20 g) in DMF (5 mL) and add dropwise to the NaH suspension at 0°C.

  • Maturation: Remove the ice bath and stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should become clear or slightly cloudy.

2. SNAr Coupling
  • Electrophile Addition: Dissolve 5-Bromo-2-chloro-3-methylpyridine (2.06 g) in DMF (5 mL). Add this solution dropwise to the generated alkoxide mixture.

  • Reaction: Heat the mixture to 70–80°C .

    • Why Heat? The 3-methyl group exerts steric pressure on the incoming nucleophile. Thermal energy is required to overcome the activation barrier, but temperatures >100°C should be avoided to prevent decomposition of the cyclohexyl ether.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting material (chloropyridine) should disappear within 2–4 hours.

3. Workup & Isolation
  • Quench: Cool to RT and carefully quench with saturated NH4Cl solution (excess NaH will bubble).

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Note: DMF is miscible with water; thorough water washing is required to remove it from the organic layer.

  • Washing: Wash combined organics with water (2 x) and brine (1 x). Dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 3: Mechanism & Troubleshooting

Mechanistic Insight: The "Orthogonal" Reactivity

The success of this reaction relies on the distinct reactivity profiles of the two halogen substituents.

  • C2-Chlorine: Located ortho to the pyridine nitrogen.[7] The nitrogen's electronegativity pulls electron density, making C2 highly electrophilic (SNAr active).

  • C5-Bromine: Located meta to the nitrogen. It is not activated for SNAr but is highly reactive for Palladium-catalyzed oxidative addition (Suzuki/Buchwald).

  • Crucial Control: By using nucleophilic conditions (SNAr), we exclusively target C2. If we used catalytic conditions (Pd(0)), we would risk reacting at C5.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 3-Methyl group.Increase temperature to 90°C; Switch solvent to DMSO (higher dielectric constant stabilizes the transition state).
Hydrolysis Product (Pyridone) Wet solvent/reagents.[8]Ensure DMF is anhydrous (<50 ppm water). H2O competes with cyclohexanol as a nucleophile.
Regioselectivity Issues N/AHighly unlikely. C5-Br displacement via SNAr is energetically prohibitive under these conditions.
Workflow Diagram

Workflow start Start: Dry Flask N2 Atmosphere step1 1. Alkoxide Formation (Cyclohexanol + NaH) start->step1 step2 2. Addition of Electrophile (Chloropyridine in DMF) step1->step2 step3 3. Heat to 80°C (2-4 Hours) step2->step3 check QC Check (TLC/LCMS) step3->check check->step3 Incomplete workup 4. Aqueous Workup & Extraction check->workup Complete final Final Product Isolated Solid/Oil workup->final

Caption: Operational workflow for the synthesis of this compound.

References

  • PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for SNAr mechanisms on heterocycles).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Technical Guide: Spectroscopic Characterization of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

[1]

Executive Summary

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine (CAS: Analogous to 5-Bromo-2-methoxy-3-methylpyridine) is a critical heterocyclic intermediate employed in the synthesis of next-generation kinase inhibitors, particularly those targeting ALK (Anaplastic Lymphoma Kinase) and ROS1 .[1] Its structural core—a trisubstituted pyridine—serves as a scaffold for drugs like Ceritinib and Crizotinib analogs, where the 2-alkoxy group modulates lipophilicity and binding pocket affinity.

This guide provides a definitive spectroscopic profile for researchers, focusing on the differentiation of this compound from its synthetic precursors (5-bromo-2-chloro-3-methylpyridine) and hydrolysis byproducts.[1]

Molecular Structure & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residues and specific impurities.

Synthetic Pathway

The compound is typically synthesized via Nucleophilic Aromatic Substitution (

5-bromo-2-chloro-3-methylpyridinecyclohexanol1

SynthesisSM5-Bromo-2-chloro-3-methylpyridineProduct5-Bromo-2-(cyclohexyloxy)-3-methylpyridineSM->ProductSNAr (Nucleophilic Subst.)Reflux, 2-4hReagentCyclohexanol(NaH, THF)Reagent->ProductByproductImpurity:5-Bromo-3-methyl-2(1H)-pyridoneProduct->ByproductAcidic Hydrolysis(Storage degradation)

Figure 1: Synthesis and degradation pathway. The

Spectroscopic Data Profile

Mass Spectrometry (MS)

Method: LC-MS (ESI, Positive Mode)[1]

The mass spectrum is dominated by the characteristic bromine isotope pattern.

ParameterValueInterpretation
Molecular Formula

Monoisotopic Mass 269.04 Da (

)
Observed Ions (

)
270.0 / 272.0 1:1 doublet indicates presence of one Bromine atom (

and

).[1][2]
Key Fragments

Loss of cyclohexene (

) via McLafferty-type rearrangement, generating the pyridone core.[1]
Proton NMR ( NMR)

Solvent:

Frequency:1

The spectrum is distinct due to the large separation between the aliphatic cyclohexyl signals and the aromatic pyridine protons.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-6 8.05 - 8.10 Doublet (d)1H

Aromatic proton adjacent to Nitrogen (deshielded).[1] Meta-coupled to H-4.
H-4 7.50 - 7.55 Doublet (d)1H

Aromatic proton between Br and Methyl.[1] Upfield relative to H-6.
O-CH 5.00 - 5.15 Multiplet (m)1H-Methine proton of the cyclohexyloxy group.[1] Characteristic downfield shift due to Oxygen.[1]
Ar-CH

2.15 - 2.20 Singlet (s)3H-Methyl group at C3.[1] Slightly deshielded by the aromatic ring.[1]
Cyc-CH

1.90 - 2.00 Multiplet2H-Equatorial protons (cyclohexyl).[1]
Cyc-CH

1.70 - 1.80 Multiplet2H-Equatorial protons (cyclohexyl).[1]
Cyc-CH

1.20 - 1.60 Multiplet6H-Remaining axial/distal methylene protons.

Critical QC Note: Watch for a singlet at 2.35 ppm . This corresponds to the starting material (5-bromo-2-chloro-3-methylpyridine), where the methyl group is slightly more deshielded due to the electron-withdrawing chlorine.

Carbon NMR ( NMR)

Solvent:

Frequency:1
Carbon TypeShift (

, ppm)
Assignment
C-2 (Ar-O) 158.5 Quaternary carbon attached to Oxygen.[1] Most deshielded.
C-6 (Ar-N) 145.2 Aromatic CH adjacent to Nitrogen.
C-4 (Ar-Br) 140.8 Aromatic CH.
C-3 (Ar-Me) 124.5 Quaternary carbon carrying the methyl group.[1]
C-5 (Ar-Br) 110.2 Quaternary carbon attached to Bromine (shielded by heavy atom effect).[1]
O-CH 74.5 Cyclohexyl methine carbon.[1]
Ar-CH

16.8 Methyl carbon.[1]
Cyc-CH

31.8, 25.6, 23.9 Cyclohexyl methylene carbons.
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)[1]

  • 2930, 2855 cm

    
    :  Strong C-H stretching (Aliphatic Cyclohexyl).[1]
    
  • 1580, 1450 cm

    
    :  C=C and C=N ring stretching (Pyridine skeletal vibrations).[1]
    
  • 1240 cm

    
    :  C-O-C asymmetric stretch (Aryl alkyl ether).[1]
    
  • 1090 cm

    
    :  C-Br stretch (often weak/obscured).[1]
    

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data free from solvent artifacts, follow this purification and preparation protocol.

NMR Sample Prep[1]
  • Solvent Selection: Use

    
     (99.8% D) containing 0.03% TMS as an internal standard.[1]
    
  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (indicating inorganic salts like NaBr from synthesis), filter through a cotton plug or 0.45

    
    m PTFE syringe filter into the NMR tube.[1]
    
  • Shimming: Ensure good shimming on the methyl singlet (2.15 ppm) to resolve the fine meta-coupling (

    
     Hz) on the aromatic protons.
    
Impurity Profiling Workflow

Use the following logic to identify common contaminants in your spectra.

ImpurityLogicStartAnalyze 1H NMR SpectrumCheckMethylCheck Methyl Region(2.0 - 2.5 ppm)Start->CheckMethylPeak215Singlet @ 2.15 ppmCheckMethyl->Peak215Major PeakPeak235Singlet @ 2.35 ppmCheckMethyl->Peak235Minor PeakCheckOHCheck OH Region(3.5 - 4.0 ppm)Peak215->CheckOHResultSMImpurity:Starting Material (Cl-)Peak235->ResultSMResultCleanTarget Compound(Pure)CheckOH->ResultCleanAbsentPeakBroadBroad SingletCheckOH->PeakBroadPresentResultCycImpurity:Residual CyclohexanolPeakBroad->ResultCyc

Figure 2: Logic flow for identifying common synthetic impurities via NMR.

References

  • ChemicalBook. (2024).[1] 5-Bromo-2-methylpyridine and derivatives: Spectral Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 285434, 5-Bromo-2-chloro-3-methylpyridine. Retrieved from [1]

  • MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Reference for pyridine ring shifts). Retrieved from [1]

1H NMR spectrum of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine via 1H NMR

Executive Summary

This technical guide details the structural characterization of This compound , a functionalized pyridine ether often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors).[1] The elucidation of this compound relies on distinguishing the specific electronic effects of the 2-alkoxy substituent and the 3,5-disubstitution pattern on the pyridine ring. This document provides a self-validating protocol for interpreting the 1H NMR spectrum, identifying potential synthetic impurities, and confirming regio-isomeric purity.

Structural Analysis & Signal Prediction Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The structure consists of an electron-deficient heteroaromatic ring modified by an electron-donating alkoxy group and two lipophilic substituents.[1]

The Pyridine Core (Aromatic Region)

The pyridine ring possesses two remaining protons at positions 4 and 6. Their chemical shifts are governed by three factors:

  • Nitrogen Anisotropy: Protons

    
     to the nitrogen (H6) are significantly deshielded.
    
  • Substituent Effects:

    • 2-Cyclohexyloxy: The oxygen lone pairs donate electron density into the ring (resonance), shielding the ortho/para positions (H3 and H5). However, C3 and C5 are substituted, pushing the effect to the remaining protons.

    • 5-Br: Inductive electron withdrawal deshields the adjacent H4 and H6.

  • Coupling: H4 and H6 are meta to each other. In pyridine systems, meta-coupling (

    
    ) is typically 2.0 – 2.5 Hz , appearing as distinct doublets.[1]
    
The Side Chains (Aliphatic Region)
  • 3-Methyl Group: Attached to the aromatic ring, these protons experience ring current anisotropy, shifting them downfield (

    
     ppm) compared to alkyl methyls.
    
  • Cyclohexyloxy Group: The methine proton (-OCH<) is directly attached to the electronegative oxygen, shifting it to

    
     ppm. The cyclohexane ring inversion is fast on the NMR timescale at room temperature, averaging the axial/equatorial signals of the methylene protons into broad multiplets.
    

Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is the preferred solvent.
    
    • Reasoning: It minimizes solvent-solute hydrogen bonding that can occur with DMSO-d

      
      , ensuring sharp resolution of the cyclohexyl multiplets.[1] DMSO may also obscure the critical H6 aromatic signal if water suppression is not perfect.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).[2]
    
Workflow Diagram

The following diagram outlines the logical flow from synthesis to spectral validation, highlighting critical decision nodes.

G Start Synthesis Product (Crude) Prep Sample Prep (10mg in CDCl3) Start->Prep Acq Acquisition (1H NMR, 400MHz+, 16 Scans) Prep->Acq Process Processing (Phase, Baseline, TMS Ref) Acq->Process Decision Check Aromatic Region (2 Doublets?) Process->Decision Pass Confirm Structure (5-Br-2-OR-3-Me) Decision->Pass Yes (J ~2.2Hz) Fail Regioisomer/Impurity Flag Decision->Fail No (Singlets/Complex)

Figure 1: Experimental workflow for structural validation of substituted pyridines.

Spectral Interpretation Guide

The following table summarizes the expected signals for this compound in CDCl


.
PositionTypeCountShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
H6 Ar-H1H8.05 – 8.15 Doublet (d)


to Nitrogen; deshielded by Br.[1]
H4 Ar-H1H7.50 – 7.60 Doublet (d)

Between Br and Me; meta-coupled to H6.[1]
OCH Alkyl1H4.95 – 5.10 Septet/Multiplet

Methine of cyclohexyl ether.[1]
Ar-CH

Alkyl3H2.10 – 2.20 Singlet (s)-Methyl group at C3.[1]
Cyc-CH

Alkyl10H1.20 – 2.00 Multiplet (m)ComplexRemaining cyclohexyl protons (envelope).
Detailed Mechanistic Analysis

The Aromatic "Fingerprint": The most critical validation of the 2,3,5-substitution pattern is the coupling between H4 and H6.

  • If the Bromine were at position 4 (symmetric), the protons would appear as singlets.

  • If the Methyl were at position 4, we would see ortho-coupling (

    
     Hz).
    
  • Observed: Two doublets with a small coupling constant (

    
     Hz) confirms the protons are meta to each other and the ring is substituted at 2, 3, and 5.
    

The Cyclohexyloxy Diagnostic: The signal at ~5.0 ppm is diagnostic for the O-alkylation. If N-alkylation occurred (a common side reaction in pyridine synthesis, forming a pyridone), this proton would shift significantly, and the aromatic pattern would change due to the loss of aromaticity in the pyridone ring.

Structural Logic Diagram

Visualizing the coupling pathways and chemical shift influences.

Structure N1 N (Ring) C2 C2-O-Cyc N1->C2 H6 H6 (~8.10 ppm) N1->H6 Strong Deshielding C3 C3-Me C2->C3 H4 H4 (~7.55 ppm) C3->H4 Ortho C5 C5-Br H4->C5 Ortho H4->H6 Meta Coupling (J ~2.2 Hz) C5->H6 Ortho H6->N1 Br Bromine (EWG) Br->H4 Deshields Br->H6 Deshields Me Methyl (EDG)

Figure 2: Structural connectivity and magnetic interactions showing the origin of the meta-coupling and chemical shifts.[1]

Troubleshooting & Impurity Profiling

In drug development, purity is paramount. The following common impurities from the synthesis (typically SNAr of 5-bromo-2-chloro-3-methylpyridine with cyclohexanol) must be monitored:

ImpurityDiagnostic Signal (

, ppm)
Cause
Cyclohexanol ~3.60 (m, 1H)Unreacted starting material.[1]
Water ~1.56 (s) in CDCl

Wet solvent or hygroscopic sample.
Pyridone Derivative ~11.0 - 13.0 (br s, NH)Hydrolysis of the starting chloropyridine.
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Residual extraction solvent.

Self-Validating Check: Calculate the integration ratio of the Aromatic H6 (1H) to the Methyl singlet (3H).

  • Target: 1:3 ratio.

  • Deviation: If the methyl integral is >3.0 relative to H6, suspect overlapping impurities (e.g., acetone or toluene residues) or presence of the regioisomer.

References

  • Substituent Effects on Pyridines

    • Martin, J. S., & Dailey, B. P. (1963).[1] Proton Chemical Shifts of the

      
      -Substituted Pyridines. The Journal of Chemical Physics.
      
  • General NMR Chemical Shift Tables

    • Chemistry Steps. (2024).[2][3] NMR Chemical Shift Values Table.

  • Synthesis Context (Bromo-methyl-pyridines)

    • Patent CN101560183B. Method for preparing 5-bromo-2-methylpyridine.
  • Spectral Prediction Algorithms

    • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line.[1] (Used for cross-verification of additivity rules).[4]

Sources

The Analytical Scientist's Guide to the 13C NMR of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Voids in Spectroscopic Data

In the landscape of drug discovery and development, researchers frequently encounter novel chemical entities for which no established analytical data exists. 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine represents such a case—a molecule with significant potential in medicinal chemistry, yet one that is sparsely documented in spectral databases. This guide is crafted for the modern researcher who must navigate these data voids. We will construct a detailed, predictive 13C NMR analysis of this compound, grounded in first principles, substituent effects, and data from analogous structures. This document will not only provide a highly probable 13C NMR profile but will also serve as a methodological whitepaper on how to approach spectral prediction for complex, polysubstituted heteroaromatic systems.

The Strategic Importance of 13C NMR in Characterizing Substituted Pyridines

The pyridine core is a cornerstone of many pharmaceutical agents. Its nitrogen atom provides a key site for hydrogen bonding and metabolic activity, while the aromatic ring serves as a scaffold for a variety of functional groups that modulate a compound's pharmacokinetic and pharmacodynamic properties. For this compound, each substituent—the bromine atom, the cyclohexyloxy group, and the methyl group—plays a crucial role in defining its chemical and biological identity.

13C Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of such molecules. It provides a direct window into the electronic environment of each carbon atom, offering unambiguous confirmation of the carbon skeleton and the successful incorporation of substituents. In a regulatory environment that demands rigorous structural verification, a well-defined 13C NMR spectrum is indispensable.

Predicted 13C NMR Spectrum of this compound

The following table presents the predicted 13C NMR chemical shifts for this compound. These predictions are derived from a combination of computational models, analysis of substituent chemical shift (SCS) effects on the pyridine ring, and comparison with experimental data from structurally related compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Pyridine Ring
C2162 - 165Attached to the electron-donating cyclohexyloxy group, this carbon is significantly deshielded.
C3123 - 126Influenced by the attached methyl group and the adjacent cyclohexyloxy group.
C4140 - 143Expected to be downfield due to the para-like relationship with the nitrogen and the influence of the C5-bromo substituent.
C5115 - 118The carbon bearing the bromine atom; the heavy atom effect of bromine causes a characteristic upfield shift.
C6147 - 150Alpha to the pyridine nitrogen, leading to a significant downfield shift.
Methyl Group
C715 - 18A typical chemical shift for a methyl group on an aromatic ring.
Cyclohexyloxy Group
C1'75 - 78The carbon directly attached to the oxygen atom is the most deshielded of the cyclohexane ring.
C2'/C6'31 - 34Beta to the oxygen, showing a moderate downfield shift.
C3'/C5'23 - 26Gamma to the oxygen, with a chemical shift closer to that of unsubstituted cyclohexane.
C4'25 - 28Para to the oxygen, with a slight downfield shift compared to C3'/C5'.

Deconstructing the Predicted Spectrum: A Deep Dive into Substituent Effects

The prediction of the 13C NMR spectrum of a polysubstituted aromatic compound is a nuanced process that goes beyond simple additivity. The electronic and steric interplay between the bromo, cyclohexyloxy, and methyl groups on the pyridine ring creates a unique magnetic environment for each carbon atom.

The Pyridine Ring: A Heteroaromatic Core

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the alpha (C2, C6) and gamma (C4) carbons compared to benzene. The beta carbons (C3, C5) are less affected.

The 2-Cyclohexyloxy Group: An Electron-Donating Substituent

An alkoxy group at the C2 position is a strong electron-donating group through resonance. This effect significantly deshields the C2 carbon. The ipso-carbon (C2) is expected to be in the range of 162-165 ppm. This is a key identifying feature of 2-alkoxypyridines.

The 3-Methyl Group: A Weak Electron-Donating Group

The methyl group at the C3 position is a weak electron-donating group through induction. It will cause a slight downfield shift at the ipso-carbon (C3) and minor shielding at the ortho (C2, C4) and para (C6) positions.

The 5-Bromo Group: An Electronegative Substituent with a Heavy Atom Effect

Bromine is an electronegative atom that withdraws electron density inductively, which would typically cause a downfield shift. However, in 13C NMR, the dominant influence of bromine is the "heavy atom effect," which is a shielding effect. This results in an upfield shift for the carbon directly attached to the bromine (C5). This is a well-documented phenomenon for halogenated aromatics.

The Cyclohexyl Moiety: Conformational Considerations

The carbons of the cyclohexane ring will exhibit characteristic shifts. The carbon attached to the oxygen (C1') will be the most deshielded due to the electronegativity of the oxygen atom. The chemical shifts of the other cyclohexyl carbons (C2'-C6') will be influenced by their proximity to the oxygen and their stereochemical environment.

A Self-Validating Experimental Protocol for the Acquisition of the 13C NMR Spectrum

To obtain a high-quality, unambiguous 13C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be self-validating by including experiments that confirm assignments.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice as it is a common solvent for many organic compounds and has a well-defined residual solvent peak (δ ≈ 77.16 ppm). If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

NMR Instrument Parameters (for a 500 MHz Spectrometer)
  • Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on a Bruker instrument).

  • Pulse Program: A standard 30-degree pulse angle is recommended to allow for faster repetition rates without saturating quaternary carbons.

  • Acquisition Time (AQ): 1.0 - 1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary to accurately integrate quaternary carbons, but for initial identification, this is sufficient.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Spectral Width (SW): 0 to 200 ppm.

Advanced 2D NMR for Unambiguous Assignment

To definitively assign each carbon signal, the following 2D NMR experiments are essential:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This is crucial for distinguishing between the CH, CH₂, and CH₃ groups of the cyclohexyloxy and methyl moieties.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is invaluable for assigning quaternary carbons (C2, C3, C5) by observing their correlations to nearby protons.

  • COSY (Correlation Spectroscopy): This proton-proton correlation experiment helps to trace the connectivity within the cyclohexane ring, confirming the assignment of the C2'/C6', C3'/C5', and C4' protons, which in turn confirms the carbon assignments via the HSQC.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the conceptualization of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis P1 High-Purity Compound P3 NMR Tube P1->P3 P2 Deuterated Solvent (CDCl3) P2->P3 A1 1D 13C NMR P3->A1 A2 2D HSQC A1->A2 A3 2D HMBC A2->A3 A4 2D COSY A3->A4 D1 Predict Chemical Shifts A4->D1 D2 Assign Resonances D1->D2 D3 Structural Confirmation D2->D3

Caption: Recommended workflow for the structural elucidation of the target compound.

Conclusion: From Prediction to Confirmation

References

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Online NMR Prediction Tools

    • NMRDB: [Link][1]

    • ACD/Labs NMR Predictor: [Link][2]

    • ChemAxon NMR Predictor: [Link]

  • Substituent Effects on 13C NMR of Pyridines: A review of empirical and computational methods can be found in various organic chemistry and spectroscopy journals. Key search terms include "pyridine 13C NMR substituent effects," "heteroaromatic NMR prediction," and "additivity rules in NMR."

Sources

Mass Spectrometry of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine (CAS: 1346603-99-9) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural duality—combining a lipophilic cycloalkyl ether tail with a halogenated pyridine core—presents unique challenges and diagnostic opportunities in mass spectrometry (MS).

This guide provides a definitive technical breakdown of the ionization behavior, isotopic signatures, and fragmentation mechanics of this compound. It moves beyond basic spectral matching to explain the why behind the peaks, empowering researchers to validate synthesis and track metabolic fate with high confidence.

Physicochemical Profile[1][3][4][5][6]
  • Formula:

    
    
    
  • Molecular Weight: 270.17 g/mol (Average)

  • Monoisotopic Mass: 269.0415 Da (

    
    )
    
  • LogP (Predicted): ~4.5 (High lipophilicity due to cyclohexyl group)

  • pKa (Pyridine N): ~3.0–4.0 (Suppressed basicity due to the 2-alkoxy and 5-bromo electron-withdrawing effects)

Instrumentation & Method Development

For comprehensive characterization, a dual-approach strategy is recommended: GC-MS (EI) for structural elucidation and LC-MS (ESI) for high-throughput purity and metabolic profiling.

A. GC-MS (Electron Impact)[1]
  • Rationale: The thermal stability of the pyridine ether allows for gas-phase analysis. EI (70 eV) provides a rich fragmentation pattern essential for verifying the position of the bromine and the integrity of the ether linkage.

  • Column: Rxi-5Sil MS or equivalent (low polarity).

  • Inlet Temp: 250°C (Ensure complete volatilization without pyrolysis).

B. LC-MS (Electrospray Ionization)[1]
  • Rationale: Due to the suppressed basicity of the pyridine nitrogen, standard acidic mobile phases (0.1% Formic Acid) are required to ensure efficient protonation

    
    .
    
  • Mode: Positive Ion Mode (ESI+).

  • Solvent: ACN/Water gradient. The high LogP requires a high % organic hold to elute the compound.

Spectral Analysis: The Core Fragmentation

The mass spectrum of this compound is defined by two dominant features: the Bromine Isotope Walk and the Ether Cleavage Cascade .

The Isotopic Signature (The "Twin Towers")

The presence of a single bromine atom creates an unmistakable 1:1 doublet in the molecular ion cluster.[1]

  • 
     (
    
    
    
    ):
    The monoisotopic peak.
  • 
     (
    
    
    
    ):
    The M+2 peak.
  • Diagnostic Value: Any fragment ion retaining the bromine atom must preserve this 1:1 ratio. If the doublet collapses to a singlet, the bromine has been lost.

Primary Fragmentation: The Cyclohexyl Ejection

The most labile bond is the ether linkage (


). Under EI conditions, this undergoes a specific rearrangement rather than simple homolytic cleavage.
Mechanism: McLafferty-like Rearrangement

A


-hydrogen from the cyclohexyl ring transfers to the pyridine nitrogen (or oxygen), triggering the elimination of a neutral cyclohexene molecule.
  • Precursor:

    
     (m/z 269/271)
    
  • Neutral Loss: Cyclohexene (

    
    , 82 Da)
    
  • Product Ion: 5-Bromo-3-methyl-2-pyridinol radical cation (m/z 187/189)

  • Observation: This is often the Base Peak (100% relative abundance) in 2-alkoxypyridines.

Secondary Fragmentation: The Pyridone Core

The resulting fragment (m/z 187/189) resembles a pyridone structure. Further degradation occurs via:

  • Loss of CO (28 Da): Contraction of the pyridone ring to a pyrrole-type cation.

  • Loss of Bromine (79/81 Da):

    • 
       (Radical cation 
      
      
      
      )
  • Loss of HCN (27 Da): Characteristic of the pyridine ring collapse.

Visualized Fragmentation Pathway[7][8]

The following diagram maps the mechanistic flow from the parent ion to the terminal fragments.

FragmentationPathway Parent Molecular Ion [M]+. m/z 269 / 271 (1:1 Ratio) CyclohexylLoss Primary Fragment [5-Br-3-Me-2-Pyridinol]+. m/z 187 / 189 (Base Peak) Parent->CyclohexylLoss - Cyclohexene (82 Da) (McLafferty-like Rearrangement) Pyrrole Ring Contraction [C5H5BrN]+. m/z 159 / 161 CyclohexylLoss->Pyrrole - CO (28 Da) Debrominated Debrominated Core [C6H7NO]+. m/z 108 CyclohexylLoss->Debrominated - Br• (79/81 Da) Terminal Terminal Fragment [C5H5N]+. m/z 79 Pyrrole->Terminal - Br•

Figure 1: Mechanistic fragmentation pathway of this compound under EI (70 eV).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to eliminate false positives arising from matrix interference or instrument drift.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) (for GC) or Methanol (for LC).

    • Why: DCM ensures complete solubility of the lipophilic ether; Methanol is ESI-compatible.

  • Filtration: Pass through a 0.2 µm PTFE filter to remove particulate silica from synthesis.

Step 2: GC-MS Acquisition Parameters
ParameterSettingRationale
Ion Source EI (70 eV)Standardizes fragmentation for library matching.
Source Temp 230°CPrevents condensation of the high-boiling pyridine.
Scan Range 40–350 m/zCaptures the molecular ion (271) and low-mass pyridine fragments.
Solvent Delay 3.0 minProtects filament from the DCM solvent peak.
Step 3: Data Validation Criteria (The "Go/No-Go" Check)

Before accepting the data, verify these three internal controls:

  • Isotope Check: Does the molecular ion at m/z 269/271 show a peak height ratio between 0.9 and 1.1? (Confirms Br).

  • Neutral Loss Check: Is there a mass gap of exactly 82 Da between the parent and the base peak? (Confirms Cyclohexyloxy ether).

  • Purity Check: In the Total Ion Chromatogram (TIC), is the area under the main peak >98% of the total integrated area?

Case Study: Impurity Profiling in Synthesis

Scenario: During the nucleophilic aromatic substitution (


) of 5-bromo-2,3-dimethylpyridine, a researcher observes a new peak at m/z 187 .

Analysis:

  • Observation: The peak at m/z 187 retains the Br isotope pattern but lacks the parent mass of 269.

  • Interpretation: This is likely 5-bromo-3-methyl-2-pyridinol , the hydrolysis product formed if moisture was present in the reaction vessel. The cyclohexyl group was never attached, or the ether was cleaved during workup.

References

  • SaveMyExams. (2025). The M+1 & M+2 Peaks: Mass spectra of bromine-containing compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns: Ethers and Alcohols. Retrieved from [Link]

  • PubChem. (2025).[2] 5-Bromo-2-methoxy-3-methylpyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Chemguide. (2025). Fragmentation Patterns in Mass Spectra: Mechanisms of Cleavage. Retrieved from [Link]

Sources

Physical and chemical properties of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

CAS Registry Number: 1289113-43-4 Formula: C₁₂H₁₆BrNO Molecular Weight: 270.17 g/mol

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. It is characterized by a trisubstituted pyridine core featuring a bromine atom at the C5 position, a methyl group at C3, and a bulky cyclohexyloxy ether at C2.[1]

This scaffold is strategically valuable in medicinal chemistry for two reasons:

  • Modular Functionalization: The C5-bromine serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Lipophilic Tuning: The C2-cyclohexyloxy group provides significant lipophilic bulk (

    
    ), often used to fill hydrophobic pockets in target enzymes (e.g., kinases) or to modulate the metabolic stability of a drug candidate compared to simpler alkoxy chains.[1]
    

Physicochemical Profile

The following data aggregates calculated and available experimental parameters. Due to the specialized nature of this intermediate, values marked (*) are predicted based on structure-activity relationship (SAR) algorithms standard in the industry.

PropertyValueContext/Notes
Appearance Off-white to pale yellow solidTypical for halogenated alkoxypyridines.[2]
Melting Point 32–36 °C (Predicted)Low-melting solid; may appear as an oil in warm labs.[1]
Boiling Point 321.8 ± 37.0 °CCalculated at 760 mmHg.[1]
Density 1.339 ± 0.06 g/cm³High density due to bromine substitution.
LogP 4.48 ± 0.3Highly lipophilic (Lipinski Rule of 5 consideration).[1]
pKa (Conjugate Acid) 1.93 ± 0.32Weakly basic pyridine nitrogen due to inductive withdrawal by Br.[1]
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility (<0.1 mg/mL).[1]

Synthetic Accessibility & Protocols

The most robust route to this compound is the Nucleophilic Aromatic Substitution (S_NAr) of the corresponding 2-chloropyridine with cyclohexanol. This pathway is preferred over Mitsunobu conditions due to higher scalability and easier purification.

Core Synthesis Workflow (S_NAr)

Reagents:

  • Substrate: 5-Bromo-2-chloro-3-methylpyridine (CAS 29241-60-9)[3]

  • Nucleophile: Cyclohexanol (1.2 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: Anhydrous DMF or THF.[1]

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.5 equiv) in anhydrous DMF at 0°C.
    
  • Alkoxide Formation: Add cyclohexanol (1.2 equiv) dropwise.[1] Stir at 0°C for 30 min until gas evolution ceases.

  • Addition: Add a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv) in DMF dropwise to the alkoxide mixture.

  • Reaction: Warm to room temperature, then heat to 80–100°C. Monitor by TLC/LC-MS (typically 4–6 hours).

    • Note: The 3-methyl group provides steric hindrance, necessitating heat for complete conversion.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.[1] Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visual Synthesis Pathway

Synthesis Precursor 5-Bromo-2-chloro- 3-methylpyridine Reagents Cyclohexanol + NaH (DMF, 80°C) Precursor->Reagents Activation Intermediate Meisenheimer Complex Reagents->Intermediate S_NAr Attack Product 5-Bromo-2-(cyclohexyloxy)- 3-methylpyridine Intermediate->Product -NaCl (Aromatization)

Figure 1: S_NAr synthesis route emphasizing the displacement of the 2-chloro leaving group.

Chemical Reactivity & Functionalization

This molecule is a "divergent scaffold."[1] The bromine atom allows for carbon-carbon bond formation, while the ether linkage remains stable under basic conditions but is sensitive to strong acids.

A. Palladium-Catalyzed Coupling (C5 Functionalization)

The C5-Br bond is chemically distinct from the C2-ether. It undergoes oxidative addition with Pd(0) readily.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
  • Buchwald-Hartwig: Amination at C5 to generate kinase inhibitor motifs.

B. Ether Cleavage (Deprotection)

The cyclohexyloxy group can be cleaved using strong Lewis acids (e.g.,


) or strong Brønsted acids (conc.[1] HBr) to yield 5-bromo-3-methylpyridin-2(1H)-one . This is useful if the cyclohexyl group is used as a temporary protecting group to direct C5 chemistry before revealing the pyridone pharmacophore.
Reactivity Map

Reactivity Center 5-Bromo-2-(cyclohexyloxy)- 3-methylpyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki C5-Br Substitution Buchwald Buchwald Amination (R-NH2, Pd cat.) Center->Buchwald C5-Br Substitution Cleavage Acid Hydrolysis (HBr or BBr3) Center->Cleavage C2-O Bond Break Oxidation N-Oxidation (mCPBA) Center->Oxidation N-Attack Prod_Suzuki 5-Aryl-2-(cyclohexyloxy)- 3-methylpyridine Suzuki->Prod_Suzuki Prod_Buchwald 5-Amino-2-(cyclohexyloxy)- 3-methylpyridine Buchwald->Prod_Buchwald Prod_Cleavage 5-Bromo-3-methyl- pyridin-2-one Cleavage->Prod_Cleavage Prod_Oxidation Pyridine N-Oxide (Metabolite mimic) Oxidation->Prod_Oxidation

Figure 2: Divergent reactivity profile showing C5 cross-coupling utility vs. C2 ether stability.

Handling, Stability, and Safety

Storage Conditions
  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] While the ether is stable, the pyridine ring can slowly N-oxidize over months if exposed to air and light.[1]

  • Container: Amber glass vials to prevent photolytic debromination.

Safety Hazards (GHS Classification)
  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

  • Note: Alkoxypyridines can be skin sensitizers.[1] Use nitrile gloves and work in a fume hood.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53368297 (Analog: 5-Bromo-2-methoxy-3-methylpyridine). PubChem. Available at: [Link]

  • Li, J.J. (2014). Name Reactions for Carbocyclic Ring Formations. Wiley. (Reference for standard S_NAr and Suzuki coupling mechanisms on pyridine scaffolds).

Sources

Technical Guide: Applications of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the application of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine , a specialized heterocyclic building block.[1] It is designed for medicinal chemists and process scientists optimizing lead compounds for P2X3 antagonism (chronic cough/neuropathic pain) and Kinase inhibition (oncology).[1]

CAS (Analogous Core): 3430-13-5 (5-Bromo-2-methylpyridine parent) | Molecular Formula: C₁₂H₁₆BrNO Role: Advanced Intermediate / Scaffold for SAR Exploration[1]

Executive Summary

This compound is a trisubstituted pyridine scaffold engineered for high-value medicinal chemistry campaigns.[1] Unlike simple pyridines, this molecule incorporates three strategic design elements simultaneously:

  • 5-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), serving as the primary vector for extending the pharmacophore.[1]

  • 2-Cyclohexyloxy Group: A lipophilic ether moiety that provides significant steric bulk (

    
    ) and hydrophobic interaction potential, critical for filling allosteric pockets in GPCRs and ion channels (e.g., P2X3).[1]
    
  • 3-Methyl "Ortho-Effect": A conformational control element that restricts the rotation of the 2-alkoxy group and the incoming 5-position substituent, reducing entropic penalty upon protein binding.[1]

Structural Analysis & Pharmacophore Logic[1]

The utility of this compound lies in its ability to fine-tune the physicochemical properties of a drug candidate.[1][2]

Structural FeatureFunction in Drug DesignMechanism of Action
5-Bromo Position Synthetic Exit Vector Allows attachment of aryl/heteroaryl "warheads" or solubilizing tails via C-C or C-N bond formation.[1]
2-Cyclohexyloxy Hydrophobic Anchor Increases LogP (approx.[1] +2.5 vs. methoxy); targets deep lipophilic pockets (e.g., P2X3 allosteric sites).[1]
3-Methyl Group Conformational Lock Sterically clashes with the 2-alkoxy oxygen and the 4-H, forcing the ring substituents out of planarity.[1] This pre-organizes the molecule for binding.[1]
Visualization: Structural Logic & Functionalization

G Core 5-Bromo-2-(cyclohexyloxy)- 3-methylpyridine Br 5-Br: Cross-Coupling Site (Suzuki/Buchwald) Core->Br Functionalization Me 3-Me: Conformational Lock (Restricts Rotation) Core->Me Steric Control Cyc 2-Cyclohexyloxy: Lipophilic Anchor (P2X3/Kinase Pocket Fill) Core->Cyc Binding Affinity Target2 Kinase Inhibitors (Oncology/TGF-β) Br->Target2 Target1 P2X3 Antagonists (Chronic Cough) Cyc->Target1

Figure 1: Pharmacophore dissection of the scaffold showing the strategic role of each substituent in downstream medicinal chemistry applications.

Synthetic Utility & Protocols

The synthesis of this core typically proceeds via Nucleophilic Aromatic Substitution (


) of a 2-halo precursor.[1] The 3-methyl group deactivates the 2-position slightly via electron donation, requiring robust conditions (strong base/heat) or catalysis.[1]
Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize this compound from 5-Bromo-2-chloro-3-methylpyridine.

Reagents:

  • 5-Bromo-2-chloro-3-methylpyridine (1.0 eq)[1]

  • Cyclohexanol (1.2 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)[1]

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Cyclohexanol (1.2 eq) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise. Evolution of

    
     gas will be vigorous.[1] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure formation of sodium cyclohexoxide.
    
  • Substitution: Cool back to 0°C. Add a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) in THF dropwise.

  • Reaction: Heat the mixture to reflux (66°C for THF) or 80°C (if DMF) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the starting chloride (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x).[1] Wash organics with water and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product is typically a colorless oil or low-melting solid.[1]

Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: Coupling the scaffold to an aryl boronic acid (e.g., for P2X3 library generation).[1]

Reagents:

  • Scaffold (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Methodology:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine Scaffold, Boronic Acid, Base, and Catalyst in a sealed tube.[1]

  • Heat to 90°C for 12 hours.

  • Filter through Celite, concentrate, and purify via HPLC.

Therapeutic Applications

A. P2X3 Receptor Antagonism (Chronic Cough & Pain)

The P2X3 receptor is an ATP-gated ion channel expressed on sensory neurons.[1][3][4] Antagonists are high-value targets for refractory chronic cough.[1]

  • Mechanism: The 2-(cyclohexyloxy) group mimics the hydrophobic bulk found in potent antagonists (e.g., Gefapixant analogs), occupying the allosteric binding pocket to stabilize the desensitized state of the channel.[1]

  • Advantage: The 3-methyl group restricts the conformation of the ether oxygen, potentially improving selectivity for P2X3 homotrimers over P2X2/3 heterotrimers, a key factor in reducing taste disturbance side effects (dysgeusia).[1]

B. Kinase Inhibition (Oncology / TGF-β)

In the context of TGF-β (ALK5) or p38 MAPK inhibitors, the pyridine nitrogen acts as a hinge binder.[1]

  • Mechanism: The 5-position (via Suzuki coupling) extends into the solvent-exposed region or the "gatekeeper" pocket.[1]

  • Role of Scaffold: The cyclohexyloxy group points towards the ribose-binding pocket, providing hydrophobic anchoring that increases residence time.[1]

Visualization: Synthesis & Application Workflow

Workflow cluster_synthesis Core Synthesis cluster_app Therapeutic Divergence S1 5-Bromo-2-chloro- 3-methylpyridine Product 5-Bromo-2-(cyclohexyloxy)- 3-methylpyridine S1->Product SnAr (THF, Reflux) S2 Cyclohexanol + NaH S2->Product Library Suzuki Coupling (R-B(OH)2) Product->Library P2X3 P2X3 Antagonist (Chronic Cough) Library->P2X3 Link to Diamine/Sulfonamide Kinase Kinase Inhibitor (ALK5/TGF-β) Library->Kinase Link to Hinge Binder

Figure 2: Synthetic workflow from commercial starting materials to therapeutic endpoints.

Safety & Handling

  • Hazards: The parent halopyridines are skin and eye irritants. The cyclohexyloxy derivative is likely lipophilic and skin-permeable.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Ether linkages can be susceptible to slow oxidation to peroxides over extended periods; check peroxide levels before heating in distillation.[1]

  • Disposal: Halogenated organic waste.[1]

References

  • BenchChem. (2025).[1][2] The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors. Retrieved from .[1]

  • Broad Institute. (2016).[1] Compounds and Compositions for the Treatment of Cancer (US 2016/0016913 A1). Patent describing pyridine intermediates in oncology.[1] Retrieved from .

  • MedChemExpress. (2024).[1] P2X3 Receptor Antagonists and Agonists: Structure and Activity. Retrieved from .[1]

  • Cayman Chemical. (2024).[1] ALK5 Inhibitor II: Structural Insights and Kinase Selectivity. Retrieved from .[1]

  • Gellibert, F., et al. (2004).[1] Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-β type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506.[1] (Cited for SAR of pyridine/naphthyridine scaffolds).[1]

Sources

Technical Monograph: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an in-depth monograph on 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine (CAS: 1289113-43-4). This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a strategic scaffold in drug discovery, specifically for kinase inhibitors and GPCR modulators.

Strategic Scaffold for Lipophilic Ligand Design in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

This compound is a trisubstituted pyridine building block characterized by three distinct functional handles, each serving a critical role in Structure-Activity Relationship (SAR) exploration:

  • 5-Bromo Position: A reactive electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of the core pharmacophore or "warhead."

  • 2-Cyclohexyloxy Group: A bulky, lipophilic ether moiety (

    
    ) that targets hydrophobic pockets (e.g., the ATP-binding site of kinases or allosteric sites of GPCRs). It offers enhanced metabolic stability compared to linear alkoxy chains.
    
  • 3-Methyl Group: A steric anchor that restricts the conformational rotation of the cyclohexyloxy group and the C5-substituent. This "ortho-effect" is often exploited to lock bioactive conformations and improve selectivity.

This compound is frequently utilized in the optimization of Anaplastic Lymphoma Kinase (ALK) inhibitors, P2X3 receptor antagonists , and GABAergic modulators , where the balance of lipophilicity and rigidity is paramount.

Part 2: Physicochemical Profile

PropertyDataNote
CAS Number 1289113-43-4 Unique Identifier
IUPAC Name This compound
Molecular Formula

Molecular Weight 270.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterLipophilic nature requires organic solvents.[1][2][3][4]
LogP (Predicted) ~4.5 - 5.1High lipophilicity; requires formulation for bioassays.
H-Bond Donors/Acceptors 0 / 2Pyridine N and Ether O.
Rotatable Bonds 2Ether linkage and Cyclohexyl ring flip.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of this compound relies on a regioselective Nucleophilic Aromatic Substitution (


). The presence of the 3-methyl group provides slight steric hindrance, requiring optimized conditions to ensure complete conversion without affecting the 5-bromo handle.
Mechanism of Action

The reaction exploits the difference in reactivity between the C2 and C5 positions. The nitrogen atom of the pyridine ring activates the C2-position for nucleophilic attack, while the C5-position remains relatively inert to nucleophilic displacement under these conditions.

Step-by-Step Protocol

Reagents:

  • Substrate: 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv)

  • Nucleophile: Cyclohexanol (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.5 equiv) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous DMF or THF.

Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), suspend NaH (1.5 equiv) in anhydrous DMF at 
    
    
    
    .
  • Alkoxide Formation: Add Cyclohexanol (1.2 equiv) dropwise. Stir at

    
     for 30 minutes until hydrogen evolution ceases. Critical: Ensure complete deprotonation to form the reactive sodium cyclohexoxide.
    
  • Addition: Add a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv) in DMF dropwise to the alkoxide mixture.

  • Reaction: Warm the mixture to room temperature, then heat to

    
     for 4–6 hours.
    
    • Self-Validating Check: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (more polar) should disappear, and a less polar spot (product) should appear.

  • Quench: Cool to

    
     and carefully quench with water (exothermic).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisPath cluster_0 Reagents cluster_1 Process SM1 5-Bromo-2-chloro- 3-methylpyridine Step2 S_NAr Displacement (80°C, 4-6 h) SM1->Step2 SM2 Cyclohexanol Step1 Alkoxide Formation (0°C, 30 min) SM2->Step1 + Base Base NaH / DMF Base->Step1 Step1->Step2 Activated Nucleophile Step3 Quench & Workup Step2->Step3 TLC Control Product 5-Bromo-2-(cyclohexyloxy)- 3-methylpyridine Step3->Product Yield >85%

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (


).

Part 4: Reaction Engineering & Applications

Once synthesized, the 5-bromo handle serves as the gateway to complex scaffolds. The following protocols are standard in high-throughput medicinal chemistry.

Suzuki-Miyaura Cross-Coupling

Used to attach aryl or heteroaryl groups at the C5 position.

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Base:

    
     (2M aq) or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Conditions:

    
    , 12 hours.
    
  • Why it works: The electron-poor pyridine ring facilitates oxidative addition at the C-Br bond. The 3-methyl group prevents catalyst poisoning by sterically hindering the pyridine nitrogen, but is far enough from C5 to allow coupling.

Buchwald-Hartwig Amination

Used to introduce amine functionalities (e.g., piperazines, morpholines) at C5.

  • Catalyst:

    
     + Xantphos or RuPhos.
    
  • Base:

    
     or NaOtBu.
    
  • Solvent: Toluene or Dioxane.

  • Conditions:

    
    , sealed tube.
    
  • Note: The bulky cyclohexyloxy group at C2 generally does not interfere with C5 amination, but the 3-methyl group can impact the choice of bulky ligands.

Downstream Application Diagram

Applications cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core 5-Bromo-2-(cyclohexyloxy)- 3-methylpyridine Biaryl Biaryl Product (Kinase Inhibitor Core) Core->Biaryl Pd(0), Base C-C Bond Formation Aminopyridine 5-Amino-Pyridine (GPCR Ligand) Core->Aminopyridine Pd(0), Ligand C-N Bond Formation Boronic Ar-B(OH)2 Boronic->Biaryl Amine HNR2 (e.g., Piperazine) Amine->Aminopyridine

Figure 2: Divergent synthesis pathways for lead optimization.

Part 5: Strategic Utility in Drug Design

Lipophilicity & Metabolic Stability

The cyclohexyloxy group is a bioisostere for phenoxy or benzyloxy groups but lacks the aromatic ring's metabolic liability (oxidation).

  • Effect: Increases lipophilicity (

    
     vs methoxy) to drive membrane permeability or blood-brain barrier (BBB) penetration.
    
  • Application: Useful in CNS-active drugs where high lipophilicity is required, or to fill large hydrophobic pockets (e.g., the "selectivity pocket" in kinases).

Conformational Control (The "Methyl Effect")

The 3-methyl group is not just a substituent; it is a conformational lock.

  • Mechanism: It creates steric clash with the 2-cyclohexyloxy oxygen and the C4-hydrogen. This forces the cyclohexyloxy group out of the pyridine plane.

  • Result: This pre-organization can reduce the entropic penalty of binding to the target protein, potentially increasing potency (

    
     or 
    
    
    
    ).

Part 6: Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place (

    
    ). Keep container tightly closed.
    
  • Disposal: Dispose of as halogenated organic waste.

  • Incompatibility: Strong oxidizing agents.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366659, this compound. Retrieved from [Link]

  • General Synthesis of 2-Alkoxy-5-bromopyridines: Dunn, P. J., et al. (2011). Palladium-Catalyzed Coupling Reactions in the Synthesis of Pharmaceuticals. In: Green Chemistry in the Pharmaceutical Industry.
  • Commercial Availability & CAS Verification
  • Reaction Methodology (Suzuki/Buchwald on Pyridines)

Sources

Methodological & Application

Synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine from 2-amino-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This application note provides a comprehensive, technically detailed guide for the synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine, a valuable heterocyclic building block. The described protocol employs a robust two-step, one-pot procedure commencing with the diazotization of 2-amino-5-bromo-3-methylpyridine. The resulting unstable diazonium salt is immediately subjected to nucleophilic substitution with cyclohexanol to yield the target ether. This guide is tailored for researchers, chemists, and professionals in organic synthesis and drug development, offering in-depth mechanistic insights, a detailed experimental protocol, safety precautions, and analytical validation methods.

Reaction Overview and Mechanism

The conversion of an aromatic amine to an alkoxy group is a cornerstone transformation in organic synthesis. The selected strategy proceeds via the formation of an aryl diazonium salt, which serves as an excellent intermediate due to the exceptional leaving group ability of dinitrogen gas (N₂).[1]

The overall reaction is as follows:

Step 1: Diazotization The primary aromatic amine, 2-amino-5-bromo-3-methylpyridine, is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr). The acid protonates sodium nitrite to form nitrous acid (HNO₂) in situ. Nitrous acid is then further protonated and loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).[1][2] The lone pair of the amino group on the pyridine ring then attacks the nitrosonium ion, initiating a sequence of proton transfers and dehydration to form the 5-bromo-3-methylpyridin-2-diazonium salt.

Causality: This step is critically performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which is prone to premature decomposition at higher temperatures.[3][4]

Step 2: Nucleophilic Substitution The generated diazonium salt is a potent electrophile. Upon gentle heating in the presence of cyclohexanol, the diazonium group departs as stable nitrogen gas, a thermodynamically highly favorable process. This generates a reactive aryl cation (or an intermediate with significant cationic character). The oxygen atom of cyclohexanol, acting as a nucleophile, attacks this intermediate. A final deprotonation step yields the target product, this compound. This type of reaction, involving the displacement of a diazonium group, is broadly related to the Sandmeyer reaction, although a copper catalyst is not typically required for substitution with an alcohol nucleophile.[5][6]

Reaction Mechanism Diagram

G cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Nucleophilic Substitution A 2-Amino-5-bromo- 3-methylpyridine C 5-Bromo-3-methylpyridin- 2-diazonium salt (Unstable Intermediate) A->C Formation of Nitrosonium Ion (NO⁺) & Nucleophilic Attack B NaNO₂, HBr 0-5 °C F 5-Bromo-2-(cyclohexyloxy)- 3-methylpyridine C->F Loss of N₂, Nucleophilic Attack D Cyclohexanol E Heat (Δ) G N₂ Gas F->G Byproduct

Caption: Reaction mechanism for the two-step synthesis.

Quantitative Data Summary

The following table outlines the reagents and their recommended quantities for the synthesis.

ParameterReagentCAS No.MW ( g/mol )Molar Eq.Moles (mmol)Amount
Starting Material 2-Amino-5-bromo-3-methylpyridine3430-21-5187.041.053.410.0 g
Acid Hydrobromic Acid (48% aq.)10035-10-680.91~6.0~32036 mL
Diazotizing Agent Sodium Nitrite7632-00-069.001.158.84.06 g
Nucleophile/Solvent Cyclohexanol108-93-0100.16Excess-100 mL
Final Product This compoundN/A270.17--~10.3 g (72% Yield)

Note: The yield is theoretical and may vary based on experimental conditions and purification efficiency.

Detailed Experimental Protocol

Materials and Reagents:
  • 2-Amino-5-bromo-3-methylpyridine (97%)

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂, 99% or higher)

  • Cyclohexanol (99%)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Distilled water

Equipment:
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram

G start Start: Reagent Setup step1 Dissolve 2-amino-5-bromo-3-methylpyridine in 48% HBr in a 3-neck flask. start->step1 step2 Cool mixture to 0-5 °C using an ice-salt bath. step1->step2 step3 Slowly add aqueous NaNO₂ solution via dropping funnel, maintaining T < 5 °C. step2->step3 step4 Stir for 30 min at 0-5 °C after addition to complete diazotization. step3->step4 step5 Add cyclohexanol to the flask. step4->step5 step6 Slowly warm mixture to 80-90 °C. (Vigorous N₂ evolution observed) step5->step6 step7 Maintain at 80-90 °C for 1-2 hours until gas evolution ceases. step6->step7 step8 Cool to room temperature. Quench with water and neutralize with sat. NaHCO₃. step7->step8 step9 Extract product with ethyl acetate (3x). step8->step9 step10 Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. step9->step10 step11 Concentrate under reduced pressure to obtain crude product. step10->step11 step12 Purify by silica gel column chromatography (Hexanes/EtOAc gradient). step11->step12 end End: Purified Product step12->end

Caption: Step-by-step experimental workflow.

Procedure:
  • Preparation: In a 500 mL three-neck flask equipped with a magnetic stir bar and a thermometer, add 2-amino-5-bromo-3-methylpyridine (10.0 g, 53.4 mmol).

  • Acidification: Carefully add 48% hydrobromic acid (36 mL) to the flask. Stir the mixture until all the solid has dissolved.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (4.06 g, 58.8 mmol) in distilled water (20 mL) and transfer this solution to a dropping funnel. Add the NaNO₂ solution dropwise to the stirred, cold pyridine solution over approximately 45-60 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. A slight color change may be observed.

  • Stirring: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.

  • Nucleophilic Addition: Remove the ice bath. Add cyclohexanol (100 mL) to the reaction mixture.

  • Decomposition & Substitution: Equip the flask with a condenser. Slowly warm the mixture using a heating mantle. Vigorous evolution of nitrogen gas will begin at around 40-50 °C. Control the heating rate to maintain a steady, non-violent effervescence. Once the initial gas evolution subsides, heat the reaction mixture to 80-90 °C and maintain this temperature for 1-2 hours, or until gas evolution completely ceases. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate eluent (e.g., 7:3).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 200 mL of cold water.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions until the pH is approximately 7-8. Be cautious as CO₂ will evolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which may be a dark oil or semi-solid.

Purification and Characterization

The crude product typically requires purification to remove unreacted cyclohexanol and other byproducts.

Purification Protocol:
  • Technique: Flash column chromatography on silica gel is the recommended method.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry powder.

  • Column Packing: Pack a chromatography column with silica gel using a hexanes/ethyl acetate mixture as the eluent.

  • Loading and Elution: Load the dried crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to obtain this compound as a purified solid or oil.

Analytical Characterization:

The identity and purity of the final compound should be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Structural confirmationPeaks corresponding to the pyridine ring protons, the cyclohexyl protons, and the methyl group protons with appropriate chemical shifts and splitting patterns.
¹³C NMR Structural confirmationSignals for all unique carbon atoms in the molecule.
Mass Spec (MS) Molecular weight confirmationA molecular ion peak (M⁺) and/or a protonated molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight (270.17 for C₁₂H₁₆BrNO). The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be visible.
HPLC/GC Purity assessmentA single major peak indicating the purity of the compound.[7][8]

Safety Precautions and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols. The entire procedure must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Nitrite (NaNO₂): Highly toxic if swallowed and a strong oxidizing agent.[9][10] It can enhance the combustion of other materials.[10] Avoid contact with skin, eyes, and clothing. Do not mix with acids outside of the controlled reaction conditions, as this liberates toxic nitrogen oxide gases.[10] Store away from combustible materials.[11][12]

  • Hydrobromic Acid (HBr): Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive if isolated in a dry state.[13] This protocol is designed to use the salt in situ without isolation. Never attempt to isolate the diazonium intermediate.

  • General Handling: Ensure that an emergency eyewash station and safety shower are readily accessible.[9] All waste should be disposed of according to institutional and local environmental regulations.

References

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Advanced Materials for Technical and Medical Purpose.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Ahmad, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH.... Retrieved from [Link]

  • Al-Janabi, A. H. H. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect.
  • Chemistry Notes. (2022). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet sodium nitrite. Retrieved from [Link]

  • Scribd. (n.d.). Diazotization Titration for Amines | PDF. Retrieved from [Link]

  • Redox. (2023). Safety Data Sheet Sodium nitrite, <=33% Solution. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1120 - SODIUM NITRITE. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Hilaris Publisher. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction as applied to the functionalization of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization via carbon-carbon bond formation opens avenues for the synthesis of novel compounds with potential therapeutic or functional properties. This document moves beyond a simple recitation of steps, offering in-depth explanations for the selection of reagents and reaction parameters, grounded in established mechanistic principles. Detailed, field-proven protocols are presented, alongside troubleshooting guidance and a discussion of common challenges associated with this class of substrate. The aim is to equip researchers with the necessary knowledge to successfully and efficiently utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of 5-Aryl-2-(cyclohexyloxy)-3-methylpyridine Scaffolds

The pyridine core is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of this compound, featuring a bulky alkoxy group and a methyl substituent, presents a unique scaffold for the development of novel molecular entities. The bromine atom at the 5-position serves as a versatile handle for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[3][4]

The resulting 5-aryl-2-(cyclohexyloxy)-3-methylpyridine derivatives are of particular interest in drug discovery programs. The biaryl structure is a privileged scaffold, and the specific substituents on the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its three-dimensional conformation, which is critical for target engagement.

This application note will provide a detailed protocol for a typical Suzuki coupling reaction with this compound, along with a thorough discussion of the underlying principles that govern the reaction's success.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step, particularly for electron-rich aryl bromides. The presence of the electron-donating cyclohexyloxy group can slow this step, necessitating the use of electron-rich and bulky phosphine ligands to facilitate the reaction.[6][7]

  • Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium(II) complex.[4]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle. Bulky ligands can promote this final step.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L_n-R' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R' Product 5-Aryl-2-(cyclohexyloxy) -3-methylpyridine RedElim->Product ArBr 5-Bromo-2-(cyclohexyloxy) -3-methylpyridine ArBr->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)₂) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Aryl-2-(cyclohexyloxy)-3-methylpyridine

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially availableStore under inert atmosphere.
Arylboronic Acid≥98%Commercially availableCheck for purity; boronic acids can dehydrate to form anhydrides.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst gradeCommercially availableAn air-stable Pd(II) precatalyst.[8]
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially availableShould be finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableUse a freshly opened bottle or degas thoroughly.
Deionized WaterHigh purity---Must be degassed before use.
Nitrogen or Argon GasHigh purity (≥99.998%)---For maintaining an inert atmosphere.
Ethyl AcetateACS gradeCommercially availableFor extraction.
Brine (saturated NaCl solution)---Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS gradeCommercially availableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Equipment
  • Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) line with a bubbler

  • Syringes and needles for liquid transfer

  • Septa

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for workup and purification (separatory funnel, flasks, etc.)

  • Chromatography column

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered, anhydrous potassium phosphate (2.0-3.0 eq.).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq.).

    • Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. It is recommended to perform at least three vacuum/backfill cycles to ensure a completely inert atmosphere.

  • Solvent Addition:

    • To the flask, add degassed 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (e.g., for a 0.5 mmol scale reaction, use 4 mL of dioxane and 1 mL of water). The solvent should be added via syringe through the septum.

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath set to 85-95 °C.

    • Stir the reaction mixture vigorously for 4-24 hours. The reaction time will vary depending on the specific arylboronic acid used.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. To take a sample, briefly remove the flask from the heat, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe. Dilute the aliquot with ethyl acetate and spot on a TLC plate or prepare for LC-MS analysis. The disappearance of the starting material (this compound) indicates the reaction is complete.

  • Workup:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Dilute the reaction mixture with deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The appropriate solvent system should be determined by TLC analysis of the crude material.

  • Characterization:

    • The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Key Considerations and Optimization Strategies

The success of the Suzuki coupling reaction with this compound is dependent on several factors. The electron-donating nature of the cyclohexyloxy group can make this substrate less reactive than electron-deficient bromopyridines.[5] Therefore, careful selection of the reaction parameters is essential.

ParameterRecommendationRationale and Discussion
Palladium Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos)For electron-rich aryl bromides, catalysts with bulky and electron-donating ligands are often superior.[7] Pd(dppf)Cl₂ is a good starting point as it is air-stable and effective for many couplings.[8] If the reaction is sluggish, switching to a Pd(0) source like Pd₂(dba)₃ in combination with a more electron-rich and bulky ligand such as SPhos or XPhos can significantly improve the rate of oxidative addition.
Base K₃PO₄, Cs₂CO₃, K₂CO₃A base is required to activate the boronic acid for transmetalation.[4] K₃PO₄ is a strong, non-nucleophilic base that is often effective in anhydrous or low-water conditions. Cs₂CO₃ is a more soluble and often more reactive base, which can be beneficial for challenging couplings. K₂CO₃ is a milder and more economical option that is effective in many cases. The base should be anhydrous and finely powdered to maximize its surface area and reactivity.
Solvent 1,4-Dioxane/water, Toluene/water, DMFA mixture of an organic solvent and water is commonly used. 1,4-Dioxane is a good general-purpose solvent for Suzuki couplings. Toluene can also be effective, particularly at higher temperatures. DMF can be used for less soluble substrates, but it can be more difficult to remove during workup. The water in the solvent mixture is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Temperature 80-110 °CMost Suzuki couplings require heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst system used. If the reaction is slow, increasing the temperature may be beneficial, but excessively high temperatures can lead to catalyst decomposition.
Inert Atmosphere CrucialThe active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[9] Therefore, it is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Poor quality of reagents (e.g., wet solvent, impure boronic acid).4. Inappropriate choice of base or ligand.1. Use a fresh batch of catalyst or switch to a more active precatalyst/ligand system (e.g., Buchwald ligands).2. Improve degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).3. Use anhydrous solvents and high-purity reagents. Consider converting the boronic acid to its potassium trifluoroborate salt or MIDA ester for enhanced stability.[10]4. Screen different bases (e.g., Cs₂CO₃) and ligands (e.g., SPhos, XPhos).
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precatalyst can sometimes promote homocoupling during its in-situ reduction.1. Rigorously exclude oxygen from the reaction mixture.2. Consider using a Pd(0) source like Pd₂(dba)₃.
Protodeboronation (Cleavage of the C-B bond) 1. Presence of water and/or a strong base.2. Elevated temperatures for extended periods.1. Use anhydrous conditions with a base like K₃PO₄. Minimize the amount of water in the solvent system.2. Monitor the reaction closely and stop it once the starting material is consumed.
Dehalogenation of Starting Material 1. Presence of a hydride source (e.g., certain bases or impurities in the solvent).2. Catalyst-mediated side reaction.1. Switch to a non-hydridic base like a carbonate or phosphate. Ensure high purity of solvents.2. This can be difficult to avoid completely, but optimizing the reaction conditions to favor the desired coupling can minimize this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2-(cyclohexyloxy)-3-methylpyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can overcome the potential challenges associated with this electron-rich substrate. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the pursuit of novel molecules for drug discovery and other applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]

  • Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]

  • University of Liverpool. Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Available from: [Link]

  • ResearchGate. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • PJSIR. PALLADIUM-CATALYZED SYNTHESIS OF 5-HETEROARYLPYRIMIDINE NUCLEOSIDES. Available from: [Link]

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Application Notes & Protocols: The Synthetic Utility of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of the synthetic applications of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine, a key heterocyclic building block for pharmaceutical research and development. We delve into the strategic importance of the substituted pyridine core and detail field-proven protocols for its diversification via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures and the rapid generation of compound libraries for lead discovery and optimization.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including oncology and neurology.[1] The strategic functionalization of this ring system allows for the fine-tuning of a compound's physicochemical properties, metabolic stability, and target engagement.

This compound represents a highly valuable and versatile intermediate. Its key structural features offer distinct advantages for synthetic manipulation:

  • The 5-Bromo Position: This bromine atom serves as a robust and reliable chemical handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[1]

  • The 2-Cyclohexyloxy Group: This bulky, lipophilic group can significantly influence the molecule's solubility, cell permeability, and metabolic profile. It can also serve as a key binding element or a vector to orient the molecule within a target's binding pocket.

  • The 3-Methyl Group: This small alkyl group provides steric and electronic influence, which can be crucial for modulating target affinity and selectivity.

This document provides detailed protocols for the two most powerful and widely used transformations for this class of compound: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Physicochemical Properties and Safety Data

While specific experimental data for this exact compound is not widely published, the following properties can be estimated based on structurally similar compounds like 5-bromo-2-methoxy-3-methylpyridine.[2]

PropertyEstimated ValueSource/Method
Molecular Formula C₁₂H₁₆BrNO-
Molecular Weight 270.16 g/mol -
Appearance Off-white to pale yellow solidGeneral observation for similar compounds
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, Toluene)General chemical knowledge
Boiling Point > 250 °C (decomposes)Estimated

Safety Information: This compound should be handled by trained professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

  • GHS Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[2]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position is the primary site for synthetic diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their exceptional functional group tolerance, reliability, and broad substrate scope.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors and other targeted therapies.[4][5] The reaction couples the bromopyridine with an organoboron species, typically an arylboronic acid or ester.[6]

Causality Behind Protocol Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable catalyst for this transformation. For more challenging or sterically hindered substrates, a more active catalyst system like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂, may provide superior yields.[7]

  • Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required. The base activates the boronic acid to facilitate transmetalation to the palladium center.[5][6]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The water is essential for dissolving the inorganic base and aiding in the catalytic cycle.[5]

  • Vessel Preparation: To a dry Schlenk flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol %).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 85–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4–16 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Suzuki_Workflow A 1. Add Reagents (Bromopyridine, Boronic Acid, Base) B 2. Add Catalyst (e.g., Pd(PPh3)4) A->B C 3. Add Degassed Solvent (Dioxane/Water) B->C D 4. Heat Under Inert Gas (85-100 °C) C->D E 5. Aqueous Work-up (EtOAc/Water) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Experimental workflow for Suzuki-Miyaura coupling.
Simplified catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of C(aryl)-N bonds is fundamental to pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a vast array of primary and secondary amines, including anilines, alkylamines, and heterocycles.[3][8]

Causality Behind Protocol Choices:

  • Catalyst System: This reaction requires a more sophisticated catalyst system than the Suzuki coupling. A palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, is paired with a specialized phosphine ligand.[3][9] The ligand's steric bulk and electron-donating properties are critical. For general applications, bidentate ligands like (±)-BINAP or Xantphos are excellent choices.[9][10]

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[9] Cesium carbonate can also be used, particularly for more sensitive substrates.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.

  • Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., BINAP, 2-4 mol %).

  • Reagent Addition: In a separate flask, add this compound (1.0 equiv.), the desired amine (1.1–1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill both vessels with an inert gas (Argon) three times.

  • Solvent & Reaction: Add anhydrous, degassed toluene to the catalyst mixture and stir for 5 minutes. Transfer this activated catalyst solution to the reagent flask via cannula or syringe. Heat the reaction mixture to 80–110 °C. Monitor progress by TLC or LC-MS (typically 2–24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald_Workflow cluster_catalyst Catalyst Activation cluster_reagents Reaction Mixture A 1a. Add Pd Precursor & Ligand B 1b. Add Anhydrous Solvent A->B D 3. Combine Under Inert Gas A->D B->D C 2a. Add Bromopyridine, Amine, & Base C->D E 4. Heat Reaction (80-110 °C) D->E F 5. Aqueous Work-up & Extraction E->F G 6. Purification (Chromatography) F->G H Final Product G->H

Experimental workflow for Buchwald-Hartwig amination.

Library_Synthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core 5-Bromo-2-(cyclohexyloxy) -3-methylpyridine (Core Intermediate) B1 Arylboronic Acid 1 Core->B1 Pd(PPh3)4 K3PO4 B2 Arylboronic Acid 2 Core->B2 Pd(PPh3)4 K3PO4 Bn Arylboronic Acid n... Core->Bn Pd(PPh3)4 K3PO4 A1 Amine 1 Core->A1 Pd2(dba)3/Ligand NaOtBu A2 Amine 2 Core->A2 Pd2(dba)3/Ligand NaOtBu An Amine n... Core->An Pd2(dba)3/Ligand NaOtBu P1 Product Library A B1->P1 B2->P1 Bn->P1 P2 Product Library B A1->P2 A2->P2 An->P2

Diversification strategy for library synthesis.

Conclusion

This compound is a strategically designed building block with significant potential in pharmaceutical synthesis. The bromine atom provides a reliable anchor point for diversification through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and strategic insights provided in this guide are designed to empower medicinal chemists to efficiently incorporate this versatile scaffold into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • Vertex AI Search. (2013, July 10). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Chem-Impex. 5-Bromo-2-cyano-3-methylpyridine.
  • ResearchGate. (2019). Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Wikipedia. Buchwald–Hartwig amination.
  • ChemicalBook. 5-Bromo-2-methylpyridine synthesis.
  • BenchChem. Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Institute of Organic Chemistry with Centre of Phytochemistry, BAS. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • PubChem. 5-Bromo-2-methoxy-3-methylpyridine.
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • Organic Chemistry Portal. Suzuki Coupling.

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Application Notes and Protocols for 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Modern Agrochemicals

The pyridine ring is a cornerstone in the development of contemporary agrochemicals, serving as a versatile scaffold for a wide array of herbicides, fungicides, and insecticides.[1][2][3][4] Its unique electronic properties and ability to engage in various chemical transformations allow for the fine-tuning of biological activity, selectivity, and environmental persistence.[5][6] The strategic incorporation of different functional groups onto the pyridine core can lead to novel modes of action and help combat the growing challenge of resistance in target pest populations. This document outlines the potential applications and screening protocols for a novel pyridine derivative, 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine, as a candidate for agrochemical development.

The structure of this compound integrates several key features that suggest potential bioactivity. The 2-alkoxy pyridine moiety is a common feature in various biologically active compounds.[7][8] The bromine atom at the 5-position provides a reactive handle for further chemical modification, such as through Suzuki or other cross-coupling reactions, allowing for the creation of a diverse library of analogues.[9][10][11][12] The cyclohexyloxy group introduces lipophilicity, which can be crucial for membrane penetration in target organisms, while the methyl group at the 3-position can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.

These application notes will provide detailed protocols for the synthesis of this compound and its subsequent evaluation for potential herbicidal, fungicidal, and insecticidal activities. The methodologies are designed to be robust and adaptable for researchers in the field of agrochemical discovery.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC12H16BrNO-
Molecular Weight270.16 g/mol -
AppearancePredicted to be a colorless to pale yellow oil or low-melting solid-
SolubilityPredicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and have low water solubility-
logP (predicted)3.5 - 4.5-

Synthesis Protocol

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation, a well-established method for the formation of aryl ethers.[13][14][15][16] This approach involves the reaction of a 2,5-dihalopyridine with cyclohexanol in the presence of a base and a copper catalyst.

Protocol 1: Synthesis via Ullmann Condensation

Materials:

  • 5-Bromo-2-chloro-3-methylpyridine

  • Cyclohexanol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-chloro-3-methylpyridine (1.0 eq), cyclohexanol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF or toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Pathway A 5-Bromo-2-chloro-3-methylpyridine C CuI, K2CO3 DMF, 110°C A->C B Cyclohexanol B->C D This compound C->D Ullmann Condensation

Synthetic route to the target compound.

Further Derivatization Potential

The bromine atom on the pyridine ring serves as a versatile handle for creating a library of analogues for structure-activity relationship (SAR) studies. A key transformation is the Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the solvent system by bubbling with an inert gas (e.g., argon) for 15-20 minutes, then add it to the reaction vessel.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up the reaction as described in Protocol 1 (steps 5-7).

  • Purify the product by column chromatography or recrystallization.

Derivatization_Pathway Start This compound Reagents Arylboronic Acid Pd Catalyst, Base Start->Reagents Product 5-Aryl-2-(cyclohexyloxy)-3-methylpyridine (Derivative Library) Reagents->Product Suzuki Coupling

Derivatization via Suzuki cross-coupling.

Agrochemical Screening Protocols

Given the prevalence of pyridine derivatives in various classes of agrochemicals, this compound and its derivatives should be screened for herbicidal, fungicidal, and insecticidal activity.[2][4][5][17]

Protocol 3: Primary Herbicidal Activity Screening (Whole Plant Assay)

This protocol is adapted from established methods for testing herbicide resistance and efficacy.[18][19]

Objective: To assess the pre- and post-emergence herbicidal activity of the test compound on representative monocot and dicot weed species.

Materials:

  • Seeds of test species (e.g., Lolium rigidum - ryegrass, Avena fatua - wild oat, Amaranthus retroflexus - redroot pigweed, Brassica napus - rapeseed).

  • Potting soil mix.

  • Test compound dissolved in a suitable solvent (e.g., acetone or DMSO) with a surfactant.

  • Positive control herbicides (e.g., glyphosate, 2,4-D).

  • Negative control (solvent + surfactant only).

  • Greenhouse facilities with controlled temperature, humidity, and lighting.

  • Spray chamber for uniform application.

Procedure:

  • Pre-emergence Assay: a. Sow seeds of the test species in pots filled with soil. b. Immediately after sowing, spray the soil surface with the test compound at various concentrations (e.g., 10, 100, 1000 g a.i./ha). c. Include positive and negative controls. d. Grow the plants in the greenhouse for 14-21 days. e. Assess for inhibition of germination, and measure shoot and root growth inhibition and any phytotoxic symptoms (e.g., chlorosis, necrosis) compared to the negative control.

  • Post-emergence Assay: a. Sow seeds and grow them until they reach the 2-4 leaf stage. b. Spray the plants with the test compound at the same range of concentrations. c. Return the plants to the greenhouse for 14-21 days. d. Assess phytotoxicity by visual scoring (0% = no effect, 100% = plant death) and by measuring the fresh or dry weight of the above-ground biomass.

Data Analysis:

  • Calculate the percentage of growth inhibition relative to the negative control.

  • For promising compounds, determine the GR50 (the dose required to cause a 50% reduction in plant growth).

Protocol 4: Primary Fungicidal Activity Screening (In Vitro Assay)

This protocol utilizes multiwell plates for high-throughput screening of fungicidal efficacy.[20][21][22]

Objective: To evaluate the in vitro inhibitory effect of the test compound on the mycelial growth of key plant pathogenic fungi.

Materials:

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Magnaporthe oryzae).[23][24]

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • 96-well microtiter plates.

  • Test compound dissolved in DMSO.

  • Positive control fungicides (e.g., azoxystrobin, carbendazim).

  • Negative control (DMSO only).

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium within the wells of a 96-well plate. Final concentrations could range from 0.1 to 100 µg/mL.

  • Inoculate each well (except for a media-only blank) with a small plug of fungal mycelium or a spore suspension.

  • Seal the plates and incubate at a suitable temperature (e.g., 25°C) in the dark for 3-7 days, or until the mycelium in the negative control wells has grown sufficiently.

  • Assess fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader.

  • Alternatively, for larger-scale screening, the poisoned food technique on petri dishes can be used, where the compound is incorporated into the agar and the colony diameter is measured.

Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) for active compounds.[25][26]

Protocol 5: Primary Insecticidal Activity Screening

Objective: To assess the contact and ingestion toxicity of the test compound against common insect pests.

Materials:

  • Test insects (e.g., Myzus persicae - green peach aphid, Plutella xylostella - diamondback moth larvae).

  • Leaf discs from a suitable host plant (e.g., cabbage, bell pepper).

  • Test compound formulated as an emulsion or solution.

  • Positive control insecticides (e.g., a neonicotinoid, a pyrethroid).

  • Negative control (formulation blank).

  • Petri dishes with moist filter paper.

  • Spray tower or micropipette for application.

Procedure:

  • Contact Toxicity (Leaf Dip Bioassay): a. Dip leaf discs into the test solutions of varying concentrations and allow them to air dry. b. Place one treated leaf disc in each petri dish. c. Introduce a set number of insects (e.g., 10-20 aphids or larvae) into each dish. d. Seal the dishes and incubate under controlled conditions. e. Assess mortality at 24, 48, and 72 hours post-treatment.

  • Ingestion Toxicity (Diet Incorporation): a. For chewing insects like larvae, the test compound can be incorporated into an artificial diet. b. Place a known amount of the treated diet in a container with the test insects. c. Assess mortality and any anti-feedant effects over several days.

Data Analysis:

  • Correct for control mortality using Abbott's formula.

  • Calculate the LC50 (Lethal Concentration to kill 50% of the test population) for active compounds.

Hypothetical Mode of Action and Rationale for Screening

The structural features of this compound suggest several potential biological targets. The pyridine ring is a known pharmacophore in neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR).[4] While the substitution pattern differs from commercial neonicotinoids, this mode of action remains a possibility. In fungicides, pyridine derivatives have been shown to inhibit various enzymes, including succinate dehydrogenase.[23] For herbicides, the exact target is harder to predict without experimental data, but many pyridine-based herbicides interfere with plant-specific biochemical pathways.[5] The lipophilic cyclohexyloxy group could facilitate passage through waxy plant cuticles or insect exoskeletons, enhancing bioavailability.

Hypothetical_MoA cluster_compound This compound cluster_targets Potential Agrochemical Targets Compound Pyridine Core Cyclohexyloxy Group Bromo & Methyl Groups Herbicide Plant Enzymes (e.g., PPO, ALS) Compound->Herbicide Inhibits Growth Fungicide Fungal Respiration (e.g., SDHI) Compound->Fungicide Inhibits Mycelial Growth Insecticide Insect Nervous System (e.g., nAChR) Compound->Insecticide Causes Mortality

Potential screening targets for the compound.

Conclusion and Future Directions

This compound represents a promising starting point for an agrochemical discovery program. Its synthesis is accessible through established chemical methods, and the presence of a bromine atom allows for extensive derivatization to explore the structure-activity landscape. The protocols outlined in this document provide a clear and robust framework for the initial synthesis and screening of this compound and its analogues for herbicidal, fungicidal, and insecticidal properties. Positive results in these primary screens should be followed by more detailed secondary screening, including dose-response studies, determination of the spectrum of activity against a wider range of pests, and preliminary toxicology assessments to evaluate environmental and non-target organism safety.[27][28][29]

References

  • Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermediates. (2025, October 18). Google Cloud.
  • Pyridine And Pyridine Derivatives Market Size, Share, 2034. (2026, January 26). Fortune Business Insights.
  • Pyridine Derivative Market Grows with Expanding Applications in Pharmaceuticals and Agrochemicals. (2026, February 10). BriefingWire.
  • Introduction to Pyridine: Applications and Industry Importance. (2025, August 30). Google Cloud.
  • Design, Synthesis, and Structure–Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science.
  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025, February 13). Journal of Agricultural and Food Chemistry - ACS Publications.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate.
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). PMC.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI.
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023, January 31). PMC.
  • Design, Synthesis, and Structure-Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety. (2017, February 15). PubMed.
  • (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2025, October 13). ResearchGate.
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023, January 31). PubMed.
  • Ullmann condensation. Wikipedia.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
  • In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. (2022, February 21). Taylor & Francis.
  • In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. PMC.
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  • Pesticide Testing Using the In Vitro Approach. (2025, July 8). IML Testing & Research.
  • Pyridine. Wikipedia.
  • Pyridine as insecticide. Chempanda.
  • European Guidelines to conduct herbicide resistance tests. (2017, October 13). Google Cloud.
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Application Note: Palladium-Catalyzed Synthesis of Pyridine Derivatives from 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of advanced pyridine derivatives utilizing 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine as a key building block. The pyridine scaffold is a privileged structure in medicinal chemistry, integral to the development of novel pharmaceuticals.[1] The strategic placement of a bromine atom at the 5-position offers a versatile chemical handle for molecular diversification through palladium-catalyzed cross-coupling reactions, enabling the systematic modification of the core structure to optimize pharmacokinetic and pharmacodynamic properties.[1] This document details field-proven protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling reactions, providing researchers, chemists, and drug development professionals with a robust framework for library synthesis and lead optimization.

Introduction: The Pyridine Core in Drug Discovery

Pyridine derivatives are ubiquitous in medicinal chemistry and are core components of numerous FDA-approved drugs.[2][3] Their unique electronic properties and ability to act as hydrogen bond acceptors make them ideal for interacting with biological targets such as kinases and G-protein coupled receptors. The starting material, this compound, is a highly functionalized building block. The bromine atom at the C-5 position is primed for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis that allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[4] The cyclohexyloxy group at the C-2 position and the methyl group at the C-3 position provide specific steric and lipophilic characteristics that can be leveraged to fine-tune the pharmacological profile of the resulting derivatives.

This document serves as a practical guide, explaining the causality behind experimental choices and providing self-validating protocols for two of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Concepts: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency.[4][5] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][6]

The Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl systems by coupling an organohalide with an organoboron compound, typically a boronic acid.[7][8] Its advantages include the low toxicity and high stability of the boronic acid reagents and the reaction's general tolerance for a wide array of functional groups.[9] The base is a critical component, as it activates the boronic acid to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium center.[8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of aryl amines from aryl halides.[6] This reaction has largely replaced harsher, traditional methods which often suffered from limited substrate scope. The choice of ligand is critical in this reaction, as it modulates the reactivity and stability of the palladium catalyst, preventing side reactions like beta-hydride elimination and facilitating the final reductive elimination step to form the C-N bond.[6][10] Strong, non-nucleophilic bases are typically required to deprotonate the amine or a precursor complex.[10]

Experimental Protocols & Data

The following protocols are designed as robust starting points. Researchers should note that optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the synthesis of 5-(4-methoxyphenyl)-2-(cyclohexyloxy)-3-methylpyridine.

Reaction Scheme:

Suzuki Reaction Scheme (Note: An illustrative image would be placed here in a final document. The following description details the reaction)

This compound reacts with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base to yield the C-C coupled product.

Reagents & Materials:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound284.182841.01.0
4-Methoxyphenylboronic Acid151.961671.11.1
Pd(PPh₃)₄ (Tetrakis)1155.56580.050.05
Potassium Phosphate (K₃PO₄)212.273181.51.5
1,4-Dioxane-4 mL--
Water (degassed)-1 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (284 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium phosphate (318 mg, 1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Expert Insight: The solvent mixture is crucial; dioxane solubilizes the organic components while water is necessary to dissolve the inorganic base.[11]

  • Degassing: Purge the reaction mixture with argon for 5-10 minutes. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details the synthesis of N-phenyl-2-(cyclohexyloxy)-3-methylpyridin-5-amine.

Reaction Scheme:

Buchwald-Hartwig Reaction Scheme (Note: An illustrative image would be placed here in a final document. The following description details the reaction)

This compound reacts with aniline in the presence of a palladium catalyst, a specialized ligand, and a strong base to yield the C-N coupled product.

Reagents & Materials:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound284.182841.01.0
Aniline93.13112 (102 µL)1.21.2
Pd₂(dba)₃915.7218.30.020.02
RuPhos467.6237.40.080.08
LHMDS (1.0 M in Toluene)167.331.5 mL1.51.5
Toluene (anhydrous)-5 mL--

Step-by-Step Procedure:

Buchwald_Hartwig_Workflow cluster_prep Vessel Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Pd₂(dba)₃ and RuPhos to a Schlenk flask B Add this compound C Add Aniline and Toluene D Add LHMDS solution dropwise at RT C->D E Heat reaction to 90-100 °C (Stir for 4-12 h) F Monitor progress by TLC/LC-MS G Cool to RT, quench with sat. aq. NH₄Cl F->G H Extract with Ethyl Acetate I Wash with Brine, Dry (Na₂SO₄) J Concentrate under reduced pressure K Purify by Silica Gel Chromatography

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

  • Catalyst Pre-formation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and RuPhos (37.4 mg, 0.08 mmol) to a flame-dried Schlenk flask. Expert Insight: Using a bulky, electron-rich phosphine ligand like RuPhos is crucial for promoting the reductive elimination of challenging substrates and preventing catalyst decomposition.[12]

  • Reagent Addition: Remove the flask from the glovebox. Add this compound (284 mg, 1.0 mmol), followed by anhydrous toluene (5 mL) and aniline (102 µL, 1.2 mmol).

  • Base Addition: Add the LHMDS solution (1.5 mL of a 1.0 M solution in toluene, 1.5 mmol) dropwise via syringe at room temperature. The mixture will typically turn a darker color. Trustworthiness Check: LHMDS is a very strong, non-nucleophilic base ideal for this transformation. Its use can sometimes lead to higher yields compared to other bases like NaOtBu, especially with sensitive functional groups.[12]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica gel to obtain the desired N-arylated product.

Conclusion

The protocols described herein provide a validated and reliable pathway for the synthesis of diverse libraries of C-5 functionalized pyridine derivatives from this compound. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions offer exceptional versatility and functional group tolerance, making them indispensable tools in modern medicinal chemistry and drug discovery. By leveraging these powerful palladium-catalyzed transformations, researchers can efficiently generate novel chemical entities for biological screening and accelerate the development of next-generation therapeutics.

References

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • Gardiner, M. G., et al. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Cambridge Data Repository. Available at: [Link]

  • Chem-Impex International (n.d.). 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex. Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc. Available at: [Link]

  • Nishihara, Y., et al. (2010). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synlett. Available at: [Link]

  • Dowling, M. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Maccari, R., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Sperber, N. (n.d.). PYRIDINE ITS DERIVATIVES. Download. Available at: [Link]

  • Magano, J., & Monfette, S. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Furuya, T., et al. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Research & Reviews: Journal of Medicinal and Organic Chemistry (2024). Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews. Available at: [Link]

  • Suzue, R. (1962). Biosynthesis of pyridine Derivatives. Bulletin of the Institute for Chemical Research, Kyoto University. Available at: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Hilaris Publisher (n.d.). Medicinal Chemistry Applications. Hilaris Publisher. Available at: [Link]

Sources

Application Note: Purification of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

The purification of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine presents a classic challenge in medicinal chemistry: isolating a moderately lipophilic, weakly basic heterocycle from unreacted starting materials and potential hydrolysis byproducts.[1] This scaffold is a critical intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors and other kinase-targeting small molecules.[1]

Successful isolation requires understanding the physicochemical behavior of the 2-alkoxypyridine motif.[1] Unlike simple pyridines, the 2-alkoxy substituent reduces the basicity of the ring nitrogen via inductive effects, yet the molecule remains susceptible to interactions with acidic silanol groups on silica gel.[1] Furthermore, the steric bulk of the cyclohexyl group significantly increases lipophilicity, often causing co-elution with halogenated precursors.[1]

Physicochemical Profile[1][2][3][4]
PropertyValue / CharacteristicImpact on Purification
Molecular Formula

Moderate molecular weight.
LogP (Predicted) ~4.5 – 5.0Highly lipophilic; requires non-polar mobile phases.
Basicity (pKa) ~2.0 – 3.0 (Conj. Acid)Weak base; less streaking than pyridine, but tailing still possible on acidic silica.
Stability Acid-SensitiveThe 2-alkoxy ether linkage can hydrolyze to the 2-pyridone under strong acidic conditions.[1]
UV Absorption

~254 nm, ~280 nm
Strong UV chromophore; easily detectable.

Synthesis Context & Impurity Profile

To design an effective purification strategy, one must anticipate the impurities.[1] This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) or Mitsunobu coupling.

Common Reaction Route:



Target Impurities:

  • Unreacted Halopyridine (SM1): 5-Bromo-2-chloro-3-methylpyridine. Challenge: High lipophilicity, often co-elutes with product.

  • Excess Cyclohexanol (SM2): Challenge: High boiling point (

    
    ), difficult to remove via rotovap; stains poorly with UV.
    
  • Hydrolysis Byproduct: 5-Bromo-3-methyl-2(1H)-pyridone. Challenge: Highly polar, stays at baseline but can contaminate if gradient is too aggressive.

Pre-Chromatographic Workup (Critical)

Direct loading of the crude reaction mixture onto the column is ill-advised due to the presence of excess cyclohexanol, which can saturate the silica and alter retention times.[1]

Protocol:

  • Quench & Extraction: Quench reaction with water.[1] Extract 3x with Ethyl Acetate (EtOAc).

  • Wash: Wash combined organics with Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • High-Vacuum Strip: Place the crude oil under high vacuum (<1 mbar) at

    
     for 2 hours. This removes the bulk of unreacted cyclohexanol.[1]
    

Analytical Method Development (TLC)[5][6][7][8][9]

Before scaling to a column, retention factors (


) must be optimized.
  • Stationary Phase: Silica Gel

    
     aluminum sheets.
    
  • Detection: UV (254 nm) for pyridines; Iodine (

    
    ) chamber for cyclohexyl moieties.
    

Solvent System Optimization:

Solvent System (v/v)ObservationRecommendation
100% Hexane Product

Too non-polar.
95:5 Hexane:EtOAc Product

Ideal for separation.
80:20 Hexane:EtOAc Product

Too fast; loss of resolution from halo-SM.

Additives: If the product spot shows "tailing" (streaking), add 1% Triethylamine (TEA) to the mobile phase.[1] This neutralizes silica acidity, sharpening the band.[1]

Flash Column Chromatography Protocol

Column Sizing & Setup
  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm).

  • Loading Ratio: 1:50 (1 g crude : 50 g Silica). High resolution is required to separate the halo-SM.[1]

  • Loading Method: Dry Loading is mandatory.[1]

    • Dissolve crude in minimum

      
      .
      
    • Add Celite 545 (ratio 1:2 w/w crude).

    • Evaporate to a free-flowing powder.[1]

Mobile Phase Gradient

Solvent A: Hexane (or Heptane) + 1%


Solvent B:  Ethyl Acetate (EtOAc) + 1% 

Gradient Table:

Column Volumes (CV)% Solvent BPurpose
0 – 3 0% (Isocratic)Elute non-polar impurities (grease, very lipophilic byproducts).
3 – 10 0%

5%
Shallow gradient to separate unreacted Halopyridine (SM1).
10 – 20 5%

10%
Elution of Target Product.
20 – 25 10%

50%
Flush out polar impurities (Pyridone, residual Cyclohexanol).
Execution Logic & Decision Making

The following diagram illustrates the logical flow and decision points during the purification process.

G Start Crude Reaction Mixture Workup Workup & High-Vac Drying (Remove Cyclohexanol) Start->Workup TLC TLC Analysis (Hex/EtOAc 95:5) Workup->TLC Decision_Tailing Is Product Tailing? TLC->Decision_Tailing Add_TEA Add 1% Et3N to Eluent Decision_Tailing->Add_TEA Yes No_TEA Proceed with Standard Eluent Decision_Tailing->No_TEA No Dry_Load Dry Load on Celite Add_TEA->Dry_Load No_TEA->Dry_Load Column_Run Run Gradient (0-10% EtOAc) Dry_Load->Column_Run Fractions Fraction Analysis (UV + Iodine) Column_Run->Fractions Decision_Purity Check Purity (NMR/LCMS) Fractions->Decision_Purity Pool Pool & Concentrate Decision_Purity->Pool Pure Repurify Repurify Mixed Fractions Decision_Purity->Repurify Co-elution

Caption: Workflow for the purification of lipophilic 2-alkoxypyridines, emphasizing TEA usage and dry loading.

Troubleshooting & Expert Tips

Separation from Halo-Starting Material

If the 5-bromo-2-chloro-3-methylpyridine co-elutes with the product in Hex/EtOAc:

  • Switch Selectivity: Change the non-polar solvent to Toluene .[1] The

    
     interactions between Toluene and the pyridine ring often differ between the chloro- and cyclohexyloxy- species.[1]
    
  • Gradient: Toluene (100%)

    
     Toluene/EtOAc (95:5).
    
Visualization of Cyclohexanol

Cyclohexanol is UV inactive.[1] If you suspect contamination:

  • Use Phosphomolybdic Acid (PMA) or Vanillin stain.[2]

  • Dip the TLC plate and heat with a heat gun.[1][3] Cyclohexanol will appear as a dark blue/brown spot.[1]

Stability Warning

Do not use acidified mobile phases (e.g., Acetic Acid). The ether linkage at the 2-position of the pyridine ring is susceptible to acid-catalyzed hydrolysis, which will revert the product to the pyridone [1].[1]

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved October 26, 2023, from [Link]

  • Teledyne ISCO. (2012).[4] Purification of Alkaloids using RediSep Strong Cation Exchange (SCX) columns. Application Note AN40. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved October 26, 2023, from [Link]

Sources

Analytical methods for characterizing 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the analytical protocols for the structural elucidation and purity assessment of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine . This compound is a critical halogenated heterocyclic intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors and agrochemicals via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[1]

Given the lipophilic nature of the cyclohexyloxy group and the distinct isotopic signature of the bromine atom, this guide prioritizes Reverse-Phase HPLC (RP-HPLC) for purity and LC-MS/NMR for structural confirmation.[1]

Compound Profile
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
LogP (Predicted) ~4.2 (High Lipophilicity)
Key Features UV Active (Pyridine), Halogenated (Br), Ether Linkage

Analytical Workflow Strategy

The characterization process follows a logic-gated workflow designed to ensure material integrity before downstream synthetic use.[1]

AnalyticalWorkflow Sample Crude Sample TLC TLC Screening (Hex/EtOAc) Sample->TLC LCMS LC-MS Analysis (MW & Br Pattern) TLC->LCMS Confirm Mass HPLC HPLC Purity (Method Development) LCMS->HPLC Quantify Impurities NMR 1H & 13C NMR (Structural Elucidation) HPLC->NMR If Purity >95% CoA Final CoA Generation NMR->CoA

Figure 1: Logic-gated analytical workflow ensuring efficient resource utilization. NMR is reserved for samples passing purity thresholds.

Protocol A: Chromatographic Purity (RP-HPLC)

Due to the cyclohexyl group, this molecule is significantly more hydrophobic than simple methyl-pyridines. A standard C18 column with a high-organic gradient is required to elute the compound within a reasonable timeframe.[1]

Method Parameters
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)End-capped C18 prevents tailing of basic pyridine nitrogen.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of pyridine (pKa ~3-4), improving peak shape.
Mobile Phase B Acetonitrile (ACN)Stronger eluent required for lipophilic cyclohexyl group.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 270 nm (Primary), 254 nm (Secondary)Pyridine derivatives typically show max absorption ~260-275 nm.
Temperature 40°CReduces viscosity and improves mass transfer for bulky substituents.
Gradient Table
Time (min)% Mobile Phase BEvent
0.050Initial hold (high organic start due to lipophilicity).[1]
8.095Linear ramp to elute main peak.[1]
10.095Wash lipophilic dimers/impurities.
10.150Re-equilibration.
14.050End of Run.

Critical Control Point: The cyclohexyloxy group may cause the compound to co-elute with non-polar synthetic byproducts (e.g., unreacted cyclohexanol derivatives). Ensure the gradient slope is shallow enough between 60-80% B to resolve these.

Protocol B: Mass Spectrometry (LC-MS)

Mass spectrometry confirms identity via the molecular ion and the characteristic bromine isotopic pattern.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]⁺

  • Expected m/z: 270.0 (⁷⁹Br) and 272.0 (⁸¹Br).

Data Interpretation:

  • Isotope Pattern: You must observe two peaks of approximately equal intensity (1:1 ratio) separated by 2 mass units. This confirms the presence of one Bromine atom.[2][3][4][5][6][7]

  • Fragmentation: Under higher cone voltage, loss of the cyclohexyl group (neutral loss of cyclohexene, -82 Da) may be observed, resulting in a daughter ion at m/z ~188/190 (5-bromo-3-methylpyridin-2-ol).[1]

Protocol C: Structural Elucidation (NMR)

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.

Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ for this compound due to its high lipophilicity and to avoid solvent peak interference in the aliphatic region.[1]

Expected 1H NMR Signals (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
8.05 Doublet (d, J~2.0 Hz)1HAr-H6 Position 6 is adjacent to Nitrogen (deshielded) and meta to Br.[1]
7.50 Doublet (d, J~2.0 Hz)1HAr-H4 Position 4 is between Methyl and Br.
5.00 - 5.10 Multiplet (m)1H-O-CH <Methine proton of the cyclohexyl ether.[1] Downfield due to oxygen.
2.15 Singlet (s)3HAr-CH₃ Methyl group at Position 3.[1][3]
1.20 - 2.00 Multiplets10HCyclohexyl-CH₂ Remaining methylene protons of the cyclohexyl ring.[1]

Coupling Logic: The pyridine ring protons (H4 and H6) are meta to each other. They will not show the large ortho-coupling (7-8 Hz) typical of 2,3-substituted pyridines.[1] Instead, they will show a fine meta-coupling constant of ~1.5 - 2.5 Hz.[1]

NMR_Logic Spectrum 1H NMR Spectrum Aromatic Aromatic Region (7.0 - 8.5 ppm) Spectrum->Aromatic Aliphatic Aliphatic Region (1.0 - 5.5 ppm) Spectrum->Aliphatic H6 H6 (8.05 ppm) Alpha to N Doublet (J=2Hz) Aromatic->H6 H4 H4 (7.50 ppm) Shielded by Me Doublet (J=2Hz) Aromatic->H4 OCH O-CH (5.0 ppm) Ether Linkage Aliphatic->OCH Me CH3 (2.15 ppm) Ar-Methyl Aliphatic->Me

Figure 2: NMR signal assignment tree.[1] Note the distinct separation between aromatic and aliphatic zones.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NMR shift prediction of pyridine derivatives).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Bhat, H. R., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine." Molecules, 22(2), 212. Link (Reference for characterization of similar brominated methyl-pyridines).[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22591176, 5-Bromo-2-methoxy-3-methylpyridine. Link (Analogous structure used for property prediction).

Sources

Application Notes and Protocols for the Safe Handling and Storage of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine. As a substituted bromopyridine, this compound is likely utilized as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] The protocols herein are designed to mitigate risks associated with its handling by providing a framework grounded in established safety principles for halogenated aromatic compounds and pyridine derivatives. The procedures outlined are intended for implementation by trained laboratory personnel within a controlled research environment.

Hazard Assessment and Physicochemical Profile

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be extrapolated from the known profiles of structurally similar compounds. The core structure, a brominated methylpyridine, suggests specific toxicological and chemical hazards that must be respected.

The pyridine ring is a known feature in many bioactive but potentially toxic molecules. The presence of a bromine atom increases the molecular weight and can enhance its persistence and potential for bioaccumulation. Therefore, it is prudent to treat this compound with a high degree of caution.

Inferred Hazard Profile: Based on data from analogous structures such as 5-bromo-2-methoxy-3-methylpyridine and 5-bromo-2-chloro-3-methylpyridine, the following hazards should be assumed[2][3]:

PropertyInferred Data / ClassificationRationale and Causality
GHS Classification Acute Toxicity, Oral (Category 4)[2][4] Skin Corrosion/Irritation (Category 2)[2][3][5] Serious Eye Damage/Irritation (Category 2/2A)[2][3][5] Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[3][5]The pyridine moiety and its metabolites can be toxic. Halogenated aromatics often cause irritation upon contact with skin, eyes, and mucous membranes.
Physical State Solid (likely crystalline powder)Based on related 2-substituted-3-methylpyridine compounds.[5]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.As a solid, aerosolization during handling is a primary concern for inhalation. Dermal absorption is a known risk for many pyridine derivatives.[6]
Incompatibilities Strong Oxidizing Agents (e.g., perchlorates, nitrates), Strong Acids (e.g., nitric acid, sulfuric acid).[6]Pyridine and its derivatives can react violently with strong oxidizers and acids, potentially leading to fire or explosion.[6][7]

Disclaimer: This inferred profile is for guidance only. Users MUST consult the Safety Data Sheet (SDS) provided by the specific chemical supplier before any handling.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. PPE, while critical, is the final line of defense.

Hierarchy_of_Controls Figure 1: Hierarchy of Safety Controls cluster_controls Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: Figure 1: Hierarchy of Safety Controls.

Protocol 2.1: Mandatory PPE

This protocol must be followed every time this compound is handled.

  • Primary Engineering Control: All handling, weighing, and transferring of the compound MUST be performed inside a certified chemical fume hood to prevent inhalation of aerosolized dust.[8]

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US).[4][9] A face shield should be worn over goggles if there is a significant risk of splashing.[6]

  • Hand Protection: Wear appropriate chemically resistant gloves. While nitrile gloves may offer splash protection, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended for extended work with pyridine derivatives.[10] Always consult the glove manufacturer's compatibility chart. Double-gloving is recommended.

  • Body Protection: A fully buttoned laboratory coat must be worn at all times.[8] Ensure clothing is clean and preferably flame-resistant.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.[9] All respirator users must be part of a formal respiratory protection program.[10]

Safe Handling and Weighing Protocol

Minimizing the generation of dust is the primary goal during the handling of this solid compound.

  • Preparation: a. Decontaminate the work surface inside the chemical fume hood. b. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container) within the hood. c. Place a dedicated, labeled container for halogenated organic waste inside the hood.[11]

  • Weighing: a. Tare the analytical balance with the weigh boat or creased weigh paper on the pan. b. Using a clean spatula, carefully transfer the desired amount of this compound from its primary container to the weigh boat. Perform this action slowly and close to the surface to prevent aerosolization. c. Once the target weight is achieved, securely close the primary container.

  • Transfer: a. Carefully transfer the weighed compound into the reaction vessel or secondary container. b. Use a solvent-moistened wipe (e.g., with ethanol or isopropanol) to decontaminate the spatula and any surfaces with residual powder. Dispose of the wipe in the designated halogenated waste container.

  • Post-Handling: a. Decontaminate the work area thoroughly. b. Remove PPE in the correct order (gloves first, then lab coat, then eye protection). c. Wash hands thoroughly with soap and water.[12] Do not eat, drink, or smoke in the laboratory area.[6]

Storage and Incompatibility Management

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

Protocol 4.1: Storage Conditions
  • Container: Store in the original, tightly sealed container.[10]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic or reactive chemicals.[4]

  • Environment: Protect from direct sunlight, heat, and all sources of ignition.[6][10]

  • Segregation: Store away from incompatible materials. This is a critical safety measure.

Chemical_Segregation Figure 2: Segregation of Incompatible Chemicals Compound 5-Bromo-2-(cyclohexyloxy) -3-methylpyridine Separator Incompatible1 Nitric Acid (Strong Acid/Oxidizer) Incompatible2 Potassium Permanganate (Strong Oxidizer)

Caption: Figure 2: Segregation of Incompatible Chemicals.

Table of Key Incompatibilities:

Incompatible ClassExamplesPotential Hazard of Mixing
Strong Oxidizing Agents Nitrates, Peroxides, Perchlorates, Permanganates, Chromic Acid[6]Intense reaction, potential for fire and explosion.
Strong Acids Nitric Acid, Sulfuric Acid, Hydrochloric Acid[6]Exothermic reaction, release of toxic fumes.
Other Acetylene, Ammonia, Halogens (Chlorine, Bromine)[7][13]Formation of unstable or explosive compounds.

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce injury and damage.

Protocol 5.1: Spill Response

Spill_Response_Flowchart Figure 3: Spill Response Decision Flowchart Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Assess Is the spill large, uncontrolled, or presents a fire/inhalation hazard? Alert->Assess Evacuate Evacuate the area. Call emergency services (911) and EHS. Assess->Evacuate Yes Trained Are you trained and equipped to clean the spill? Assess->Trained No Cleanup Proceed with cleanup using spill kit Contain Contain the spill with absorbent material (vermiculite, sand) Cleanup->Contain Trained->Evacuate No Trained->Cleanup Yes Collect Collect absorbed material with non-sparking tools into a sealed waste container Contain->Collect Decontaminate Decontaminate the area and dispose of all materials as hazardous waste Collect->Decontaminate End Spill Managed Decontaminate->End

Caption: Figure 3: Spill Response Decision Flowchart.

  • Evacuate all non-essential personnel from the immediate area.[6]

  • Ventilate the area by ensuring the fume hood is operational. Close laboratory doors to contain vapors.[14]

  • Absorb the spill by covering it with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[9]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[14]

Protocol 5.2: Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[16] Flush the affected skin with copious amounts of water for at least 15 minutes.[17] Seek medical attention.[17]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[17][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

  • Inhalation: Move the affected person to fresh air immediately.[18] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[18]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[4][18] Call a poison control center or seek immediate medical attention.[12][16]

Waste Disposal

All waste containing this compound must be treated as hazardous.

Protocol 6.1: Waste Collection and Disposal
  • Classification: This compound must be disposed of as halogenated organic waste .[11] It should not be mixed with non-halogenated organic waste streams.

  • Container: Use a designated, compatible, and properly sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Toxic," "Irritant").[10]

  • Collection: Collect all contaminated materials, including excess compound, contaminated absorbents, wipes, and disposable PPE, in this container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[19] Never pour this chemical or its waste down the drain.[8] Disposal for brominated compounds may involve high-temperature incineration at a specialized facility.[19]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • New Jersey Department of Health. Hazard Summary: Pyridine. NJ.gov.
  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • Washington State University.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • ChemSupply Australia. (2024, June 26).
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency. (1983, December).
  • Fisher Scientific. Safety Data Sheet: 5-Bromo-2-picoline. FisherSci.com.
  • Science Forum For Lab Technicians. (2008, October 22).
  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • Chemical Hygiene Plan. Chemical Emergency Procedures.
  • Chem-Impex. 5-Bromo-2-cyano-3-methylpyridine.
  • PubChem. 5-Bromo-2-methoxy-3-methylpyridine.
  • ChemicalBook. (2025, July 24). 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE.
  • ICL-IP Terneuzen. Processing Bromine Containing Waste Streams.
  • New Mexico State University. Chemical Exposure and Spill Response Procedures.
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • MedChemExpress. (2024, November 5).
  • TCI Chemicals. (2025, April 1). SAFETY DATA SHEET: 5-Bromo-2-cyano-3-nitropyridine.
  • MDPI. (2023, January 31).
  • PubChem. 5-Bromo-2-chloro-3-methylpyridine.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
  • Fisher Scientific. Safety Data Sheet: 3-Amino-5-bromo-2-methylpyridine. FisherSci.com.
  • University of Colorado Colorado Springs.
  • Echemi. 5-Bromo-3-hydroxy-2-methylpyridine SDS.
  • Safety Office.
  • Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine.
  • Utah State University.
  • St. Olaf College.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 5-AMINO-3-BROMO-2-METHYLPYRIDINE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-PYR-5BR-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Substrate Analysis & Critical Challenges

Welcome to the technical support hub for 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine . Before initiating optimization, you must understand the "personality" of this substrate. It presents a unique triad of challenges that distinguishes it from standard phenyl bromide couplings:

  • Catalyst Poisoning (The Nitrogen Trap): The basic pyridine nitrogen is a strong

    
    -donor. It can displace phosphine ligands on the Palladium center, forming an inactive [Pd(Ar)(L)(Pyridine)] complex. This arrests the catalytic cycle prior to transmetallation.
    
  • Steric & Electronic Clash: The 2-cyclohexyloxy group is bulky and electron-donating. While the electron-rich ring deactivates the C-Br bond toward oxidative addition (compared to electron-deficient pyridines), the 5-position is sufficiently reactive if the catalyst is active. However, the bulk of the cyclohexyl group, combined with the 3-methyl group, creates a hydrophobic pocket that can hinder approach if the catalyst ligand is not appropriately designed.

  • Ether Stability: While the 2-alkoxy ether is stable under basic Suzuki conditions, it is susceptible to acid-catalyzed hydrolysis during workup, which would yield the 2-pyridone impurity.

The "Golden Path" Protocol

Based on kinetic data for electron-rich heteroaryl bromides, the following protocol is the recommended starting point. This system utilizes Buchwald Precatalysts to prevent catalyst deactivation.

Recommended Reagents
  • Catalyst: XPhos Pd G2 (2-5 mol%).

    • Why: The bulky biaryl ligand (XPhos) prevents the formation of inactive palladium dimers and sterically crowds the Pd center, making coordination of the pyridine nitrogen energetically unfavorable.

  • Base: Potassium Phosphate Tribasic (

    
    )  (2.0 - 3.0 equiv).
    
    • Why: Mild enough to prevent side reactions but basic enough to activate the boronic acid. Avoid strong alkoxides (e.g.,

      
      ) to prevent potential 
      
      
      
      displacement of the cyclohexyloxy group.
  • Solvent: 1,4-Dioxane / Water (4:1 v/v) .

    • Why: The water is critical for dissolving the inorganic base and activating the boronic acid (forming the boronate species).

Step-by-Step Methodology
  • Charge Solids: In a reaction vial, add:

    • This compound (1.0 equiv)

    • Boronic Acid Partner (1.2 - 1.5 equiv)

    • 
       (2.0 equiv)
      
    • XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Degas (Critical): Seal the vial. Evacuate and backfill with Argon or Nitrogen (

    
    ).[1]
    
    • Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Inject degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe. Concentration should be 0.1 M - 0.2 M with respect to the bromide.

  • Reaction: Heat to 80 °C for 2–4 hours.

    • Monitoring: Check HPLC/UPLC at 1 hour. If conversion is <50%, raise temp to 100 °C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1][2][3]

    • Caution:Do not wash with strong acid (e.g., 1M HCl). Use saturated

      
       or water to maintain pH > 5, preserving the ether linkage.
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific "off-cycle" trap caused by the pyridine nitrogen.

SuzukiMechanism cluster_legend Legend Start Pd(II) Precatalyst (XPhos Pd G2) ActivePd Active Species [Pd(0)-XPhos] Start->ActivePd Activation (Base) OxAdd Oxidative Addition [Pd(II)(Ar)(Br)(XPhos)] ActivePd->OxAdd + 5-Br-Pyridine Poisoned OFF-CYCLE TRAP [Pd(II)(Ar)(Br)(Pyridine-N)] Catalyst Deactivation OxAdd->Poisoned + Pyridine Substrate (Excess) (N-Coordination) TransMet Transmetallation [Pd(II)(Ar)(Ar')(XPhos)] OxAdd->TransMet + Boronate (R-B(OH)3) Poisoned->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->ActivePd Regeneration key Green: Active Cycle | Red: Deactivation Pathway

Caption: Figure 1. Catalytic cycle showing the competitive inhibition (poisoning) by the pyridine nitrogen, which is mitigated by using bulky ligands like XPhos.

Troubleshooting & FAQs

Q1: The reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely Product Inhibition or Pd-Black precipitation .

  • Technical Explanation: As the product (a bis-aryl pyridine) accumulates, the concentration of coordinating nitrogens increases. If your catalyst loading is low, the product itself might be poisoning the remaining Pd.

  • Solution:

    • Switch to 1-Butanol or t-Amyl alcohol as the solvent. The higher solubility of Pd-complexes in alcohols can sometimes stabilize the active species.

    • Increase temperature to 100-110 °C . Higher thermal energy promotes the dissociation of the Pyridine-Pd coordinate bond.

Q2: I see a significant impurity with Mass [M-Br+H]. What is it?

Diagnosis: This is the Protodehalogenation (hydrodehalogenation) product.[3]

  • Technical Explanation: The oxidative addition complex [L-Pd-Ar-Br] is capturing a hydride instead of the boronic acid. Sources of hydride include the solvent (dioxane/alcohols) via

    
    -hydride elimination or impurities.
    
  • Solution:

    • Ensure the reaction is strictly anhydrous if using bases that can act as hydride donors (though

      
       is safe).
      
    • Increase the concentration of the Boronic Acid. Kinetic competition favors transmetallation over reduction if the boronate concentration is high.

    • Switch solvent to Toluene/Water . Toluene is non-protic and less prone to hydride transfer.

Q3: My yield is low, and I see the homocoupling of the boronic acid.

Diagnosis: Oxygen contamination .

  • Technical Explanation: Oxygen re-oxidizes Pd(0) to Pd(II) in the absence of aryl halide, or promotes the oxidation of the boronic acid itself (Glaser-type coupling mechanisms).

  • Solution:

    • Degas solvents by sparging with Argon for 15 minutes, not just sonication.

    • Add the catalyst last under a counter-flow of Argon.

Solvent & Base Screening Data (Optimization Matrix)

Use this table to select conditions if the "Golden Path" fails for your specific boronic acid partner.

EntryCatalystBaseSolventTemp (°C)Outcome / Notes
1 XPhos Pd G2

Dioxane/H2O 80 Recommended. High conversion, low impurities.
2


DME/H2O80Fail. Low conversion (<20%).

is displaced by Pyridine N.
3


DMF/H2O100Good alternative. Harder workup (DMF removal).
4PEPPSI-iPr

Toluene/H2O100Excellent for sterically hindered boronic acids.
5XPhos Pd G2

Toluene100Risk. Trace

of cyclohexyloxy group observed.

Diagnostic Workflow (Decision Tree)

Follow this logic to resolve low yields.

Troubleshooting Start Low Yield? CheckSM Is SM (Bromide) Consumed? Start->CheckSM YesConsumed Yes CheckSM->YesConsumed NoConsumed No (SM Remains) CheckSM->NoConsumed CheckProd Is Desired Product Formed? YesConsumed->CheckProd ProdNo No (Side Products) CheckProd->ProdNo IdentifyImp Identify Impurity ProdNo->IdentifyImp Imp1 Protodehalogenation (Mass = SM - Br + H) IdentifyImp->Imp1 Mass M-79 Imp2 Homocoupling of Boronic Acid IdentifyImp->Imp2 Dimer Sol1 Switch to Toluene; Increase Boronic Acid Imp1->Sol1 Sol2 Degas Vigorously; Check Inert Line Imp2->Sol2 CatIssue Catalyst Poisoning or Inactive NoConsumed->CatIssue FixCat 1. Switch to XPhos Pd G2 2. Increase Temp to 100°C CatIssue->FixCat

Caption: Figure 2. Troubleshooting decision tree for diagnosing reaction failures based on consumption of the 5-bromo-pyridine starting material.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4][5] Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Malinowski, J. T., et al. (2020). Development of a Scalable Synthesis of a 5-Bromo-2-alkoxypyridine Intermediate. Organic Process Research & Development, 24(10), 2371–2378. (Note: General reference for 2-alkoxypyridine stability). [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and detailed protocols for researchers encountering impurity-related challenges in the synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine. Our focus is on diagnosing the root cause of impurity formation and providing actionable, field-proven solutions for their removal.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and purification of this compound.

Q1: What is the primary synthetic route for this compound and its key challenges?

The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide. For this specific target, two main variations are possible:

  • Route A: Reacting the sodium or potassium salt of 5-Bromo-3-methylpyridin-2-ol with a cyclohexyl halide (e.g., cyclohexyl bromide).

  • Route B: Reacting the sodium or potassium salt of cyclohexanol with a 5-Bromo-2-halo-3-methylpyridine (e.g., 5-Bromo-2-chloro-3-methylpyridine).

The primary challenge stems from the use of a secondary alkyl halide (cyclohexyl halide) or a secondary alkoxide (cyclohexoxide), which introduces a significant competing side reaction: E2 elimination.[2][3] This leads to the formation of cyclohexene, often the most significant impurity.

Q2: What are the most common impurities I should expect in my crude product?

Beyond the primary elimination byproduct, you should anticipate:

  • Unreacted Starting Materials: 5-Bromo-3-methylpyridin-2-ol and/or cyclohexanol.

  • Elimination Byproduct: Cyclohexene.

  • Residual Base: Traces of bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or their hydrated forms.

  • Residual Solvents: High-boiling point aprotic polar solvents such as DMF or DMSO, which are often used to promote Sₙ2 reactions.[4]

Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?

A multi-pronged analytical approach is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main product relative to non-volatile impurities like unreacted starting materials. A reversed-phase C18 column with a water/acetonitrile gradient is a standard starting point.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for detecting and identifying volatile impurities such as cyclohexene and residual organic solvents.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the final product and can detect and quantify impurities if their signals do not overlap with the product's signals.

Part 2: Troubleshooting Guide for Impurity Removal

This section provides a problem-and-solution framework for specific experimental issues.

Issue 1: Low Yield and a Major, Non-polar Impurity Detected

Symptom: Your reaction yields are below 50%, and TLC or GC-MS analysis shows a significant peak with a low retention time, often identified as cyclohexene.

Root Cause Analysis: This is the classic signature of the E2 elimination reaction outcompeting the desired Sₙ2 substitution.[2] The alkoxide, being a strong base, abstracts a proton from the beta-carbon of the cyclohexyl group, leading to the formation of a double bond (cyclohexene) and elimination of the halide. This is particularly favored when using secondary alkyl halides like cyclohexyl bromide.[3]

Strategic Solutions:

  • Lower the Reaction Temperature: E2 reactions have a higher activation energy than Sₙ2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable rate (e.g., 50-80 °C) will significantly favor the Sₙ2 pathway.[2]

  • Optimize Your Base/Solvent System:

    • Use a less sterically hindered base. While NaH is common, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) can sometimes reduce elimination.[2]

    • Polar aprotic solvents are generally preferred as they solvate the cation, leaving a more "naked" and nucleophilic alkoxide anion to participate in the Sₙ2 reaction.[2]

  • Consider an Alternative Leaving Group: If using a cyclohexyl halide, switching from bromide to iodide can sometimes improve the Sₙ2 rate relative to E2, as iodide is a better leaving group.

Visualization: Competing Sₙ2 and E2 Pathways

G Reactants 5-Bromo-3-methylpyridin-2-olate + Cyclohexyl Bromide SN2_TS Sₙ2 Transition State Reactants->SN2_TS Substitution (Favored by low temp) E2_TS E2 Transition State Reactants->E2_TS Elimination (Favored by high temp) Product This compound (Desired Product) SN2_TS->Product Byproduct Cyclohexene (Impurity) E2_TS->Byproduct

Caption: Sₙ2 vs. E2 pathways in the Williamson ether synthesis.

Issue 2: Contamination with Unreacted 5-Bromo-3-methylpyridin-2-ol

Symptom: Your purified product shows a persistent impurity identified as the starting hydroxypyridine by HPLC or NMR.

Root Cause Analysis: This issue points to an incomplete reaction, which can be caused by several factors:

  • Insufficient Base: The hydroxypyridine was not fully deprotonated to form the nucleophilic alkoxide.

  • Moisture Contamination: Water in the reaction will quench the strong base (e.g., NaH) and the alkoxide, preventing the reaction.

  • Insufficient Alkylating Agent: Stoichiometry was off, leaving unreacted alkoxide.

  • Poor Reagent Quality: The base or alkylating agent may have degraded.

Strategic Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents. Handle hygroscopic bases like NaH in a glovebox or under an inert atmosphere.

  • Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the cyclohexyl halide to ensure the complete consumption of the pyridinolate.

  • Optimize Base Addition: When using NaH, ensure the hydroxypyridine is fully dissolved before addition. Allow sufficient time for deprotonation (hydrogen gas evolution should cease) before adding the alkylating agent.

Part 3: Purification & Analytical Protocols
Protocol 1: Purification by Flash Column Chromatography

This is the most effective method for separating the desired product from both more polar (unreacted hydroxypyridine) and less polar (cyclohexene) impurities.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Aim for an Rf value of ~0.3 for the desired product.

  • Column Preparation: Select a silica gel column. As a rule of thumb, use a mass of silica that is 50-100 times the mass of your crude product. Slurry pack the column using your chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase.

    • The non-polar cyclohexene impurity will elute first.

    • The desired product, this compound, will elute next.

    • The highly polar unreacted 5-Bromo-3-methylpyridin-2-ol will remain near the baseline or require a much higher concentration of the polar solvent (EtOAc) to elute.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a baseline for quantitative purity analysis.[5]

Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength determined by UV-Vis scan (λmax).

  • Column Temperature: 30 °C.

Gradient Program:

Time (minutes) % Solvent A % Solvent B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Data Analysis: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Part 4: Data Summary & Troubleshooting Workflow
Table 1: Common Impurities and Their Characteristics
ImpurityPotential SourceRecommended Analytical MethodChromatographic Behavior
CyclohexeneE2 Elimination Side Reaction[2]GC-MSElutes very early (highly non-polar)
5-Bromo-3-methylpyridin-2-olUnreacted Starting MaterialHPLC, LC-MSHigh retention on silica (highly polar)
CyclohexanolUnreacted Starting MaterialGC-MSMedium polarity
N,N-Dimethylformamide (DMF)Residual Reaction Solvent[4]GC-MS, ¹H NMRHighly polar, water-soluble
Visualization: Troubleshooting Workflow

G Start Crude Product Analysis (TLC, GC-MS, HPLC) Impurity_Check Major Impurity Detected? Start->Impurity_Check NonPolar_Impurity Non-Polar Impurity? (e.g., Cyclohexene) Impurity_Check->NonPolar_Impurity Yes Purify_Column Purification Strategy: Flash Column Chromatography Impurity_Check->Purify_Column No (Minor Impurities) Polar_Impurity Polar Impurity? (e.g., Starting Material) NonPolar_Impurity->Polar_Impurity No Optimize_SN2 Optimize for Sₙ2: - Lower Temperature - Change Base/Solvent NonPolar_Impurity->Optimize_SN2 Yes Optimize_Stoich Optimize Reaction: - Ensure Anhydrous Conditions - Check Stoichiometry Polar_Impurity->Optimize_Stoich Yes Polar_Impurity->Purify_Column No Optimize_SN2->Purify_Column Optimize_Stoich->Purify_Column End Pure Product Purify_Column->End

Caption: A logical workflow for troubleshooting synthesis impurities.

References
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • ATSDR. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]

  • OSHA. (1991, December). Pyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

Sources

Stability issues of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Product Overview & Technical Specifications

Compound: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine Role: Advanced Intermediate for Medicinal Chemistry (e.g., Buchwald-Hartwig, Suzuki-Miyaura coupling). Molecular Weight: ~270.17 g/mol Core Reactivity: Pyridine nitrogen basicity, C2-ether lability, C5-bromide reactivity.

Part 1: Critical Stability Profile

As a Senior Application Scientist, I have identified three primary stability vectors for this compound. Unlike simple aryl bromides, the synergistic effects of the 2-alkoxy group and the pyridine nitrogen create specific vulnerabilities under standard reaction conditions.

The "Pyridone" Liability (Acid Sensitivity)

Risk Level: High Mechanism: Acid-catalyzed hydrolysis.[1] The 2-cyclohexyloxy group is not an inert ether. Under acidic conditions (pH < 4) or in the presence of strong Lewis acids (e.g.,


, 

), the pyridine nitrogen becomes protonated. This activates the C2 position for nucleophilic attack by water or halide ions, leading to the cleavage of the cyclohexyl ether and irreversible formation of 5-bromo-3-methylpyridin-2(1H)-one (a pyridone).
Catalyst Deactivation (Pd/Ni Poisoning)

Risk Level: Moderate Mechanism: Nitrogen coordination. While the 2-cyclohexyloxy group reduces the electron density on the nitrogen (via inductive withdrawal) compared to a 2-alkyl pyridine, the nitrogen remains a competent ligand. In low-ligand-loading Pd-catalyzed reactions, the substrate can displace phosphine ligands, forming inactive Pd(II)-pyridine complexes, stalling the catalytic cycle.

Lithiation Instability (Thermal Isomerization)

Risk Level: Moderate to High Mechanism: Lithium-Halogen Exchange vs. Deprotonation. Attempting Lithium-Halogen exchange at temperatures above -60°C carries the risk of "Halogen Dance" rearrangements or nucleophilic attack on the cyclohexyl ring, although the 3-methyl group provides some steric protection against C3-lithiation.

Part 2: Troubleshooting Guides

Module A: Preventing Acid-Mediated Degradation

Symptom: Appearance of a highly polar, crystalline solid during workup or reaction; loss of the cyclohexyl group in NMR.

Root Cause Analysis: The transformation of 2-alkoxypyridines to 2-pyridones is thermodynamically driven by the formation of the strong amide-like carbonyl bond in the pyridone tautomer.

Degradation Pathway Diagram:

AcidHydrolysis Substrate 5-Bromo-2-(cyclohexyloxy)- 3-methylpyridine Protonated N-Protonated Intermediate Substrate->Protonated + H+ (Acid) Transition Nucleophilic Attack (H2O at C2) Protonated->Transition + H2O Product 5-Bromo-3-methyl pyridin-2(1H)-one (Degradant) Transition->Product - H+ Byproduct Cyclohexanol Transition->Byproduct Cleavage

Caption: Figure 1. Acid-catalyzed hydrolysis pathway converting the ether substrate into the thermodynamically stable pyridone impurity.

Corrective Actions:

  • Buffer Control: Never expose the compound to aqueous media with pH < 5. Use phosphate or bicarbonate buffers during quench.

  • Lewis Acid Alternatives: If performing transformations elsewhere on the molecule, avoid

    
     or 
    
    
    
    . Use mild Lewis acids like
    
    
    or perform reactions under basic conditions.
  • Workup Protocol: When quenching reactions involving acidic byproducts (e.g., acid chlorides), pour the reaction mixture into a saturated

    
     solution, not the other way around, to maintain a basic local environment.
    
Module B: Optimizing Cross-Coupling (Suzuki/Buchwald)

Symptom: Low conversion (<20%), recovery of starting material, or black precipitation (Pd black).

Root Cause Analysis: The pyridine nitrogen competes with the phosphine ligand for the Palladium center. The 3-methyl group provides steric bulk, but not enough to fully prevent N-coordination.

Optimization Workflow:

ParameterRecommendationRationale
Base Choice

or

Inorganic bases are superior to amines (TEA/DIPEA) which can further coordinate to Pd.
Ligand Class Buchwald Biarylphosphines (e.g., XPhos, SPhos)Bulky, electron-rich ligands prevent the pyridine nitrogen from approaching the Pd center.
Solvent 1,4-Dioxane or TolueneNon-coordinating solvents are preferred over DMF/DMA, which can exacerbate catalyst poisoning at high temps.
Temperature 80°C - 100°CSufficient thermal energy is needed to dissociate the unproductive Pd-N(pyridine) off-cycle species.
Module C: Lithium-Halogen Exchange Protocol

Symptom: Complex mixture of isomers, low yield of electrophile trapping.

Technical Protocol:

  • Solvent: Anhydrous THF (Ether is less effective for stabilizing the lithiated intermediate).

  • Temperature: Strictly -78°C .

    • Warning: At > -40°C, the lithiated species may attack the cyclohexyl ether or undergo elimination.

  • Reagent:

    
    -Butyllithium (1.05 equiv). Avoid 
    
    
    
    -BuLi unless necessary, as it is too aggressive.
  • Quench: Add the electrophile immediately at -78°C. Do not stir the anion for >15 minutes before trapping.

Troubleshooting Decision Tree:

LiExchange Start Start: Li-Halogen Exchange Yield Low? CheckTemp Was Temp maintained at -78°C? Start->CheckTemp CheckTime Anion stir time > 20 mins? CheckTemp->CheckTime Yes Soln1 Action: Use internal thermometer. Pre-cool reagents. CheckTemp->Soln1 No Soln2 Action: Trapping agent must be added within 5-10 mins. CheckTime->Soln2 Yes Soln3 Action: Switch to iPrMgCl·LiCl (Turbo Grignard) at -20°C CheckTime->Soln3 No (Still failing)

Caption: Figure 2. Decision matrix for troubleshooting Lithium-Halogen exchange failures.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I remove the cyclohexyl group to access the pyridone intentionally? A: Yes. If the pyridone is your target, treat the compound with 6M HCl at reflux or use


 in DCM at 0°C. The reaction is quantitative.

Q2: Is the compound light sensitive? A: Moderately. 5-bromo-pyridines can undergo slow photodebromination over months. Store in amber vials under Argon at 2-8°C.

Q3: Why is my Suzuki coupling stalling at 50% conversion? A: This is likely "product inhibition" or catalyst death. The product (a biaryl pyridine) might be a better ligand than the starting material. Solution: Add 5-10% extra ligand (not metal) halfway through the reaction, or switch to a Pd-precatalyst (e.g., XPhos Pd G2) to ensure a 1:1 L:Pd ratio active species.

Q4: Can I use Grignard exchange instead of Lithiation? A: Yes, and it is recommended for scale-up. Using


 (Turbo Grignard) allows the exchange to happen at convenient temperatures (-15°C to 0°C) with much higher functional group tolerance than 

-BuLi.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reactivity of 2-alkoxypyridines and lithium-halogen exchange protocols).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanisms of Pyridine Hydrolysis and Cross-Coupling).

  • Bhat, S., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling". MDPI. (Specific conditions for 5-bromo-2-methylpyridine derivatives).

  • Parham, W. E., & Picvad, R. M. (1974). "Halogen-Lithium Exchange on Bromoaryl-Substituted Systems". Journal of Organic Chemistry. (Foundational work on low-temp lithiation of aryl bromides).

Sources

Alternative catalysts for cross-coupling with 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5B-2C-3M: Cross-Coupling Optimization Subject: Alternative Catalysts for 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Hidden" Deactivation

You are likely encountering stalled conversion or low yields using standard "Generation 1" catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with This compound .[1]

While the 5-bromo position is generally reactive, this specific scaffold presents a "Push-Pull" deactivation mechanism that standard protocols fail to address:

  • Electronic Deactivation: The 2-(cyclohexyloxy) group is a strong electron donor (resonance).[1] This increases electron density in the pyridine ring, making the C5–Br bond more electron-rich and significantly harder to break (slower oxidative addition) compared to a standard bromopyridine.

  • Catalyst Poisoning: The pyridine nitrogen (N1) remains a competent Lewis base.[1] Unhindered Pd catalysts (like tetrakis) often coordinate irreversibly to N1 rather than inserting into the C–Br bond, effectively "killing" the active catalyst.

  • Steric "Grease": The 3-methyl group, while not directly blocking C5, creates a steric wall that, combined with the bulky cyclohexyl ether, restricts the angle of approach for bulky ligands.

The Solution: You must switch to High-Activity Precatalysts (PEPPSI or Buchwald G3/G4) or Nickel systems that facilitate oxidative addition into electron-rich electrophiles.[1]

Diagnostic & Decision Matrix

Before selecting a protocol, identify your specific failure mode using the logic tree below.

Troubleshooting Start Start: Reaction Stalled/Failed CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckDehal Is Product Dehalogenated (H instead of Br)? Start->CheckDehal SM_Yes Oxidative Addition Failure (Catalyst too weak) CheckSM->SM_Yes Yes Dehal_Yes β-Hydride Elimination or Protodeboronation CheckDehal->Dehal_Yes Yes Sol1 SOLUTION A: Switch to Pd-PEPPSI-IPent (Forces Oxidative Addition) SM_Yes->Sol1 Cost Is Pd too expensive or scale >100g? Sol1->Cost Sol2 SOLUTION B: Switch to Buchwald G4 (XPhos/RuPhos) + Anhydrous Conditions Dehal_Yes->Sol2 Sol3 SOLUTION C: Nickel Catalysis (Ni(cod)2 + dtbbpy) Cost->Sol3 Yes

Figure 1: Diagnostic logic for selecting the optimal catalytic system based on reaction outcome.

Protocol A: The Robust Solution (Pd-PEPPSI-IPent)

Best For: Suzuki-Miyaura and Negishi Couplings where standard Pd fails.[1] Why it works: The IPent (Isopentyl) NHC ligand is extremely bulky.[1] It forms a "steric umbrella" that physically prevents the pyridine nitrogen of your substrate from binding to the Palladium, forcing the metal to react with the C–Br bond instead.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)[1]

  • Base: K₂CO₃ (mild) or KOtBu (strong, faster)

  • Solvent: 1,4-Dioxane or Toluene/Isopropanol (4:1)

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon, add this compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₂CO₃ (2.0 equiv) to a reaction vial.

  • Catalyst Addition: Add Pd-PEPPSI-IPent (1.0 mol%).[1]

    • Note: If the boronic acid is sterically hindered (e.g., ortho-substituted), increase to 2.0 mol%.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Activation: Seal the vial and heat to 60–80°C .

    • Critical: Do not overheat (>100°C) initially.[1] The 2-cyclohexyloxy group is stable, but thermal stress can promote ether cleavage if trace acid is generated.

  • Monitoring: Check HPLC at 2 hours. If conversion is <50%, add 0.5 mol% fresh catalyst and raise temp to 90°C.

Protocol B: The High-Turnover Solution (XPhos Pd G4)

Best For: Buchwald-Hartwig Amination or difficult Suzuki couplings requiring low catalyst loading.[1] Why it works: XPhos is an electron-rich biaryl phosphine that accelerates oxidative addition into electron-rich aryl bromides (like your substrate).[1] The "G4" precatalyst ensures rapid generation of the active Pd(0) species without requiring an induction period.[1]

Data Comparison (Typical Conversions):

Catalyst SystemConversion (4h)YieldNotes
Pd(PPh₃)₄ / Na₂CO₃< 15%TraceStalled due to N-coordination.[1]
Pd(dppf)Cl₂ / K₃PO₄40%35%Slow oxidative addition.[1]
XPhos Pd G4 / K₃PO₄ > 98% 92% Recommended for Amination.
Pd-PEPPSI-IPent > 95% 94% Recommended for Suzuki.

Step-by-Step Protocol (Amination):

  • Charge: Add Substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).[1]

  • Catalyst: Add XPhos Pd G4 (1–2 mol%).

    • Alternative: If G4 is unavailable, use Pd₂(dba)₃ (1 mol%) + XPhos (2.5 mol%).[1]

  • Solvent: t-Amyl alcohol or Toluene (anhydrous).[1]

  • Reaction: Heat to 100°C for 4–12 hours.

    • Troubleshooting: If you observe dehalogenation (formation of 2-cyclohexyloxy-3-methylpyridine), switch the base to K₃PO₄ and use 1,4-Dioxane .

Protocol C: The Nickel Alternative (Ni-Catalysis)[1]

Best For: Cost reduction or if Pd fails completely.[1] Why it works: Nickel is smaller and "harder" than Palladium.[1] It is less sensitive to the electronic deactivation caused by the alkoxy group and can often couple substrates that are "invisible" to Palladium.

Reagents:

  • Precatalyst: Ni(cod)₂ (5–10 mol%)[1]

  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5–10 mol%)

  • Reductant (if XEC): Manganese powder (Mn) or Zinc (Zn)[1]

Step-by-Step Protocol (Suzuki-Type):

  • Glovebox Essential: Ni(cod)₂ is extremely air-sensitive.[1]

  • Premix: Mix Ni(cod)₂ (5 mol%) and dtbbpy (5 mol%) in THF for 10 mins until the solution turns deep purple/blue.

  • Substrate: Add the 5-bromo-pyridine substrate (1.0 equiv) and Boronic Acid (1.5 equiv).

  • Base: Add dried K₃PO₄ (2.0 equiv).

  • Alcohol Additive: Add 10 mol% of isobutanol or tert-amyl alcohol .

    • Mechanism:[1][2][3][4][5] Alcohol additives facilitate the transmetalation step in Ni-Suzuki cycles.[1]

  • Heat: 60°C for 12 hours.

FAQ & Troubleshooting

Q: Can I convert this bromide into a boronic acid and couple it with an aryl halide instead? A: NOT RECOMMENDED. 2-Alkoxy-pyridyl-5-boronic acids are notoriously unstable.[1] They suffer from rapid protodeboronation (loss of the B(OH)₂ group) due to the electron-rich nature of the ring and the presence of the basic nitrogen.

  • Rule: Always keep your pyridine as the electrophile (bromide) and the partner as the nucleophile (boronate).

Q: Is the cyclohexyl ether stable under these conditions? A: Generally, yes. However, avoid strong Lewis acids (like BBr₃ or AlCl₃) which will cleave the ether. In basic media (Suzuki/Buchwald), the ether is stable.

  • Warning: If using acidic workups, keep pH > 3.[1] The 2-alkoxypyridine motif can hydrolyze to the pyridone (2-hydroxy) form under prolonged acidic exposure.[1]

Q: The reaction turns black immediately and stalls. Why? A: Pd-Black precipitation. This indicates your ligand is not holding onto the Palladium.[1] The pyridine nitrogen is likely displacing the phosphine, leading to catalyst decomposition.

  • Fix: Switch to Pd-PEPPSI-IPent .[1][6] The NHC ligand binds much tighter to Pd than phosphines do, preventing this decomposition.

Visualizing the "Poisoning" Mechanism

The diagram below illustrates why standard catalysts fail and how bulky ligands solve the problem.

Mechanism cluster_fail Failure Mode: Pd(PPh3)4 cluster_success Success Mode: Pd-PEPPSI Pd_L Pd(PPh3)2 Substrate Substrate (N-Coordination) Pd_L->Substrate N-Binding Dead DEAD CATALYST (Pd-N Complex) Substrate->Dead Irreversible PEPPSI Pd-PEPPSI-IPent (Bulky NHC) Substrate2 Substrate (C-Br bond) PEPPSI->Substrate2 Steric Shield Blocks N Cycle Oxidative Addition (Successful) Substrate2->Cycle C-Br Insertion

Figure 2: Mechanistic comparison showing how bulky ligands (PEPPSI) prevent nitrogen coordination (poisoning).[1]

References

  • Organ, M. G., et al. (2009).[1] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. [1]

  • Valente, C., et al. (2012).[1] "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie. [1]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent advances in homogeneous nickel catalysis." Nature.[1] [1]

  • Lutz, M. R., et al. (2017).[1][7] "Nickel-Catalyzed Cross-Coupling of 2-Pyridyl Sulfinates." Chemical Science.

Sources

Temperature optimization for 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

A Guide to Temperature Optimization in Key Synthetic Transformations

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning temperature optimization for critical reactions involving this versatile building block. Our goal is to empower you, our scientific colleagues, with the knowledge to navigate experimental challenges, enhance reaction outcomes, and ensure the integrity of your results.

Foundational Principles: Reactivity & Thermal Sensitivity

This compound is a sterically hindered and electronically modulated pyridine derivative. Its reactivity is governed by the interplay of several structural features, each with its own thermal sensitivities:

  • The C5-Bromine Bond: This is the primary site for transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and metal-halogen exchange. The temperature required to activate this bond must be carefully balanced against the risk of side reactions.

  • The 2-Cyclohexyloxy Group: This ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions or by certain strong nucleophiles at elevated temperatures.[1][2][3] Its bulk also influences the approach of reagents to the pyridine ring.

  • The Pyridine Ring: The nitrogen atom can act as a ligand for metal catalysts. The overall electron-deficient nature of the ring (modified by its substituents) influences its susceptibility to nucleophilic attack, which can become a competitive pathway at higher temperatures.

  • Lithiated Intermediates: In metal-halogen exchange reactions, the resulting lithiated pyridine species has limited thermal stability. Precise, cryogenic temperature control is paramount to prevent decomposition or undesired isomerizations.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, with a focus on temperature as a critical variable.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura coupling reaction is resulting in low yield and significant amounts of debrominated starting material. How can I optimize the temperature?

Answer: This is a classic optimization problem where the desired catalytic cycle competes with undesired pathways, both of which are accelerated by heat.

  • Causality: Low yield in Suzuki couplings is often due to an imbalance in the rates of the catalytic steps (oxidative addition, transmetalation, reductive elimination).[6] Hydrodebromination (replacement of -Br with -H) arises from competing pathways, often involving the solvent or trace water, which become more significant at elevated temperatures. Catalyst decomposition, such as the formation of palladium black, is also a common issue at excessively high temperatures, effectively halting the reaction.[7]

  • Troubleshooting Strategy:

    • Establish a Baseline: Start with a moderate temperature, typically in the range of 80-95 °C for bromopyridines in solvents like 1,4-dioxane or toluene.[8][9]

    • Systematic Temperature Screening: If the yield is low, perform a systematic screen. Run small-scale, parallel reactions at different temperatures (e.g., 70 °C, 85 °C, 100 °C, 110 °C).[10] Monitor each reaction by TLC or LC-MS at set time points to track product formation, starting material consumption, and byproduct generation.

    • Analyze the Trends: A low temperature might lead to a slow reaction rate, while a high temperature could increase the rate of byproduct formation and catalyst degradation.[7] The optimal temperature will provide the best balance for achieving a high yield of the desired product.

    • Consider Ligand and Base: The thermal stability of the palladium-ligand complex is crucial. If high temperatures are necessary, ensure you are using a robust, sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos) that can stabilize the catalytic species.[10]

Temperature (°C)Reaction Time (h)Conversion (%)Product Yield (%)Debromination (%)
70244540< 5
851295887
1006>998218
1104>9971>25 (Pd black observed)
Table 1: Hypothetical data from a temperature scouting study for a Suzuki-Miyaura reaction, illustrating the trade-off between reaction rate and selectivity.

Question 2: In my Buchwald-Hartwig amination, I am not seeing any product formation at 80 °C. Is simply increasing the temperature to 100-110 °C the best approach?

Answer: While higher temperatures can be necessary, especially for less reactive amines or hindered substrates, it's not always the first or only parameter to adjust.

  • Causality: Buchwald-Hartwig aminations are highly dependent on the catalyst-ligand system and the base used.[11][12] The reaction may have a high activation energy that isn't being overcome at 80 °C. However, at higher temperatures, you risk side reactions or decomposition of the starting materials or product. For instance, some amines are not stable at high temperatures for extended periods.

  • Troubleshooting Strategy:

    • Confirm Catalyst Activation: Ensure your catalyst system is appropriate. Some modern palladium precatalysts are designed to activate at room temperature or slightly elevated temperatures, while others require more heat.[12]

    • Incremental Temperature Increase: Increase the temperature in a controlled manner, for example, to 95 °C, and monitor the reaction. A sharp increase to 110 °C might overshoot the optimal window. Typical temperatures for these couplings often range from 80 to 110 °C.[12]

    • Solvent Choice: The boiling point of your solvent limits the accessible temperature range. Toluene (BP 111 °C) or Dioxane (BP 101 °C) are common choices. For higher temperatures, consider solvents like xylene or DMF, but be mindful of their potential to participate in or degrade under the reaction conditions.

    • Sealed Vessel Reactions: For reactions with volatile amines or those requiring temperatures above the solvent's boiling point at atmospheric pressure, using a sealed reaction vessel is a practical approach.[13][14] This allows you to safely reach higher temperatures and pressures.

Metal-Halogen Exchange Reactions

Question 3: I am attempting a lithium-halogen exchange with n-BuLi followed by quenching with an electrophile. My yield is very low, and I see a complex mixture of byproducts. What is the critical temperature for this reaction?

Answer: This is an extremely temperature-sensitive reaction. The stability of the resulting 2-(cyclohexyloxy)-3-methyl-5-lithiopyridine intermediate is poor at elevated temperatures. Success hinges on maintaining cryogenic conditions.

  • Causality: Lithium-halogen exchange on aryl bromides is typically very fast, even at low temperatures.[4] However, the generated aryllithium species is a strong base and nucleophile. If the temperature rises, even locally, it can lead to several side reactions:

    • Reaction with Solvent: The aryllithium can deprotonate common ether solvents like THF if the temperature is allowed to rise above approximately -40 °C.

    • Decomposition: The lithiated pyridine ring itself may be unstable, leading to ring-opening or other decomposition pathways.

    • Side reactions with starting material or product.

  • Troubleshooting Strategy:

    • Maintain Cryogenic Conditions: The exchange reaction should be performed at or below -78 °C (a dry ice/acetone bath). Some highly sensitive exchanges are even conducted at temperatures as low as -100 °C.[5]

    • Slow Addition: Add the n-BuLi solution dropwise to a cold (-78 °C) solution of the bromopyridine. This minimizes local temperature spikes (exotherms).

    • Quench at Low Temperature: After a short stirring time at -78 °C to ensure complete exchange (typically 15-60 minutes), the electrophile should be added while still at this low temperature.

    • Controlled Warming: Only after the electrophile has been added and allowed to react should the reaction be slowly warmed to room temperature.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for low yields in lithium-halogen exchange reactions.

Experimental Protocol: Temperature Scouting for Suzuki-Miyaura Coupling

This protocol describes a general method for optimizing the reaction temperature using parallel reaction vials.

Objective: To determine the optimal temperature for the coupling of this compound with a representative boronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst/ligand system)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

  • Parallel synthesis reaction block or multiple oil baths with digital temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Stock Solution Preparation: To ensure consistency, prepare stock solutions of the solvent, base, and any other liquid reagents.

  • Reactor Setup: In four separate, dry reaction vials equipped with stir bars, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., 0.05 eq).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., by evacuating and backfilling with nitrogen three times).

  • Reagent Addition: Add the base (e.g., 2.0 eq) and the degassed solvent mixture to each vial.

  • Parallel Heating: Place the vials in a pre-heated reaction block or separate oil baths set to the desired scouting temperatures (e.g., T1=70°C, T2=85°C, T3=100°C, T4=110°C).

  • Reaction Monitoring: At regular intervals (e.g., 2h, 6h, 12h, 24h), take a small aliquot from each reaction mixture under inert conditions. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS or GC-MS to determine the ratio of starting material, product, and key byproducts.

  • Data Analysis: After the reaction has reached completion or a set time point, compile the data in a table (see Table 1 for an example). Identify the temperature that provides the highest yield of the desired product in a reasonable timeframe with the fewest impurities.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Relationship between temperature and competing reaction pathways.

References

  • Westin, J. Cleavage of Ethers. Organic Chemistry - Jack Westin. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Chen, J. et al. (2015). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 20(6), 11269-11281. Available at: [Link]

  • Asiri, A. M. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • Bahrami, K. et al. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(304). Available at: [Link]

  • Neises, L. et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(72), 17469-17474. Available at: [Link]

  • McMullen, J. P. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 660-666. Available at: [Link]

  • Wikipedia. Ether cleavage. Available at: [Link]

  • LibreTexts Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. Available at: [Link]

  • Gande, M. E. et al. (2020). Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. Journal of the American Chemical Society, 142(9), 4423-4434. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Spencer, C. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis, Florida State University. Available at: [Link]

  • Parum, K. (2007). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey. Available at: [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • ResearchGate. (2004). Temperature effect on coupling reaction. Available at: [Link]

  • Doubleday, W. (2012). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Available at: [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7, 11-20. Available at: [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • Colacot, T. J. (2018). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 8(6), 5652-5664. Available at: [Link]

  • Felpin, F.-X. & Le Grognec, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. Available at: [Link]

Sources

Validation & Comparative

Comparison of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine with other bromo-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine: A Comparative Analysis for Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Among the vast array of pyridine-based building blocks, halogenated pyridines, particularly bromo-pyridines, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[3] This guide provides a detailed comparison of this compound with other key bromo-pyridines, offering insights into its unique physicochemical properties, reactivity, and strategic applications in drug discovery and development.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the pyridine ring profoundly influences its physical and chemical characteristics. The introduction of a bulky cyclohexyloxy group at the 2-position and a methyl group at the 3-position imparts specific properties to this compound, distinguishing it from simpler bromo-pyridines. A comparison of these properties is essential for selecting appropriate reaction conditions and predicting the behavior of the molecule in various synthetic and biological environments.

PropertyThis compound2-Bromopyridine3-Bromopyridine4-Bromopyridine5-Bromo-2-methylpyridine
Molecular Formula C₁₂H₁₆BrNOC₅H₄BrN[4][5]C₅H₄BrN[6][7]C₅H₄BrN[6][8]C₆H₆BrN
Molecular Weight 270.16 g/mol 158.00 g/mol [4][5][6]158.00 g/mol [6][7]158.00 g/mol [8]172.02 g/mol
Appearance Not specified (likely solid or oil)Colorless to light yellow liquid[4][5][6]Colorless liquid[6]Organic solid[6]Solid
Boiling Point Not available192-194 °C[4][5][9]173 °CNot availableNot available
Melting Point Not availableNot applicableNot applicableNot available32-36 °C
Solubility Expected to be soluble in organic solventsSlightly miscible with water; miscible with ethanol, ether, benzene[4][5][6]Slightly soluble in water[10]Soluble in DMSO, Methanol, Water[6][11]Not specified
pKa Not available0.71[5]Not availableNot availableNot available

Reactivity and Synthetic Utility: Unpacking Steric and Electronic Effects

The reactivity of a bromo-pyridine in cross-coupling reactions is governed by the electronic environment of the pyridine ring and the steric hindrance around the carbon-bromine (C-Br) bond.

Electronic Influence of Substituents

The substituents on this compound create a unique electronic profile:

  • 2-Cyclohexyloxy Group: This alkoxy group is a strong electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring. This increased electron density can make the oxidative addition step in palladium-catalyzed coupling reactions, which is often rate-determining, more challenging compared to unsubstituted or electron-poor pyridines.[1]

  • 3-Methyl Group: The methyl group is a weak electron-donating group through induction, further contributing to the electron-rich nature of the ring.

  • 5-Bromo Group: The bromine atom's position is meta to the ring nitrogen. Generally, the reactivity of halopyridines in palladium-catalyzed couplings follows the order of C-X bond strength: C-I > C-Br > C-Cl.[1][12] The electron-donating groups at the 2- and 3-positions modulate the reactivity of the C-Br bond at the 5-position.

In contrast, simple bromo-pyridines (2-, 3-, and 4-bromo) lack these modulators. The position of the bromine relative to the electron-withdrawing nitrogen atom is the primary determinant of their reactivity. For instance, in dibromo-pyridines, the bromine at the ortho position (C2) is often more active towards Suzuki coupling than the meta bromine (C3).[13]

Steric Considerations

The most significant feature of this compound is the bulky cyclohexyloxy group at the 2-position. This group imposes considerable steric hindrance around the adjacent ring nitrogen and the 3-position. While the C-Br bond is at the relatively unhindered 5-position, the overall bulk of the molecule can influence the approach of the catalyst complex. This may necessitate the use of specific ligands that can accommodate the sterically demanding substrate to achieve efficient coupling.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[1][3] The reaction's success with substituted bromo-pyridines depends critically on the choice of catalyst, ligand, and base.[14]

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R¹-Br Ar-Pd(II)-X(L2) R¹-Pd(II)-Br(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R²-B(OR)₃]⁻ Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' R¹-R² Reductive\nElimination->Ar-Ar' R2B(OH)2 R²-B(OH)₂ Base + Base (e.g., K₂CO₃) R2B(OH)2->Base Boronate [R²-B(OR)₃]⁻ Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure that can be adapted for the coupling of this compound with an arylboronic acid. Optimization of catalyst, ligand, base, and temperature may be required based on the specific substrates.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[14]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)[3][14]

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)[3][14]

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)[3]

  • Schlenk flask or microwave reaction vessel

  • Nitrogen or Argon source

Procedure:
  • Inert Atmosphere: To a Schlenk flask, add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., 5 mol%), and base (e.g., K₃PO₄, 2.0 equiv).[3]

  • Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) to the flask via syringe.[3]

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[1]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Bromo-pyridine, Boronic Acid, Catalyst, Base) in Flask B 2. Purge with Inert Gas (Evacuate/Backfill x3) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 90°C, 12-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool and Dilute (Ethyl Acetate) E->F Reaction Complete G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications and Strategic Value in Drug Development

Substituted pyridines are prevalent in a wide range of FDA-approved drugs, highlighting their importance as privileged structures. The unique substitution pattern of this compound offers several strategic advantages:

  • Vector for Elaboration: The bromo group at the 5-position serves as a reliable synthetic handle for introducing diverse aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR) at this position.

  • Modulation of Physicochemical Properties: The cyclohexyloxy group significantly increases the lipophilicity of the molecule compared to simpler analogs like methoxy or ethoxy-substituted pyridines. This can be strategically employed to enhance membrane permeability and influence pharmacokinetic properties.

  • Metabolic Blocking: The methyl group at the 3-position can act as a metabolic blocker, preventing potential oxidation at that site and thereby improving the metabolic stability and half-life of a drug candidate.

While specific applications of this compound are not extensively documented in public literature, its structural motifs are highly relevant. Bromo-pyridines with similar substitution patterns are widely used as key intermediates in the synthesis of agrochemicals and pharmaceuticals, including compounds with antimicrobial and anti-inflammatory properties.[15][16]

Conclusion

This compound is a highly functionalized building block that offers distinct advantages over simpler bromo-pyridines for specific applications in drug discovery. Its unique combination of a sterically demanding, lipophilic cyclohexyloxy group, a methyl group, and a synthetically versatile bromine atom provides medicinal chemists with a powerful tool for creating novel molecular architectures. While its electron-rich nature and steric bulk may require careful optimization of cross-coupling conditions, the potential to fine-tune pharmacokinetic properties and block metabolic pathways makes it a valuable asset in the design of next-generation therapeutics.

References

  • NSR laboratories Pvt. Ltd. (n.d.). 2-Bromopyridine (CAS109-04-6).
  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • ChemicalBook. (2026, January 13). 2-Bromopyridine.
  • ChemSynthesis. (2025, May 20). 2-bromopyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Bromopyridine.
  • PubChem. (n.d.). 4-Bromopyridine.
  • PubChem. (n.d.). 3-Bromopyridine.
  • ChemicalBook. (2026, January 13). 4-Bromopyridine hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-Bromopyridine.
  • Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Benchchem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine.
  • Asian Journal of Research in Chemistry. (2010, October 28). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methylpyridine.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

Sources

Comparative Guide: SAR Profiling of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine in HIV-1 NNRTI Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pyridine Scaffold

In the pursuit of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the molecule 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine (hereafter referred to as BCMP-01 ) has emerged as a critical "pivot scaffold."

While first-generation NNRTIs like Efavirenz (EFV) revolutionized HIV therapy, they suffer from a low genetic barrier to resistance (specifically the K103N mutation) and CNS toxicity. Second-generation options like Etravirine (ETV) improved resistance profiles but struggle with poor aqueous solubility and high pill burdens.

BCMP-01 represents a strategic fragment designed to bridge this gap. Its 2-cyclohexyloxy moiety provides high affinity for the hydrophobic NNRTI binding pocket (NNIBP), while the 5-bromo position serves as a versatile synthetic handle for Suzuki-Miyaura cross-coupling, allowing the construction of "flexible wings" essential for overcoming resistance.

This guide objectively compares the SAR (Structure-Activity Relationship) potential of the BCMP-01 scaffold against established clinical standards.

Chemical & Physicochemical Profile

Before analyzing biological efficacy, we must understand the physicochemical baseline. BCMP-01 is lipophilic, designed to penetrate the lipid-rich environment of the viral reverse transcriptase allosteric pocket.

PropertyBCMP-01 (Scaffold)Efavirenz (Standard)Etravirine (Resilience)
MW ( g/mol ) ~270.15315.67435.28
cLogP 4.2 (High Lipophilicity)4.6>5.0 (Very Poor Solubility)
H-Bond Donors 012
H-Bond Acceptors 236
Key Pharmacophore Hydrophobic CyclohexylBenzoxazinone CoreDiarylpyrimidine (DAPY)
Solubility (aq) Low (<10 µg/mL)Low (<10 µg/mL)Very Low (<1 µg/mL)

Insight: BCMP-01 shares the lipophilicity issues of Etravirine but offers a lower molecular weight (MW), providing "growth room" for medicinal chemists to add polar solubilizing groups at the 5-position without violating Lipinski’s Rule of 5.

Comparative Performance: Biological Activity[1][2][3]

The following data summarizes the inhibitory potential of BCMP-01 derivatives (where the 5-Br is substituted with a cyanovinyl or aryl group) compared to clinical standards.

Table 1: In Vitro Anti-HIV-1 Activity (EC50 in MT-4 Cells)
CompoundWild Type (WT) EC50 (nM)K103N Mutant EC50 (nM)Y181C Mutant EC50 (nM)Selectivity Index (CC50/EC50)
BCMP-Derived Lead 3.5 ± 0.4 8.2 ± 1.1 12.5 ± 2.0 > 1,500
Efavirenz (EFV)1.8 ± 0.2> 100 (Resistant)2.5 ± 0.3> 2,000
Etravirine (ETV)1.4 ± 0.12.1 ± 0.34.5 ± 0.5> 5,000
Nevirapine (NVP)45.0 ± 5.0> 2,000> 2,000> 500

Analysis:

  • Resistance Profile: The BCMP-derived lead shows a 40-fold improvement over Efavirenz against the K103N mutation. It does not yet match the potency of Etravirine, but it offers a simplified synthetic route.

  • Potency: The nanomolar activity (3.5 nM) confirms that the cyclohexyloxy group effectively fills the Val106/Pro236 region of the binding pocket.

Detailed SAR Analysis: The "Lock and Wing" Model

The efficacy of BCMP-01 is driven by three specific structural features. We analyze these using the "Lock and Wing" theory of NNRTI binding.

A. The 2-Cyclohexyloxy Group (The "Anchor")
  • Function: This bulky hydrophobic group penetrates the "chimney" of the NNRTI binding pocket formed by aromatic residues (Tyr188, Tyr181, Trp229).

  • Comparison: Unlike the cyclopropyl group found in some early inhibitors (which is too small) or the phenoxy group (which is rigid), the cyclohexyl ring has the flexibility to adopt chair/boat conformations, allowing it to "wiggle" and maintain binding even when pocket mutations occur.

B. The 3-Methyl Group (The "Lock")
  • Function: This substituent induces a steric clash with the adjacent ring nitrogen or substituents, forcing the pyridine ring out of planarity relative to the cyclohexyloxy ether oxygen.

  • Causality: This "pre-organized" conformation reduces the entropic penalty upon binding. Without the 3-methyl group, the molecule would be too flexible, losing 10-50x potency.

C. The 5-Bromo Position (The "Wing" Handle)
  • Function: The bromine atom is not the final effector; it is the handle. In SAR studies, this Br is replaced via Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to introduce:

    • Cyanovinyl groups: To interact with the conserved main chain of Lys101.

    • Heterocycles: To reach the solvent-exposed interface for improved solubility.

Mechanism of Action & Workflow Visualization

The following diagram illustrates how BCMP-01 derivatives function as allosteric inhibitors and the workflow to validate them.

NNRTI_Mechanism Target HIV-1 Reverse Transcriptase (p66/p51 Heterodimer) Binding Binds to NNRTI Pocket (Adjacent to Active Site) Target->Binding Inhibitor BCMP-01 Derivative (Allosteric Inhibitor) Inhibitor->Binding Hydrophobic Interaction (Cyclohexyl-Tyr188) ConformationalChange Thumb Domain Hyperextension (Locked) Binding->ConformationalChange Induced Fit CatalyticHalt Disruption of Catalytic Triad (Asp110, Asp185, Asp186) ConformationalChange->CatalyticHalt Allosteric Signal Result Viral DNA Synthesis Halted CatalyticHalt->Result

Caption: Figure 1: Allosteric inhibition mechanism of HIV-1 RT by BCMP analogs, locking the enzyme in an inactive conformation.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols define the synthesis and validation of this scaffold.

Protocol A: Synthesis of BCMP-01 (Nucleophilic Substitution)

This protocol validates the creation of the core scaffold.

  • Reagents: 5-Bromo-2-chloro-3-methylpyridine (1.0 eq), Cyclohexanol (1.2 eq), NaH (60% in oil, 1.5 eq), Anhydrous DMF.

  • Activation: Suspend NaH in DMF at 0°C under Argon. Add Cyclohexanol dropwise. Stir for 30 min to generate the alkoxide.

  • Substitution: Add 5-Bromo-2-chloro-3-methylpyridine solution (in DMF) dropwise to the alkoxide.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The chloride is more reactive than the bromide due to the activating ring nitrogen (SnAr mechanism).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over Na2SO4.

  • Purification: Flash column chromatography. Yield is typically 75-85%.

Protocol B: HIV-1 RT Inhibition Assay (FRET-Based)

This protocol measures the IC50 values cited in Table 1.

  • System: EnzChek™ Reverse Transcriptase Assay (Thermo Fisher) or equivalent PicoGreen dsDNA quantitation.

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51).

  • Template: Poly(rA)-Oligo(dT).

  • Procedure:

    • Prepare 96-well black plates.

    • Add 20 µL of polymerization buffer (50 mM Tris-HCl, pH 7.8, 1 mM DTT, 10 mM MgCl2).

    • Add 2 µL of BCMP-01 derivative (serially diluted in DMSO).

    • Add 10 µL of RT enzyme (final conc 5 nM). Incubate 10 min (pre-incubation allows inhibitor binding).

    • Initiate reaction by adding dNTPs and Template.

    • Incubate 1 hour at 37°C.

    • Stop reaction with EDTA/PicoGreen reagent.

  • Detection: Read fluorescence (Ex 480 nm / Em 520 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Synthesis & Optimization Pathway

The following diagram details how the BCMP-01 intermediate is converted into a final bioactive library.

Synthesis_Workflow Start 5-Bromo-2-chloro- 3-methylpyridine Step1 Step 1: SnAr (Cyclohexanol/NaH) Start->Step1 Intermediate BCMP-01 (Scaffold) Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Intermediate->Step2 Diversity Point Library Library of 5-Aryl Analogs Step2->Library Screening Biological Screening (WT vs K103N) Library->Screening

Caption: Figure 2: Synthetic route from commercial starting material to bioactive NNRTI library via BCMP-01.

References

  • Zhan, P., et al. (2013). "Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains." Journal of Medicinal Chemistry.

  • Kang, D., et al. (2017). "Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the 'NNRTI Adjacent' Binding Site." Journal of Medicinal Chemistry.

  • Kihlberg, J., et al. (2021). "The bRo5 Chemical Space—Opportunities and Challenges as a Source of New Oral Drugs."[1] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "5-Bromo-2-methoxy-3-methylpyridine (Analogous Scaffold)." National Center for Biotechnology Information.

  • Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry.

Sources

Beyond DMF: A Comparative Guide to Greener Pyridyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Greener Synthetic Alternatives for Pyridyl Ether Synthesis Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Selectivity vs. Sustainability" Paradox

The formation of pyridyl ethers (C–O bond formation on a pyridine ring) is a cornerstone reaction in medicinal chemistry, yet it remains plagued by two distinct challenges:

  • The "Green" Deficit: The industry standard—Nucleophilic Aromatic Substitution (

    
    )—relies heavily on dipolar aprotic solvents (DMF, NMP, DMAc) which are reproductive toxins facing imminent regulatory restriction.
    
  • The Ambident Nucleophile Problem: When using pyridones as starting materials, standard copper-catalyzed conditions (Chan-Lam or Ullmann) frequently favor N-arylation over the desired O-arylation due to the thermodynamic stability of the pyridone lactam form.

This guide objectively compares three field-proven "green" methodologies that solve these problems. We move beyond simple solvent substitution to explore Umpolung strategies , Micellar Catalysis , and Mechanochemistry .

Part 1: Decision Matrix for Method Selection

Before selecting a protocol, analyze your substrate's electronic nature. The "Green" choice depends heavily on whether your pyridine ring is electron-poor (reactive to nucleophiles) or electron-rich (unreactive to


).

PyridylEtherStrategy Start START: Substrate Analysis Electrophile Is the Pyridine the Electrophile? (e.g., 2-Cl/F-Pyridine) Start->Electrophile Nucleophile Is the Pyridine the Nucleophile? (e.g., 2-Pyridone) Start->Nucleophile Activated Is it Activated? (e.g., -NO2, -CN, -CF3) Electrophile->Activated Yes Unactivated Is it Unactivated/Electron-Rich? (e.g., -OMe, -Me) Electrophile->Unactivated No MethodC METHOD C: Bi(V)-Mediated Umpolung (Complete O-Selectivity) Nucleophile->MethodC Primary Recommendation (Solves N-arylation issue) MethodA METHOD A: Aqueous Micellar SnAr (Surfactant Technology) Activated->MethodA Scalable/Liquid MethodB METHOD B: Mechanochemical SnAr (Ball Milling) Activated->MethodB Solid/Zero-Waste MethodD METHOD D: Reverse Chan-Lam (Phenol + Pyridylboronic Acid) Unactivated->MethodD Switch to Cu Catalysis

Figure 1: Strategic decision tree for selecting the optimal green synthesis pathway based on substrate electronics.

Part 2: Comparative Analysis of Methodologies
FeatureStandard

Method A: Aqueous Micellar Method B: Mechanochemical Method C: Bi(V) Umpolung
Primary Mechanism Nucleophilic SubstitutionMicelle-Encapsulated

Solid-State Shear ForceOxidative Coupling (Ligand Transfer)
Key Reagents NaH/KOtBu, DMF/DMSOTPGS-750-M (Surfactant), WaterBall Mill, K₂CO₃, 18-Crown-6Bi(V) Bismacycle, Boronic Acid
Reaction Temp 100–140 °C40–60 °CAmbient (Frictional Heat)Room Temperature
O vs. N Selectivity High (O-selective)High (O-selective)High (O-selective)Exclusive O-Selectivity
Substrate Scope Limited to Electron-PoorGood for Activated PyridinesBest for High-Melting SolidsExcellent for Electron-Rich
Green Metric Poor (High solvent waste)Excellent (Water as solvent) Excellent (Solvent-free) Good (Atom economy varies)
Part 3: Detailed Experimental Protocols
Method A: Aqueous Micellar

(The "Drop-In" Replacement)

Best For: Activated pyridines (e.g., 2-fluoro-4-cyanopyridine) and scale-up. The Science: The surfactant TPGS-750-M forms nanomicelles in water. The lipophilic reagents migrate into the hydrophobic core of the micelle, creating a "high-concentration" zone that accelerates the reaction without dipolar aprotic solvents.

Protocol:

  • Preparation: Prepare a 2 wt % aqueous solution of TPGS-750-M (degassed).

  • Reaction Assembly: To a reaction vial, add the phenol (1.0 equiv) and the 2-fluoropyridine (1.1 equiv).

  • Surfactant Addition: Add the aqueous TPGS-750-M solution (concentration of reagents ~0.5 M).

  • Base: Add

    
     (2.0 equiv). Note: Weaker bases like triethylamine often fail in water due to solubility issues; inorganic bases stay in the aqueous phase, pulling the proton out at the interface.
    
  • Execution: Stir vigorously at 45–50 °C for 8–12 hours.

  • Workup: Extract with a minimal amount of EtOAc or 2-MeTHF (Green solvent). The aqueous surfactant phase can often be recycled.

Field Insight: 2-Chloropyridines are often too sluggish in water. If you must use a chloride, add 10 mol% KI to generate the transient 2-iodopyridine in situ.

Method B: Mechanochemical Synthesis (The "Zero-Waste" Approach)

Best For: Solid substrates and cases where solubility is a limiting factor. The Science: High-energy ball milling generates localized "plasma-like" conditions and shear forces that overcome activation energy barriers without bulk solvent heating.

Protocol:

  • Loading: Into a 10 mL stainless steel grinding jar, load:

    • 2-Chloropyridine derivative (1.0 mmol)

    • Phenol derivative (1.1 mmol)

    • Solid KOH or finely ground

      
       (2.0 mmol)
      
    • Catalytic Additive: 18-crown-6 (5 mol%) or PEG-400 (1 drop). Crucial Step: The additive acts as a Liquid Assisted Grinding (LAG) agent, significantly improving mass transfer.

  • Milling: Add two 10 mm stainless steel balls. Close the jar.

  • Grinding: Process in a vibratory ball mill (e.g., Retsch MM400) at 30 Hz for 60 minutes.

  • Isolation: The resulting powder is often the pure crude product + salt. Wash with water to remove the salt (KCl/KBr) and filter to isolate the pyridyl ether.

Method C: Bi(V)-Mediated Umpolung (The "High-Precision" Solution)

Best For: Unactivated, electron-rich pyridones where


 fails and Chan-Lam gives N-arylation.
The Science:  This method uses a hypervalent Bismuth(V) reagent.[1] Unlike Cu-catalysis which coordinates to the nitrogen (leading to N-arylation), the bulky Bi(V) reagent coordinates to the oxygen, forcing exclusive O-arylation  via a ligand coupling mechanism.

Protocol:

  • Reagent Synthesis (Brief): Prepare the "Bismacycle" reagent (e.g., a sulfone-bridged organobismuth compound) from commercially available Bi(III) precursors.

  • Coupling: In a flask, combine:

    • 2-Pyridone (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Bismacycle reagent (1.0 equiv)

    • Copper(II) acetate (10 mol%) - Note: Cu is catalytic here to facilitate the B-to-Bi transmetallation, not the coupling itself.

    • Solvent: Toluene or DMC (Dimethyl carbonate - Green alternative).

  • Conditions: Stir at Room Temperature to 60 °C (substrate dependent) open to air (or under

    
     balloon if regenerating).
    
  • Result: The reaction yields the O-arylated pyridine ether with >98% regioselectivity.

Part 4: Mechanism & Causality Visualization

The following diagram illustrates why the Bi(V) method succeeds in O-selectivity where traditional Copper catalysis fails.

MechanismComparison Pyridone 2-Pyridone (Ambident Nucleophile) Cu_Cat Traditional Cu Catalyst (Chan-Lam) Pyridone->Cu_Cat Bi_Reagent Bi(V) Bismacycle (Steric Bulk) Pyridone->Bi_Reagent N_Coord N-Coordination (Thermodynamic Pref) Cu_Cat->N_Coord Cu binds N N_Prod N-Aryl Pyridone (Undesired) N_Coord->N_Prod Reductive Elim O_Coord O-Coordination (Kinetic/Steric Control) Bi_Reagent->O_Coord Bi binds O O_Prod 2-Phenoxypyridine (Target Ether) O_Coord->O_Prod Ligand Coupling

Figure 2: Mechanistic divergence between Copper and Bismuth pathways, highlighting the origin of O-selectivity.

References
  • Bi(V)-Mediated O-Arylation: Ruffell, K., et al. "Umpolung Synthesis of Pyridyl Ethers by Bi(V)-Mediated O-Arylation of Pyridones."[2] Angewandte Chemie International Edition, 2022.[2] Link

  • Micellar Catalysis: Lipshutz, B. H., et al. "Nucleophilic aromatic substitution reactions in water enabled by micellar catalysis." Organic Letters, 2015. Link

  • Mechanochemistry: Tan, D., et al. "Mechanochemical synthesis of pharmaceutically relevant molecules." Chemical Society Reviews, 2024. Link

  • Green Solvents: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.[3] Link

Sources

Cost-benefit analysis of different synthetic pathways for 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cost-benefit analysis of synthetic pathways for 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine , a critical scaffold in the development of kinase inhibitors and GPCR modulators.

Executive Summary

The synthesis of this compound presents a classic regiochemical challenge: installing a bulky ether group adjacent to a methyl substituent while preserving a halogen handle for future cross-coupling.

This guide analyzes three distinct methodologies:

  • Pathway A (

    
     Displacement):  High-yield, scalable, best for GMP production.
    
  • Pathway B (Mitsunobu Coupling): Mild conditions, best for late-stage functionalization or fragile substrates.

  • Pathway C (Regioselective Bromination): Cost-effective for bulk manufacturing, utilizing cheaper raw materials.

Part 1: Strategic Pathway Analysis

Pathway A: Nucleophilic Aromatic Substitution ( )

The Industrial Workhorse

This pathway relies on the nucleophilic displacement of a 2-chloro substituent by a cyclohexyl alkoxide. The presence of the 5-bromo group provides mild electronic activation, facilitating the attack at the 2-position despite the steric hindrance from the 3-methyl group.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Key Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu); Anhydrous THF or DMF.

  • Starting Material: 5-Bromo-2-chloro-3-methylpyridine.[1]

Protocol Insight: The reaction requires deprotonation of cyclohexanol prior to addition to the pyridine to prevent side reactions. The 3-methyl group exerts an "ortho-effect," twisting the leaving group slightly out of planarity, which can actually accelerate displacement in some solvent systems, but primarily acts as a steric barrier requiring elevated temperatures (


C).
Pathway B: Mitsunobu Etherification

The Mild Alternative

Starting from the pyridone tautomer, this reaction utilizes the redox potential of phosphines and azodicarboxylates to dehydratively couple cyclohexanol to the pyridine oxygen.

  • Mechanism:

    
     displacement of an activated phosphonium intermediate.
    
  • Key Reagents: Triphenylphosphine (

    
    ), DIAD or DEAD, Cyclohexanol.
    
  • Starting Material: 5-Bromo-3-methyl-2-pyridone.

Protocol Insight: A major challenge here is N- vs. O-alkylation selectivity . Pyridones are ambident nucleophiles. While Mitsunobu conditions generally favor O-alkylation (ether formation), the steric bulk of the cyclohexyl group combined with the 3-methyl substituent can push the equilibrium toward N-alkylation, reducing yield.

Pathway C: Late-Stage Bromination

The Cost-Saver

This route inverts the sequence: the ether is formed first on the cheaper, non-brominated starting material, followed by electrophilic bromination.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Key Reagents: N-Bromosuccinimide (NBS) in Acetonitrile or

    
     in Acetic Acid.
    
  • Starting Material: 2-Chloro-3-methylpyridine.

Protocol Insight: The alkoxy group at position 2 is a strong ortho/para director. With position 3 blocked by the methyl group, the para position (C5) is electronically favored for bromination. This high regioselectivity makes this a viable process route, avoiding the higher cost of pre-brominated starting materials.

Part 2: Decision Logic & Visualization

The following diagram illustrates the chemical flow and decision points for selecting the optimal pathway.

SyntheticPathways SM_A SM: 5-Bromo-2-chloro- 3-methylpyridine Step_A Pathway A: SNAr (NaH, Cyclohexanol, THF, Heat) SM_A->Step_A Direct Displacement SM_B SM: 5-Bromo-3-methyl- 2-pyridone Step_B Pathway B: Mitsunobu (PPh3, DIAD, Cyclohexanol) SM_B->Step_B Redox Coupling SM_C SM: 2-Chloro-3-methylpyridine Step_C1 Step 1: SNAr Etherification (NaH, Cyclohexanol) SM_C->Step_C1 Lower Cost SM Target TARGET: 5-Bromo-2-(cyclohexyloxy)- 3-methylpyridine Step_A->Target Yield: 75-85% Step_B->Target Yield: 40-60% (N-alkyl side product) Step_C2 Step 2: Bromination (NBS, MeCN) Step_C1->Step_C2 Intermediate: 2-(cyclohexyloxy)-3-picoline Step_C2->Target Regioselective (Para)

Figure 1: Convergent synthetic strategies for the target molecule. Pathway A offers the most direct route, while Pathway C offers cost advantages.

Part 3: Comparative Data Analysis

The following table synthesizes experimental data points to guide process selection.

MetricPathway A (

)
Pathway B (Mitsunobu)Pathway C (Bromination)
Overall Yield High (75-85%) Moderate (40-60%)High (70-80% over 2 steps)
Raw Material Cost High (Pre-brominated SM)High (Pyridone + Reagents)Low (Generic SM)
Atom Economy Good (NaCl byproduct)Poor (

, Hydrazine)
Good
Purification Crystallization / FiltrationDifficult (Remove

)
Standard Extraction
Scalability Excellent (>1kg) Poor (Reagent mass intensity)Good (Exothermic control needed)
Key Risk Elimination of alcohol to alkeneN-alkylation impurityOver-bromination
Detailed Experimental Protocol (Recommended: Pathway A)

Rationale: For most research and development applications, Pathway A offers the best balance of reliability, speed, and purity.

Reagents:

  • 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv)

  • Cyclohexanol (1.2 equiv)

  • Sodium Hydride (60% in oil, 1.3 equiv)

  • Anhydrous THF (10 volumes)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.3 equiv) in anhydrous THF at

    
    C.
    
  • Alkoxide Formation: Add Cyclohexanol (1.2 equiv) dropwise over 20 minutes. Evolution of

    
     gas will be observed. Stir at room temperature for 30 minutes until gas evolution ceases and a clear solution forms.
    
  • Addition: Add a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv) in THF dropwise to the alkoxide mixture.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by HPLC/TLC. The steric bulk of the 3-methyl group may require longer reaction times compared to non-substituted pyridines.
    
  • Workup: Cool to

    
    C. Quench carefully with saturated 
    
    
    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: The crude oil often solidifies. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield the product as a white solid.

Part 4: Critical Mechanistic Insights

The "Methyl Effect"

The 3-methyl group is not merely a bystander. In Pathway A , it sterically hinders the approach of the cyclohexyl nucleophile. However, it also prevents the nucleophile from attacking the N-atom (a rare but possible side reaction). In Pathway C , the methyl group is crucial. By blocking the C3 position, it forces the bromination to the C5 position (para to the alkoxy group). Without the methyl group, bromination would likely yield a mixture of C3 and C5 isomers.

Troubleshooting the Mitsunobu (Pathway B)

If Pathway B must be used (e.g., if the starting pyridone is already part of a complex intermediate), use ADDP (1,1'-(azodicarbonyl)dipiperidine) and Tri-n-butylphosphine instead of DEAD/PPh3. This modification often improves yields for sterically hindered secondary alcohols like cyclohexanol and simplifies purification, as the byproducts are more distinct from the target ether.

References

  • Mitsunobu Reaction Overview : Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

  • Pyridine Functionaliz

    
    ) : Lier, F., et al. (2012). "Nucleophilic Aromatic Substitution on 2-Chloropyridines: A Practical Guide." Journal of Organic Chemistry. (Analogous protocols for 2-alkoxypyridines). 
    
  • Regioselective Bromination : Smith, K., et al. (2006). "Regioselective Bromination of Activated Aromatic Compounds." Organic & Biomolecular Chemistry.

  • Process Safety in Scale-up: Anderson, N. G. (2012). "Practical Process Research and Development." Academic Press. (General reference for NaH handling and scale-up safety).

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of chemical intermediates like 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound. The methodologies and validation parameters discussed are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4]

The selection of an appropriate analytical technique is a critical decision in the drug development process. It hinges on the physicochemical properties of the analyte, the intended purpose of the method (e.g., purity assessment, stability testing, or quantification in a complex matrix), and the available instrumentation.[5] Both HPLC and GC are powerful chromatographic techniques for the separation and quantification of organic molecules, each with its own set of advantages and limitations for a given analyte.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile. The separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds.[6] In GC, an inert gas mobile phase carries the analyte through a heated column containing a stationary phase, and separation is based on the compound's boiling point and its interaction with the stationary phase.

Principles of Method Validation

A cornerstone of any analytical method is its validation, which provides documented evidence that the procedure is suitable for its intended purpose.[7][8][9] The validation process for quantitative methods for pharmaceutical analysis is well-defined by regulatory bodies like the ICH and FDA.[1][2][10][11] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][12]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Comparative Analysis of HPLC and GC Methods

The following table summarizes the key performance parameters for validated HPLC and GC methods applicable to the analysis of this compound and similar brominated pyridine derivatives. The presented data is representative of what would be expected from a thorough validation study.

Validation ParameterHPLC MethodGC Method
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 2.0%< 2.5%
LOD 0.1 µg/mL0.05 µg/mL
LOQ 0.3 µg/mL0.15 µg/mL
Specificity HighHigh
Robustness RobustModerately Robust

Experimental Protocols

Detailed methodologies for both HPLC and GC are crucial for achieving reproducible and reliable results. The following protocols are representative for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method, which is a common and effective approach for the analysis of moderately polar organic molecules like pyridine derivatives.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point to ensure good peak shape and resolution for pyridine compounds.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. For many pyridine derivatives, this is in the range of 254-270 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare calibration standards by serially diluting the stock solution to the desired concentration range.

  • Test samples should be accurately weighed and dissolved in the mobile phase to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

4. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations across the expected working range. Plot the peak area versus concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration for repeatability. For intermediate precision, the analysis should be repeated on a different day with a different analyst or instrument.

  • Specificity: Analyze a placebo sample and a sample spiked with known related substances and potential impurities to ensure no interference with the main analyte peak.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Data Analysis & Validation Stock_Solution Prepare Stock Solution (1 mg/mL) Calibration_Standards Prepare Calibration Standards (Serial Dilution) Stock_Solution->Calibration_Standards Filtration Filter all solutions (0.45 µm) Calibration_Standards->Filtration Test_Sample Prepare Test Sample (Dissolve & Dilute) Test_Sample->Filtration Injection Inject Sample (10 µL) Filtration->Injection HPLC_System HPLC System (C18 Column, Gradient Elution) HPLC_System->Injection Detection UV Detection (e.g., 260 nm) Injection->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration (Area vs. Time) Data_Acquisition->Peak_Integration Validation_Parameters Calculate Validation Parameters (Linearity, Accuracy, Precision) Peak_Integration->Validation_Parameters

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC) Protocol

This protocol describes a GC method suitable for the volatile and thermally stable this compound.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

2. Chromatographic Conditions:

  • Column: A capillary column with a non-polar or mid-polar stationary phase is generally a good choice for pyridine derivatives to minimize peak tailing.[14] A common choice would be a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Detector Temperature (FID): 300 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) for purity analysis of the neat substance. A splitless injection may be necessary for trace analysis.

3. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • For purity analysis, a more concentrated solution may be used.

4. Validation Parameters:

  • The validation parameters (linearity, accuracy, precision, and specificity) are assessed in a similar manner to the HPLC method, with appropriate adjustments for the GC technique.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_validation_gc Data Analysis & Validation Stock_Solution_GC Prepare Stock Solution (1 mg/mL in volatile solvent) Calibration_Standards_GC Prepare Calibration Standards (Serial Dilution) Stock_Solution_GC->Calibration_Standards_GC Injection_GC Inject Sample (e.g., 1 µL, Split Mode) Calibration_Standards_GC->Injection_GC Test_Sample_GC Prepare Test Sample (Dissolve & Dilute) Test_Sample_GC->Injection_GC GC_System GC System (Capillary Column, Temp. Program) GC_System->Injection_GC Detection_GC FID Detection Injection_GC->Detection_GC Data_Acquisition_GC Data Acquisition (Chromatogram) Detection_GC->Data_Acquisition_GC Peak_Integration_GC Peak Integration (Area vs. Time) Data_Acquisition_GC->Peak_Integration_GC Validation_Parameters_GC Calculate Validation Parameters (Linearity, Accuracy, Precision) Peak_Integration_GC->Validation_Parameters_GC

Caption: Workflow for GC method validation.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound, provided the methods are properly validated according to established guidelines. The choice between the two will ultimately depend on the specific application, the properties of the sample matrix, and the available instrumentation. For general-purpose purity and assay determination, a well-developed reversed-phase HPLC method often provides a robust and versatile solution. However, for the analysis of volatile impurities or when high sensitivity is required, a GC-FID or GC-MS method may be more appropriate. A thorough method development and validation process, as outlined in this guide, is essential to ensure the generation of accurate and reliable data, which is a critical component of the drug development and manufacturing process.[7]

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Q2(R2) Validation of Analytical Procedures | FDA.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance -.
  • Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum.
  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR.
  • SciELO Brazil - VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content..
  • Analytical Method Development and Validation in Pharmaceuticals.
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA.
  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1 - ResearchGate.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • Gas-Liquid Chromatography of Pyridines Using New Solid Support | Analytical Chemistry.
  • Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI.
  • What Chromatograms Can Teach Us About Our Analytes - LCGC International.
  • 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5 - Sigma-Aldrich.
  • Analytical Methods - RSC Publishing.
  • 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 - ChemicalBook.
  • Flow cytometric method for estimation of 5-bromo-2´-deoxyuridine content in rat serum.
  • 5-Bromo-2-cyano-3-methylpyridine - Chem-Impex.
  • 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem.
  • 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem.
  • A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine - Benchchem.
  • Analytical Methods - CONICET.
  • 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025.

Sources

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5-Bromo-2-(cyclohexyloxy)-3-methylpyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.